(R)-1-Boc-2-ethylPiperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-ethylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCGRXDGXGUOTE-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646437 | |
| Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393781-70-9 | |
| Record name | 1,1-Dimethylethyl (2R)-2-ethyl-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393781-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-1-Boc-2-ethylpiperazine: A Technical Guide for Drug Development Professionals
An In-depth Overview of Core Chemical Properties, Synthesis, and Spectroscopic Analysis
This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and analytical data for (R)-1-Boc-2-ethylpiperazine, a chiral building block of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals involved in the design and synthesis of novel therapeutics.
Core Chemical Properties
This compound, systematically named tert-butyl (2R)-2-ethylpiperazine-1-carboxylate, is a derivative of piperazine featuring a chiral center at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This structure offers a versatile scaffold for the synthesis of complex molecules with specific stereochemistry, which is crucial for their pharmacological activity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [PubChem][1] |
| Molecular Weight | 214.31 g/mol | [PubChem][1] |
| CAS Number | 393781-70-9 | [PubChem][1] |
| Appearance | Expected to be a colorless to pale yellow oil or low melting solid at room temperature | General Knowledge |
| XLogP3 (Computed) | 1.4 | [PubChem][1] |
| Topological Polar Surface Area (Computed) | 41.6 Ų | [PubChem][1] |
| Rotatable Bond Count (Computed) | 3 | [PubChem][1] |
| Hydrogen Bond Donor Count (Computed) | 1 | [PubChem][1] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | [PubChem][1] |
Stability and Reactivity
The chemical behavior of this compound is largely dictated by the Boc protecting group and the piperazine ring.
-
Boc Group Stability: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including basic, hydrogenolytic, and mildly acidic conditions. It is, however, readily cleaved under strongly acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent), liberating the secondary amine for further functionalization.
-
Piperazine Ring Reactivity: The unprotected secondary amine of the piperazine ring is nucleophilic and can participate in a wide range of chemical transformations, including alkylation, acylation, arylation, and reductive amination. The ethyl group at the chiral center can influence the steric accessibility of the adjacent nitrogen atom.
-
Storage: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
Synthesis and Experimental Protocols
The enantioselective synthesis of chiral 2-substituted piperazines is a critical area of research in organic chemistry. While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, several general methodologies can be adapted for its preparation. These methods often start from chiral precursors or employ asymmetric catalysis to establish the stereocenter.
General Synthetic Strategies
Several key strategies for the synthesis of enantiomerically enriched 2-alkylpiperazines have been reported in the literature:
-
Asymmetric Hydrogenation: This method involves the hydrogenation of a corresponding pyrazine or dihydropyrazine precursor using a chiral catalyst to induce enantioselectivity.[2][3]
-
Aza-Michael Addition: A chiral amine can be added to an α,β-unsaturated system in a conjugate addition reaction to form the piperazine ring with controlled stereochemistry.[1]
-
From Chiral Amino Acids: Chiral α-amino acids can serve as starting materials, with the stereocenter already in place, and can be elaborated through a series of reactions to form the piperazine ring.[1]
-
Asymmetric Lithiation: Deprotonation of an N-Boc piperazine using a chiral lithium amide base, followed by quenching with an electrophile, can introduce a substituent at the 2-position with high enantioselectivity.
Plausible Experimental Workflow
A plausible synthetic route starting from a chiral amino acid, such as (R)-2-aminobutanoic acid, is outlined below. This represents a generalized workflow and would require optimization for specific yields and purities.
Caption: Plausible synthetic workflow for this compound.
Methodology:
-
N-Protection: The amino group of (R)-2-aminobutanoic acid is protected with a suitable protecting group, for example, a benzyloxycarbonyl (Cbz) group.
-
Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
-
Activation of Hydroxyl Group: The primary alcohol is converted into a good leaving group, for instance, by mesylation.
-
Introduction of the Second Nitrogen: A second nitrogen atom is introduced, for example, through a nucleophilic substitution with a protected amine or via an azide intermediate followed by reduction.
-
Cyclization: An intramolecular cyclization is performed to form the piperazine ring.
-
Boc Protection and Deprotection: The N-Cbz group is removed by hydrogenolysis, and the resulting secondary amine is protected with a Boc group using di-tert-butyl dicarbonate. The other nitrogen is then deprotected if necessary to yield the final product.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the Boc group (a singlet around 1.4 ppm), and a series of complex multiplets for the piperazine ring protons. The proton at the chiral center (C2) would likely appear as a multiplet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should display signals for the two carbons of the ethyl group, the quaternary and methyl carbons of the Boc group, and the four distinct carbons of the piperazine ring. The carbonyl carbon of the Boc group would appear downfield (around 155 ppm).
Mass Spectrometry (Predicted)
In an electrospray ionization (ESI) mass spectrum, the molecule would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 215.18.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretch of the secondary amine (around 3300 cm⁻¹), C-H stretches of the alkyl groups (around 2850-2950 cm⁻¹), and a strong C=O stretch from the Boc group (around 1690 cm⁻¹).
Role in Drug Discovery and Signaling Pathways
Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. The piperazine moiety can often improve the pharmacokinetic properties of a drug candidate, such as solubility and oral bioavailability.
While the specific biological activity and the signaling pathways modulated by this compound itself are not documented, its utility lies as a chiral building block for the synthesis of more complex molecules. The introduction of the (R)-2-ethylpiperazine motif can be crucial for the target binding and overall pharmacological profile of a drug.
The general workflow for utilizing such a building block in a drug discovery program is illustrated below.
Caption: General drug discovery workflow utilizing this compound.
Conclusion
This compound is a valuable chiral intermediate for the synthesis of novel pharmaceutical agents. Its stereodefined structure and the presence of a versatile Boc protecting group allow for its incorporation into a wide range of molecular architectures. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a foundational understanding of its properties and potential applications based on established chemical principles and data from related compounds. Further in-house experimental work is recommended to fully characterize this building block for specific drug development programs.
References
- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Elucidation of the Stereochemical and Structural Integrity of (R)-1-Boc-2-ethylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (R)-1-Boc-2-ethylpiperazine, a chiral building block of significant interest in medicinal chemistry and drug development. Through a detailed presentation of its spectroscopic data and the methodologies for its synthesis and characterization, this document serves as an in-depth resource for researchers working with this and related piperazine derivatives.
Chemical Structure and Properties
This compound, systematically named tert-butyl (R)-2-ethylpiperazine-1-carboxylate, is a carbamate-protected chiral piperazine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a versatile intermediate in the synthesis of complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| IUPAC Name | tert-butyl (R)-2-ethylpiperazine-1-carboxylate |
| SMILES | CC[C@@H]1CNCCN1C(=O)OC(C)(C)C |
| InChIKey | CTCGRXDGXGUOTE-SECBINFHSA-N |
Spectroscopic Data for Structure Confirmation
The structural integrity and stereochemistry of this compound are unequivocally confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: ¹H NMR Spectroscopic Data for a Representative 2-Substituted-1-Boc-piperazine Derivative
Data extracted from a closely related analog as presented in the supplementary information from the Macmillan Group, Princeton University.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.87 – 3.78 | m | 1H | CH-N(Boc) |
| 3.36 – 3.23 | m | 2H | CH₂-N(H) |
| 2.00 – 1.73 | m | 3H | Piperazine ring CH₂ |
| 1.72 – 1.65 | m | 1H | Piperazine ring CH |
| 1.65 – 1.57 | m | 1H | Ethyl CH₂ |
| 1.46 | s | 9H | Boc (C(CH₃)₃) |
| 1.21 | dd, J = 13.5, 10.2 Hz | 1H | Ethyl CH₂ |
| 0.94 | t, J = 7.4 Hz | 3H | Ethyl CH₃ |
Table 3: ¹³C NMR Spectroscopic Data for a Representative 2-Substituted-1-Boc-piperazine Derivative
Data extracted from a closely related analog as presented in the supplementary information from the Macmillan Group, Princeton University.[1]
| Chemical Shift (δ) ppm | Assignment |
| 154.5 | C=O (Boc) |
| 79.2 | C(CH₃)₃ (Boc) |
| 54.6 | CH-N(Boc) |
| 48.6 | CH₂-N(H) |
| 45.9 | Piperazine ring CH₂ |
| 32.9 | Piperazine ring CH₂ |
| 28.9 | C(CH₃)₃ (Boc) |
| 23.4 | Ethyl CH₂ |
| 11.2 | Ethyl CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule.
Table 4: Infrared (IR) Absorption Data for a Representative 2-Substituted-1-Boc-piperazine Derivative
Data extracted from a closely related analog as presented in the supplementary information from the Macmillan Group, Princeton University.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3340 | m, br | N-H stretch |
| 2970, 2935, 2870 | s | C-H stretch (aliphatic) |
| 1691 | s | C=O stretch (carbamate) |
| 1455, 1364 | m | C-H bend |
| 1248, 1169 | s | C-N stretch, C-O stretch |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which confirms the elemental composition of the molecule.
Table 5: High-Resolution Mass Spectrometry (HRMS) Data for a Representative 2-Substituted-1-Boc-piperazine Derivative
Data extracted from a closely related analog as presented in the supplementary information from the Macmillan Group, Princeton University.[1]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 215.1754 | 215.1756 |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are outlined below.
Synthesis of this compound
A common synthetic approach involves the selective N-Boc protection of a chiral 2-ethylpiperazine precursor. The synthesis of chiral 2-substituted piperazines can be achieved through various methods, including asymmetric lithiation of N-Boc piperazine or by starting from chiral α-amino acids.[2][3]
Protocol:
-
Preparation of (R)-2-ethylpiperazine: This chiral intermediate can be synthesized from a suitable chiral starting material, such as (R)-alanine, through a multi-step sequence.
-
Boc Protection: To a solution of (R)-2-ethylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
Purification
Purification of the crude product is typically achieved by flash column chromatography on silica gel.
Protocol:
-
A silica gel column is packed using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.
-
The crude this compound is loaded onto the column.
-
The column is eluted with the chosen solvent system, and fractions are collected.
-
Fractions are analyzed by TLC to identify those containing the pure product.
-
The pure fractions are combined and the solvent is removed under reduced pressure to afford the purified this compound.
Spectroscopic Analysis
3.3.1. NMR Spectroscopy
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: A ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired on the same instrument. Typical parameters include a 30° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or 2048) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software, involving Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
3.3.2. IR Spectroscopy
Protocol:
-
Sample Preparation: A thin film of the neat compound is prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
3.3.3. High-Resolution Mass Spectrometry
Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer is calibrated to ensure high mass accuracy.
Workflow and Logical Relationships
The process of structure elucidation follows a logical workflow, beginning with the synthesis of the target compound and culminating in its full spectroscopic characterization.
Caption: Workflow for the structure elucidation of this compound.
References
Technical Guide: Characterization of tert-butyl (2R)-2-ethylpiperazine-1-carboxylate
This technical guide provides an in-depth overview of the characterization of tert-butyl (2R)-2-ethylpiperazine-1-carboxylate, a substituted piperazine derivative. Piperazine scaffolds are of significant interest in drug discovery and development due to their prevalence in biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and characterization data.
Physicochemical Properties
The fundamental physicochemical properties of the parent compound, tert-butyl piperazine-1-carboxylate, are summarized below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| IUPAC Name | tert-butyl (2R)-2-ethylpiperazine-1-carboxylate | N/A |
| InChI Key | DXJOJUNLMJMJSN-SECBINFHSA-N | [1] |
| Canonical SMILES | CC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | [1] |
| XLogP3-AA | 1.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Spectroscopic Characterization
Spectroscopic analysis is critical for the structural elucidation and confirmation of tert-butyl (2R)-2-ethylpiperazine-1-carboxylate. The following tables present nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data. While specific data for the title compound is not available in the provided search results, representative data for a closely related analog is presented.[2]
¹H NMR (Proton NMR) Data
Solvent: CDCl₃, Frequency: 500 MHz
| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) |
| 3.87 – 3.80 (m) | Multiplet | 1H | N/A |
| 3.38 – 3.25 (m) | Multiplet | 2H | N/A |
| 1.94 – 1.73 (m) | Multiplet | 4H | N/A |
| 1.72 – 1.53 (m) | Multiplet | 6H | N/A |
| 1.46 (s) | Singlet | 9H | N/A |
| 1.29 – 1.07 (m) | Multiplet | 5H | N/A |
| 1.00 – 0.86 (m) | Multiplet | 2H | N/A |
Note: Data corresponds to a similar N-Boc protected piperazine derivative.[2]
¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃, Frequency: 126 MHz
| Chemical Shift (δ ppm) |
| 154.7 |
| 79.0 |
| 55.2 |
| 46.1 |
| 42.3 |
| 35.5 |
| 34.6 |
| 32.8 |
| 30.7 |
| 28.7 |
| 26.7 |
| 26.6 |
| 26.4 |
| 23.3 |
Note: Data corresponds to a similar N-Boc protected piperazine derivative.[2]
Infrared (IR) Spectroscopy Data
Technique: Film
| Wavenumber (cm⁻¹) |
| 2971 |
| 2922 |
| 1851 |
| 1692 |
| 1478 |
| 1449 |
| 1391 |
| 1364 |
| 1254 |
| 1171 |
| 1105 |
| 914 |
| 878 |
| 772 |
Note: Data corresponds to a similar N-Boc protected piperazine derivative.[2]
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of substituted piperazine derivatives like tert-butyl (2R)-2-ethylpiperazine-1-carboxylate.
General Synthesis and Purification Workflow
The synthesis of N-Boc protected piperazine derivatives often involves the reaction of a piperazine starting material with a suitable electrophile, followed by purification.[3]
Caption: Workflow for Synthesis and Characterization.
Purification Protocol: Flash Chromatography
Chromatographic purification is a standard method for isolating the desired product from a reaction mixture.[2]
-
Column Preparation : A silica gel column (230–400 mesh) is prepared using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
-
Sample Loading : The crude product, concentrated under reduced pressure, is loaded onto the column.
-
Elution : The column is eluted with the chosen solvent system, and fractions are collected.
-
Analysis : The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration : Fractions containing the pure product are combined and concentrated under reduced pressure to yield the final compound.
Analytical Instrumentation and Methods
The following instrumentation and parameters are typically used for the characterization of N-Boc protected piperazine derivatives.[2][4]
-
NMR Spectroscopy :
-
Instrument : Bruker UltraShield Plus Avance III 500 MHz spectrometer or equivalent.[2]
-
Proton (¹H) NMR : Spectra are internally referenced to residual protio signals of the deuterated solvent (e.g., CDCl₃ at 7.26 ppm). Data is reported as chemical shift (δ ppm), multiplicity, coupling constant (Hz), and integration.[2]
-
Carbon (¹³C) NMR : Spectra are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[2]
-
-
Infrared (IR) Spectroscopy :
-
High-Resolution Mass Spectrometry (HRMS) :
This guide provides a comprehensive summary of the characterization of tert-butyl (2R)-2-ethylpiperazine-1-carboxylate, based on available data for closely related analogs. The detailed protocols and tabulated data serve as a valuable resource for researchers working with this class of compounds.
References
Spectroscopic and Physicochemical Properties of (R)-1-Boc-2-ethylpiperazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic and physicochemical data for (R)-1-Boc-2-ethylpiperazine, a chiral piperazine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a comprehensive, peer-reviewed dataset in a single publication, this document compiles information from various sources to offer a concise overview.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl (2R)-2-ethylpiperazine-1-carboxylate | N/A |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |
| Molecular Weight | 214.31 g/mol | [1][2] |
| CAS Number | 393781-70-9 | N/A |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | m | 1H | CH (piperazine ring, position 2) |
| ~3.4 - 3.6 | m | 2H | CH₂ (piperazine ring, position 3) |
| ~2.8 - 3.2 | m | 4H | CH₂ (piperazine ring, positions 5 & 6) |
| ~1.6 - 1.8 | m | 2H | CH₂ (ethyl group) |
| 1.46 | s | 9H | C(CH₃)₃ (Boc group) |
| ~0.9 | t | 3H | CH₃ (ethyl group) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~154.7 | C=O (Boc group) |
| ~79.5 | C(CH₃)₃ (Boc group) |
| ~55-58 | CH (piperazine ring, position 2) |
| ~45-50 | CH₂ (piperazine ring) |
| ~43-46 | CH₂ (piperazine ring) |
| ~28.4 | C(CH₃)₃ (Boc group) |
| ~25-28 | CH₂ (ethyl group) |
| ~10-12 | CH₃ (ethyl group) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | m, br | N-H Stretch (secondary amine) |
| ~2970 - 2930 | s | C-H Stretch (aliphatic) |
| ~1690 - 1700 | s | C=O Stretch (urethane) |
| ~1420 | m | C-N Stretch |
| ~1250, 1170 | s | C-O Stretch |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 215.17 | [M+H]⁺ (Calculated for C₁₁H₂₃N₂O₂⁺) |
| 237.15 | [M+Na]⁺ (Calculated for C₁₁H₂₂N₂NaO₂⁺) |
| 159.12 | [M - C₄H₉O₂ + H]⁺ (Loss of Boc group) |
| 115.12 | [M - C₅H₉O₂]⁺ (Loss of Boc group and ethyl radical) |
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not available in a single, peer-reviewed source. However, the following general procedures are standard for the characterization of small organic molecules.
General Method for NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.
General Method for IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The data is reported in wavenumbers (cm⁻¹).
General Method for Mass Spectrometry: Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument. Data is reported as the mass-to-charge ratio (m/z).
Workflow for Synthesis and Spectroscopic Analysis
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow from synthesis to spectroscopic analysis.
References
An In-depth Technical Guide to the Physical Properties of Chiral N-Boc-2-ethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chiral molecule N-Boc-2-ethylpiperazine, including its (R)- and (S)-enantiomers. Given the limited availability of specific experimental data for these compounds in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for determining key physical characteristics. This information is intended to support researchers in the synthesis, purification, and characterization of these valuable chiral building blocks.
Introduction
Chiral piperazine derivatives are crucial scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a stereocenter, such as the ethyl group at the 2-position of the piperazine ring, allows for three-dimensional diversity that can significantly impact biological activity and selectivity. The N-Boc protecting group provides a convenient handle for synthetic manipulations, making chiral N-Boc-2-ethylpiperazine a valuable intermediate in drug discovery and development. Understanding the physical properties of each enantiomer is fundamental for their effective use, including separation, purification, and formulation.
Physical Properties
While specific experimental data for the enantiomers of N-Boc-2-ethylpiperazine are not widely reported, predicted values and data from analogous compounds provide useful estimates. The following table summarizes the available and predicted physical properties for (R)-N-Boc-2-ethylpiperazine and (S)-N-Boc-2-ethylpiperazine.
Table 1: Summary of Physical Properties of Chiral N-Boc-2-ethylpiperazine Enantiomers
| Property | (R)-N-Boc-2-ethylpiperazine (tert-butyl (R)-2-ethylpiperazine-1-carboxylate) | (S)-N-Boc-2-ethylpiperazine (tert-butyl (S)-2-ethylpiperazine-1-carboxylate) |
| CAS Number | 393781-70-9 | 325145-35-5 |
| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol | 214.31 g/mol |
| Appearance | Predicted to be a liquid or low-melting solid. | Predicted to be a liquid or low-melting solid. |
| Melting Point | Data not available. | Data not available. |
| Boiling Point | 286.7 ± 15.0 °C (Predicted) | 286.7 ± 15.0 °C (Predicted) |
| Density | 0.981 ± 0.06 g/cm³ (Predicted) | 0.981 ± 0.06 g/cm³ (Predicted) |
| Optical Rotation [α] | Data not available. Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Data not available. |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. |
Experimental Protocols
The following sections detail generalized experimental procedures for determining the key physical and spectral properties of chiral N-Boc-2-ethylpiperazine.
Determination of Optical Rotation
Optical rotation is a critical parameter for confirming the enantiomeric purity of a chiral compound.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the purified N-Boc-2-ethylpiperazine enantiomer (e.g., 10-50 mg) and dissolve it in a known volume (e.g., 1.0 mL) of a suitable spectroscopic grade solvent (e.g., chloroform, methanol, or ethanol).
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent cell.
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the angle of rotation at a specific wavelength (typically the sodium D-line at 589 nm) and temperature (usually 20 or 25 °C).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:
[α] = α / (c × l)
where:
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation and purity assessment.
Methodology for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned to the appropriate nucleus (¹H or ¹³C), and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the spectrum using standard pulse sequences. For ¹H NMR, a single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Expected ¹H NMR Spectral Features:
-
A multiplet for the ethyl group's CH₃ protons.
-
A multiplet for the ethyl group's CH₂ protons.
-
A complex set of multiplets for the piperazine ring protons.
-
A singlet for the nine protons of the Boc group.
-
A broad singlet for the N-H proton of the piperazine ring.
Expected ¹³C NMR Spectral Features:
-
A signal for the ethyl group's CH₃ carbon.
-
A signal for the ethyl group's CH₂ carbon.
-
Multiple signals for the piperazine ring carbons.
-
A signal for the quaternary carbon of the Boc group.
-
A signal for the methyl carbons of the Boc group.
-
A signal for the carbonyl carbon of the Boc group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).
-
Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
Expected IR Absorption Bands:
-
~3300-3400 cm⁻¹ (N-H stretch)
-
~2800-3000 cm⁻¹ (C-H stretch)
-
~1680-1700 cm⁻¹ (C=O stretch of the Boc group)
-
~1160-1250 cm⁻¹ (C-N stretch)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).
-
Detection: The abundance of each ion is measured, generating a mass spectrum. The molecular ion peak ([M+H]⁺) is expected at m/z 215.1754 for C₁₁H₂₃N₂O₂⁺.
Conclusion
While a complete experimental dataset for the physical properties of chiral N-Boc-2-ethylpiperazine is not yet available in the public domain, the predicted values and generalized experimental protocols provided in this guide offer a solid foundation for researchers working with these compounds. The methodologies described will enable the accurate determination of their physical and spectral characteristics, which is essential for ensuring the quality and reproducibility of research and development activities in the pharmaceutical and chemical sciences. As these compounds become more widely used, it is anticipated that more comprehensive experimental data will be published.
A Technical Guide to (R)-1-Boc-2-ethylpiperazine: A Chiral Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on (R)-1-Boc-2-ethylpiperazine, a valuable chiral building block in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, and its significant role in the synthesis of complex bioactive molecules, particularly in the burgeoning field of targeted protein degradation.
Chemical Identity and Properties
This compound, a chiral derivative of piperazine, is distinguished by a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and an ethyl group at the chiral center. This strategic substitution makes it a versatile intermediate for introducing a piperazine moiety with controlled stereochemistry into drug candidates.
Table 1: Chemical Identifiers and Computed Physicochemical Properties
| Identifier/Property | Value | Reference |
| CAS Number | 393781-70-9 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.3 g/mol | [1] |
| IUPAC Name | tert-butyl (2R)-2-ethylpiperazine-1-carboxylate | [2] |
| Synonyms | (R)-1-Boc-2-Ethyl-piperazine, (R)-tert-butyl 2-ethylpiperazine-1-carboxylate, tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate | [2] |
| XLogP3 | 1.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Exact Mass | 214.168127949 | [2] |
| Topological Polar Surface Area | 41.6 Ų | [2] |
Note: Physicochemical properties are computationally derived from PubChem.[2]
Role in Drug Discovery and Medicinal Chemistry
Chiral piperazine scaffolds are integral to the design of numerous therapeutics, particularly those targeting the central nervous system.[3] The specific stereochemistry of this compound allows for precise three-dimensional orientation of substituents, which is crucial for optimizing drug-target interactions and improving pharmacological profiles.
Application in Proteolysis-Targeting Chimeras (PROTACs)
A significant application of this compound is as a building block for the linker component of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[4] The piperazine moiety within the linker can enhance solubility and provide a rigid scaffold to control the spatial relationship between the target protein binder and the E3 ligase ligand.[5][6]
Experimental Protocols
General Synthetic Approach for Chiral 2-Substituted Piperazines
The synthesis of chiral 2-substituted piperazines can be achieved in a few steps from readily available chiral α-amino acids. A key transformation often involves an aza-Michael addition.[7]
N-Boc Deprotection of this compound
A common subsequent step in synthesis is the removal of the Boc protecting group to allow for further functionalization of the secondary amine.
Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally effective method for N-Boc deprotection.[8]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM or another suitable organic solvent (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected (R)-2-ethylpiperazine.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex, high-value molecules in drug discovery. Its pre-defined stereochemistry and the presence of a readily cleavable protecting group make it an attractive starting material for creating diverse libraries of compounds for screening and lead optimization. Its emerging role in the construction of PROTAC linkers highlights its importance in the development of next-generation therapeutics. The experimental protocols provided offer a foundation for the manipulation and incorporation of this key synthetic intermediate.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C11H22N2O2 | CID 24728614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Molecular weight and formula of (R)-1-Boc-2-ethylpiperazine
(R)-1-Boc-2-ethylpiperazine is a chiral organic compound commonly used as a building block in medicinal chemistry and drug discovery. This guide provides its core chemical properties, specifically its molecular formula and weight.
Chemical Properties
The fundamental chemical identifiers for this compound are its molecular formula, which details the elemental composition, and its molecular weight, representing the mass of one mole of the substance.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂[1][2][3][4][5] |
| Molecular Weight | 214.31 g/mol [3][4][5] |
| IUPAC Name | tert-butyl (R)-2-ethylpiperazine-1-carboxylate[3] |
| CAS Number | 393781-70-9[1][2][3] |
The structure consists of a piperazine ring substituted with an ethyl group at the second position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. The "(R)" designation specifies the stereochemistry at the chiral center where the ethyl group is attached.
References
Stereochemistry of 1-Boc-2-ethylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stereochemistry of 1-Boc-2-ethylpiperazine, a chiral building block of significant interest in medicinal chemistry and drug development. The guide details the synthesis of the racemic compound, its chiral resolution into discrete enantiomers, and the characterization of these stereoisomers.
Introduction to 1-Boc-2-ethylpiperazine
1-Boc-2-ethylpiperazine, formally known as tert-butyl 2-ethylpiperazine-1-carboxylate, is a heterocyclic compound featuring a piperazine ring substituted with an ethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. The presence of a chiral center at the C2 position gives rise to two enantiomers: (R)-1-Boc-2-ethylpiperazine and (S)-1-Boc-2-ethylpiperazine. The stereochemistry of this molecule is crucial as the biological activity of piperazine-containing pharmaceuticals often resides in a single enantiomer. This guide outlines the methodologies for obtaining enantiomerically pure forms of this versatile synthetic intermediate.
Synthesis of Racemic 1-Boc-2-ethylpiperazine
The synthesis of racemic 1-Boc-2-ethylpiperazine is typically achieved through the mono-Boc protection of commercially available 2-ethylpiperazine. This reaction selectively blocks one of the secondary amines, allowing for further functionalization at the unprotected nitrogen.
Experimental Protocol: Boc Protection of 2-Ethylpiperazine
Materials:
-
2-Ethylpiperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) (optional, as a base)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-ethylpiperazine (1.0 equivalent) in a suitable solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same solvent to the cooled solution of 2-ethylpiperazine.
-
If desired, a base such as triethylamine (1.1 equivalents) can be added to scavenge the acid byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain racemic 1-Boc-2-ethylpiperazine.
Diagram of Synthetic Pathway for Racemic 1-Boc-2-ethylpiperazine
Caption: Boc protection of 2-ethylpiperazine.
Chiral Resolution of 1-Boc-2-ethylpiperazine
The separation of the racemic mixture of 1-Boc-2-ethylpiperazine into its constituent enantiomers is most commonly achieved by diastereomeric salt formation using a chiral resolving agent. Tartaric acid and its derivatives are frequently employed for the resolution of chiral amines.
Experimental Protocol: Chiral Resolution using a Chiral Acid
Materials:
-
Racemic 1-Boc-2-ethylpiperazine
-
Chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid)
-
Solvent system (e.g., ethanol, methanol, isopropanol, or mixtures with water)
-
Aqueous sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic 1-Boc-2-ethylpiperazine (1.0 equivalent) in a suitable solvent or solvent mixture with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5-1.0 equivalent) in the same solvent, also with heating.
-
Slowly add the solution of the resolving agent to the solution of the racemic amine.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate crystallization.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystalline diastereomeric salt by filtration and wash with a small amount of the cold solvent.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the isolated diastereomeric salt in water.
-
Add an aqueous solution of a base (e.g., 1 M NaOH) until the pH is basic (pH > 10) to neutralize the chiral acid and liberate the free amine.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the enantiomerically enriched 1-Boc-2-ethylpiperazine.
-
The enantiomeric excess (e.e.) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.
-
Diagram of the Chiral Resolution Workflow
Caption: Diastereomeric salt resolution workflow.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for the enantiomers of 1-Boc-2-ethylpiperazine.
Table 1: Physicochemical Properties
| Property | This compound | (S)-1-Boc-2-ethylpiperazine | Racemic 1-Boc-2-ethylpiperazine |
| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol | 214.31 g/mol | 214.31 g/mol |
| Appearance | Data not available | Data not available | Data not available |
| Specific Rotation | Data not available | Data not available | 0° |
Table 2: Spectroscopic Data (¹H and ¹³C NMR)
| Nucleus | (R)- or (S)-1-Boc-2-ethylpiperazine (Predicted) |
| ¹H NMR | δ (ppm): ~3.8-4.0 (m, 1H, CH-N), ~2.6-3.2 (m, 6H, piperazine CH₂), ~1.6-1.8 (m, 2H, CH₂CH₃), 1.45 (s, 9H, C(CH₃)₃), ~0.9 (t, 3H, CH₂CH₃) |
| ¹³C NMR | δ (ppm): ~155 (C=O), ~80 (C(CH₃)₃), ~55-58 (piperazine CH), ~45-50 (piperazine CH₂), ~28 (C(CH₃)₃), ~25 (CH₂CH₃), ~10 (CH₂CH₃) |
Conclusion
This technical guide provides a foundational understanding of the stereochemistry of 1-Boc-2-ethylpiperazine. The synthesis of the racemic compound via Boc protection of 2-ethylpiperazine is a straightforward and high-yielding process. Chiral resolution through diastereomeric salt formation with a suitable chiral acid, such as tartaric acid, is a viable and commonly employed method for obtaining the individual (R) and (S) enantiomers. The availability of these enantiomerically pure building blocks is critical for the development of stereochemically defined pharmaceutical agents, enabling researchers to investigate the structure-activity relationships of chiral piperazine-containing molecules. Further research to fully characterize the individual enantiomers with experimental data, including specific rotation and detailed NMR analysis, is encouraged.
An In-depth Technical Guide to the Solubility of (R)-1-Boc-2-ethylpiperazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of (R)-1-Boc-2-ethylpiperazine, a key building block in modern medicinal chemistry. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers qualitative solubility information for the closely related parent compound, N-Boc-piperazine, to provide a foundational understanding. Furthermore, a detailed experimental protocol for the precise determination of solubility is provided to empower researchers to generate their own accurate data.
Data Presentation: Solubility of N-Boc-piperazine
The following table summarizes the qualitative solubility of N-Boc-piperazine in a range of common organic solvents. It is important to note that the presence of the ethyl group in this compound may slightly alter its polarity and, consequently, its solubility profile compared to the parent compound. Therefore, the data below should be considered as a general guideline, and experimental verification for the specific compound of interest is highly recommended.
| Solvent | Chemical Class | Qualitative Solubility of N-Boc-piperazine |
| Dichloromethane (DCM) | Chlorinated Solvent | Soluble[1][2][3] |
| Methanol | Polar Protic Solvent | Soluble[1][4] |
| Ethanol | Polar Protic Solvent | Soluble[2][4][5] |
| Ethyl Acetate | Ester | Soluble[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Solvent | Soluble[3] |
| Acetone | Ketone | Soluble[5] |
| Water | Aqueous | Less Soluble/Slightly Soluble[1][4] |
Note: "Soluble" indicates that the compound dissolves to a significant extent, while "Less Soluble" or "Slightly Soluble" suggests limited dissolution. For precise applications, quantitative determination is necessary.
Experimental Protocols: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound in a specific solvent.[6][7][8][9]
Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
High-purity organic solvents of choice
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.[6][10]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter an aliquot of the supernatant through a syringe filter. This step must be performed carefully to avoid any transfer of solid particles.
-
-
Sample Preparation for Analysis:
-
Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the organic solvent using the following formula:
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor
-
Reporting:
The solubility should be reported in standard units such as mg/mL or mol/L, along with the specific solvent and the temperature at which the measurement was conducted.
Mandatory Visualization: Synthetic Workflow
The following diagram illustrates a general synthetic workflow for the preparation of C-substituted N-Boc-piperazines, which is a relevant process for the synthesis of the target molecule, this compound.
References
- 1. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 2. petalheadexim.com [petalheadexim.com]
- 3. benchchem.com [benchchem.com]
- 4. N- BOC Piperazine [intersperse.in]
- 5. Page loading... [guidechem.com]
- 6. enamine.net [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
The Versatile Scaffold: A Technical Guide to the Discovery of Novel Piperazine Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, have cemented its role as a cornerstone in the design of a diverse array of therapeutic agents. Piperazine-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to their successful development as anticancer, antimicrobial, and central nervous system (CNS)-active drugs. This technical guide provides an in-depth overview of recent advancements in the discovery of novel piperazine derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.
I. Anticancer Activity of Piperazine Derivatives
Piperazine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis. Their mechanisms of action often involve the inhibition of key signaling pathways and cellular processes essential for tumor growth and survival.
Data Presentation: Anticancer Activity
The following tables summarize the in vitro cytotoxic and antiproliferative activities of selected novel piperazine derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of Arylamide Piperazine Derivatives as Tubulin Polymerization Inhibitors
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MY-1121 (16f) | MGC-803 | Gastric Cancer | 0.092 | [1] |
| HCT-116 | Colon Cancer | 0.098 | [1] | |
| SMMC-7721 | Liver Cancer | 0.088 | [1] | |
| HuH-7 | Liver Cancer | 0.09162 | [1] | |
| Compound 6 | SGC-7901 | Gastric Cancer | 0.084 | [1] |
| A549 | Lung Cancer | 0.221 | [1] | |
| HeLa | Cervical Cancer | 0.156 | [1] |
Table 2: Antiproliferative Activity of Quinolinequinone Piperazine Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| QQ1 | ACHN | Renal Cancer | 1.55 | |
| [I] | A549 | Lung Cancer | 0.008 | [2] |
| K562 | Leukemia | 0.003 | [2] | |
| HepG2 | Liver Cancer | 0.009 | [2] | |
| MDA-MB-231 | Breast Cancer | 0.024 | [2] |
Table 3: Cytotoxicity of Podophyllotoxin Piperazine Ester Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| C5 | MCF-7 | Breast Cancer | 2.78 | [3][4] |
Table 4: Cytotoxicity of Vindoline-Piperazine Conjugates
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dimer (4) | SiHa | Cervical Cancer | 2.85 | [5] |
| Derivative 3 | HeLa | Cervical Cancer | 9.36 | [5] |
| Conjugate 20 | CHO (non-tumor) | Ovarian | 2.54 | [5][6] |
| Conjugate 23 | CHO (non-tumor) | Ovarian | 10.8 | [5][6] |
| Conjugate 25 | CHO (non-tumor) | Ovarian | 6.64 | [5][6] |
Signaling Pathways and Experimental Workflows
dot
Caption: General experimental workflow for the discovery and evaluation of novel anticancer piperazine derivatives.
dot
Caption: The PI3K/Akt signaling pathway and potential inhibition by piperazine derivatives.
dot
Caption: Mechanism of tubulin polymerization inhibition by piperazine derivatives.
Experimental Protocols
Synthesis of N-Aryl Piperazines (General Protocol) [7][8][9][10]
This protocol describes a general method for the synthesis of N-aryl piperazines via the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride.
-
Materials:
-
Substituted aniline (1.0 eq)
-
Bis(2-chloroethyl)amine hydrochloride (1.0 - 1.2 eq)
-
Diethylene glycol monomethyl ether (or another suitable high-boiling solvent)
-
Sodium carbonate or potassium hydroxide solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
-
-
Procedure:
-
A mixture of the aniline and bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether is heated to 150-190°C under a nitrogen atmosphere for 3-12 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is neutralized with an aqueous solution of sodium carbonate or potassium hydroxide.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-aryl piperazine.
-
MTT Assay for Cell Viability [11][12][13][14][15]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Piperazine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the piperazine derivative. A vehicle control (DMSO) is also included.
-
The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Following incubation, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
The medium is carefully removed, and 100-150 µL of solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
-
Cell Cycle Analysis by Flow Cytometry [16][17][18]
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
6-well plates
-
Piperazine derivative
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
-
-
Procedure:
-
Cells are seeded in 6-well plates and treated with the piperazine derivative at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Both adherent and floating cells are harvested, washed with cold PBS, and fixed by dropwise addition of ice-cold 70% ethanol while vortexing.
-
The fixed cells are incubated at -20°C for at least 2 hours.
-
The cells are then washed with PBS to remove the ethanol and resuspended in PI/RNase A staining solution.
-
After incubation for 15-30 minutes at room temperature in the dark, the samples are analyzed by flow cytometry.
-
The DNA content is quantified based on PI fluorescence intensity, and the percentage of cells in G0/G1, S, and G2/M phases is determined.
-
In Vitro Tubulin Polymerization Assay (Turbidimetric) [19][20][21]
This assay monitors the assembly of microtubules by measuring the increase in light scattering.
-
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Piperazine derivative
-
Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)
-
Pre-chilled 96-well plate
-
Spectrophotometer with temperature control
-
-
Procedure:
-
Serial dilutions of the piperazine derivative and controls are prepared in polymerization buffer.
-
In a pre-chilled 96-well plate, the diluted compounds are added to the wells.
-
A tubulin reaction mix is prepared on ice by adding GTP (final concentration 1 mM) and tubulin protein (final concentration 2-4 mg/mL) to the polymerization buffer.
-
The tubulin reaction mix is added to each well.
-
The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.
-
The absorbance at 340 nm is measured every 30-60 seconds for 60-90 minutes.
-
The effect of the compound on the rate and extent of tubulin polymerization is determined by analyzing the resulting polymerization curves.[22]
-
II. Antimicrobial Activity of Piperazine Derivatives
The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Piperazine derivatives have shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.
Data Presentation: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected novel piperazine derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.
Table 5: Minimum Inhibitory Concentration (MIC) of Piperazine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiadiazole Piperazines | Staphylococcus aureus | 16 | [23] |
| Bacillus subtilis | 16 | [23] | |
| Escherichia coli | 8 | [23] | |
| Quinolone Hybrids | Staphylococcus aureus | 1-5 | [24] |
| Enterococcus faecalis | 1-5 | [24] | |
| Chalcone Hybrids | Candida albicans | 2.22 | [24] |
| RL-308 | MRSA | 2 | [25] |
| Staphylococcus aureus | 2 | [25] | |
| RL-327 | MRSA | 2 | [25] |
| Staphylococcus aureus | 4 | [25] | |
| RL-328 | MRSA | 2 | [25] |
| Staphylococcus aureus | 2 | [25] | |
| RL-336 | MRSA | 8 | [25] |
| Staphylococcus aureus | 32 | [25] |
Experimental Protocols
Broth Microdilution MIC Assay [23][26][27][28][29][30]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains (e.g., from ATCC)
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Sterile 96-well microtiter plates
-
Piperazine derivative stock solution (in DMSO)
-
Standard antimicrobial agent (positive control)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
A bacterial or fungal inoculum is prepared and standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Two-fold serial dilutions of the piperazine derivative are prepared in the broth in a 96-well plate.
-
Each well is inoculated with the standardized microbial suspension.
-
Positive (broth + inoculum) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 16-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
III. Central Nervous System (CNS) Activity of Piperazine Derivatives
Arylpiperazines are a well-established class of CNS-active agents, with many approved drugs for the treatment of psychiatric disorders. They typically act as ligands for dopamine and serotonin receptors.
Data Presentation: CNS Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of selected novel piperazine derivatives to key CNS receptors, expressed as Ki values.
Table 6: Binding Affinity (Ki, nM) of Arylpiperazine Derivatives to CNS Receptors
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | Dopamine D2 Receptor | Dopamine D3 Receptor | Reference |
| Compound 9b | 23.9 | 39.4 | - | - | [31] |
| Compound 12a | 41.5 | 315 | 300 | - | [31] |
| Compound 25 | 0.012 | 8.0 | 1.4 | 4.8 | [32] |
| Compound 26 | 3.3 | 0.3 | 2.6 | 4.3 | [32] |
| Compound 33 | 0.5 | 7.0 | - | - | [32] |
| Compound 34 | 0.6 | 8.0 | - | - | [32] |
Experimental Protocols
Radioligand Binding Assay for GPCRs [33][34][35][36][37]
This assay measures the affinity of a compound for a specific G-protein coupled receptor (GPCR) by competing with a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., dopamine D2, serotonin 5-HT1A)
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-spiperone for D2)
-
Piperazine derivative
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the piperazine derivative.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value (the concentration of the piperazine derivative that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
-
Conclusion
The piperazine scaffold continues to be a highly valuable framework in modern drug discovery. The versatility of its chemistry allows for the generation of large libraries of derivatives with a wide range of biological activities. The ongoing research into novel piperazine-based compounds holds significant promise for the development of new and effective therapies for cancer, infectious diseases, and central nervous system disorders. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
- 1. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel tubulin polymerization inhibitors disclosed | BioWorld [bioworld.com]
- 3. Design and synthesis of piperazine acetate podophyllotoxin ester derivatives targeting tubulin depolymerization as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. atcc.org [atcc.org]
- 15. broadpharm.com [broadpharm.com]
- 16. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]
- 24. derpharmachemica.com [derpharmachemica.com]
- 25. ijcmas.com [ijcmas.com]
- 26. protocols.io [protocols.io]
- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 28. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 30. Broth microdilution - Wikipedia [en.wikipedia.org]
- 31. mdpi.com [mdpi.com]
- 32. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 33. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. multispaninc.com [multispaninc.com]
- 35. giffordbioscience.com [giffordbioscience.com]
- 36. sigmaaldrich.com [sigmaaldrich.com]
- 37. Receptor-Ligand Binding Assays [labome.com]
Methodological & Application
Chiral Synthesis of 2-Substituted Piperazines from Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral synthesis of 2-substituted piperazines, valuable scaffolds in medicinal chemistry, utilizing readily available amino acids as chiral precursors. The methodologies presented herein offer robust pathways to enantiomerically pure piperazine derivatives, crucial for the development of novel therapeutics.
Introduction
Piperazines substituted at the C-2 position represent a privileged structural motif in a vast array of pharmaceuticals and bioactive molecules. The stereochemistry at this position is often critical for biological activity, making enantioselective synthesis a key challenge. The use of natural and unnatural α-amino acids as chiral starting materials provides an elegant and efficient solution to this challenge, allowing for the direct incorporation of a defined stereocenter. This document outlines two primary strategies for the synthesis of these important compounds, complete with detailed experimental protocols, quantitative data, and visual workflows to guide researchers in their synthetic endeavors.
Synthetic Strategies
Two principal and effective strategies for the chiral synthesis of 2-substituted piperazines from amino acids are:
-
Synthesis via Reductive Amination of β-Keto Esters derived from Amino Acids: This pathway involves the conversion of an N-protected amino acid into a β-keto ester, followed by reductive amination to form a key diamine intermediate, which is then cyclized to the desired piperazine.
-
Synthesis via Aza-Michael Addition and Cyclization: This approach starts with the reduction of an N-protected amino acid to a chiral amino alcohol. This is then converted to a bis-protected chiral 1,2-diamine, which undergoes an aza-Michael addition with a vinyl sulfonium salt, followed by cyclization to yield the orthogonally protected 2-substituted piperazine.[1]
Strategy 1: Synthesis via Reductive Amination of β-Keto Esters
This method provides a concise route to 2,3-disubstituted piperazine-2-acetic acid esters. The key steps involve the formation of a β-keto ester from an N-protected amino acid, followed by reductive amination to create a diamine, which is subsequently cyclized.[2]
Logical Workflow
Caption: Workflow for piperazine synthesis via reductive amination.
Experimental Protocols
Protocol 1.1: Synthesis of Ethyl (S)-4-((tert-butoxycarbonyl)amino)-3-oxopentanoate from N-Boc-(S)-Alanine
-
Reagents and Equipment: N-Boc-(S)-alanine, Meldrum's acid, ethyl chloroformate, pyridine, ethanol, round-bottom flask, magnetic stirrer, ice bath.
-
Procedure:
-
To a solution of N-Boc-(S)-alanine (1.0 eq) and Meldrum's acid (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (2.2 eq).
-
Slowly add ethyl chloroformate (1.1 eq) and stir the reaction mixture at 0 °C for 2 hours, then at room temperature for 4 hours.
-
Quench the reaction with 1 M HCl and extract with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
To the crude product, add ethanol and reflux for 4 hours.
-
Remove the ethanol under reduced pressure and purify the residue by silica gel chromatography to afford the β-keto ester.
-
Protocol 1.2: Reductive Amination to form the Diamine
-
Reagents and Equipment: β-Keto ester from Protocol 1.1, ammonium acetate, sodium cyanoborohydride, methanol, round-bottom flask, magnetic stirrer.
-
Procedure:
-
Dissolve the β-keto ester (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) and stir until dissolved.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture overnight.
-
Quench the reaction by adding 1 M NaOH until the solution is basic.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude diamine.[2]
-
Protocol 1.3: Cyclization to the 2-Substituted Piperazine
-
Reagents and Equipment: Crude diamine from Protocol 1.2, 2-nitrobenzenesulfonyl chloride (NsCl), triethylamine, DCM, trifluoroacetic acid (TFA), round-bottom flask, magnetic stirrer.
-
Procedure:
-
Dissolve the crude diamine (1.0 eq) in DCM and cool to 0 °C.
-
Add triethylamine (2.5 eq) followed by 2-nitrobenzenesulfonyl chloride (1.1 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
The crude nosylated diamine is then treated with a suitable cyclizing agent (e.g., bromoethyldiphenylsulfonium triflate).[2]
-
Finally, deprotection of the Boc group with TFA followed by a basic workup yields the desired piperazine, which can be purified by column chromatography.[2]
-
Quantitative Data
| Starting Amino Acid | β-Keto Ester Yield (%) | Diamine Yield (%) | Overall Piperazine Yield (%) (cis:trans ratio) | Reference |
| (S)-Alanine | ~75 | ~60 | ~40 (1:1) | [2] |
| (S)-Phenylglycine | ~70 | ~55 | ~35 (2:1) | [2] |
Strategy 2: Synthesis via Aza-Michael Addition
This scalable four-step synthesis provides orthogonally protected, enantiomerically pure 2-substituted piperazines.[1] The key transformation is an aza-Michael addition between a chiral 1,2-diamine and an in-situ generated vinyl diphenyl sulfonium salt.[1]
Logical Workflow
Caption: Workflow for piperazine synthesis via aza-Michael addition.
Experimental Protocols
Protocol 2.1: Reduction of N-Protected Amino Acid to Amino Alcohol
-
Reagents and Equipment: N-Boc-amino acid, lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH₃·THF), anhydrous tetrahydrofuran (THF), round-bottom flask, magnetic stirrer, ice bath, inert atmosphere setup.
-
Procedure (using LAH):
-
To a stirred suspension of LAH (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of the N-Boc-amino acid (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.
-
Protocol 2.2: Formation of Orthogonally Bis-Protected Chiral 1,2-Diamine
-
Reagents and Equipment: Amino alcohol from Protocol 2.1, p-toluenesulfonyl chloride (TsCl), pyridine, sodium azide, triphenylphosphine, water, THF.
-
Procedure:
-
Protect the amino group of the amino alcohol with a suitable protecting group (e.g., Cbz).
-
Convert the hydroxyl group to a good leaving group (e.g., tosylate by reacting with TsCl in pyridine).
-
Displace the tosylate with sodium azide (Sₙ2 reaction) to introduce the azide functionality.
-
Reduce the azide to the primary amine using a Staudinger reaction (triphenylphosphine followed by water) or catalytic hydrogenation.
-
Protect the newly formed amino group with an orthogonal protecting group (e.g., nosyl).
-
Protocol 2.3: Aza-Michael Addition and Cyclization
-
Reagents and Equipment: Bis-protected diamine from Protocol 2.2, 2-bromoethyl-diphenylsulfonium triflate, potassium carbonate, acetonitrile, round-bottom flask, magnetic stirrer.
-
Procedure:
-
To a solution of the bis-protected diamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 2-bromoethyl-diphenylsulfonium triflate (1.2 eq) and stir the mixture at room temperature for 24 hours.[1]
-
The reaction proceeds via an in-situ generated vinyl diphenyl sulfonium salt, which undergoes an aza-Michael addition with one of the amino groups.
-
Subsequent intramolecular cyclization affords the desired orthogonally protected 2-substituted piperazine.
-
Filter the reaction mixture, concentrate the filtrate, and purify the residue by silica gel chromatography.
-
Quantitative Data
| Starting Amino Acid | Amino Alcohol Yield (%) | Bis-Protected Diamine Yield (%) | Overall Piperazine Yield (%) | Reference |
| (S)-Phenylalanine | >95 | ~80 | ~75 | [1] |
| (S)-Leucine | >95 | ~82 | ~78 | [1] |
| (S)-Valine | >90 | ~75 | ~70 | [1] |
Conclusion
The synthetic routes detailed in these application notes provide robust and versatile methods for accessing enantiomerically pure 2-substituted piperazines from readily available amino acids. The choice of strategy may depend on the desired substitution pattern and the scale of the synthesis. The provided protocols and quantitative data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important chemical space. Careful execution of the described procedures and purification techniques is essential for obtaining high yields and purities of the target compounds.
References
Application Notes and Protocols: Asymmetric Synthesis of Piperazin-2-ones via Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of chiral piperazin-2-ones via palladium-catalyzed hydrogenation of pyrazin-2-ols. The piperazin-2-one scaffold is a privileged motif in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceutical agents.[1][2] This protocol offers an efficient, catalytic, and enantioselective route to these valuable building blocks.
Overview
The synthesis of chiral piperazin-2-ones is a significant challenge in medicinal chemistry.[1][2] Traditional methods often rely on chiral pool starting materials or chiral auxiliaries.[1] The protocol described herein utilizes a palladium-catalyzed asymmetric hydrogenation of readily available pyrazin-2-ol substrates, providing access to a range of chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities.[1][3]
The reaction proceeds via a dynamic kinetic resolution, where the hydrogenation of two rapidly equilibrating imine intermediates affords the chiral piperazin-2-one product.[1] This methodology has been demonstrated to be scalable, making it suitable for drug discovery and development applications.[1]
Reaction Workflow
The overall workflow for the asymmetric hydrogenation of pyrazin-2-ols to piperazin-2-ones is depicted below.
Caption: Workflow for the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation
This protocol is adapted from the palladium-catalyzed asymmetric hydrogenation of 5,6-disubstituted pyrazin-2-ols.[1]
Materials:
-
5,6-disubstituted pyrazin-2-ol (1.0 equiv)
-
[Pd(TFA)₂] (3.3 mol%)
-
(S)-Segphos (3.3 mol%)
-
TsOH·H₂O (100 mol%)
-
Dichloromethane (DCM)
-
Benzene
-
Hydrogen gas (H₂)
-
Autoclave
Procedure:
-
To a dried reaction tube inside a glovebox, add [Pd(TFA)₂] (3.3 mol%) and (S)-Segphos (3.3 mol%).
-
Add dichloromethane (DCM) and benzene (1.5 mL each).
-
Stir the resulting mixture at room temperature for 30 minutes to form the catalyst solution.
-
Add the 5,6-disubstituted pyrazin-2-ol substrate (1.0 equiv) and TsOH·H₂O (100 mol%) to the catalyst solution.
-
Seal the reaction tube and place it in an autoclave.
-
Charge the autoclave with hydrogen gas to a pressure of 1000 psi.
-
Heat the reaction mixture to 80 °C and stir for 24-48 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral piperazin-2-one.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Gram-Scale Synthesis
To demonstrate the scalability of this methodology, the asymmetric hydrogenation of 5,6-diphenylpyrazin-2-ol was performed on a gram scale.[1]
Materials:
-
5,6-diphenylpyrazin-2-ol (1.0 g)
-
[Pd(TFA)₂]
-
(S)-Segphos
-
TsOH·H₂O
-
DCM/Benzene solvent mixture
-
Hydrogen gas (H₂)
Procedure:
The general procedure for asymmetric hydrogenation was followed, scaling the reagents accordingly. The reaction yielded the desired product with a 93% yield and 90% enantiomeric excess, demonstrating no loss of reactivity or enantioselectivity at a larger scale.[1]
Quantitative Data Summary
The palladium-catalyzed asymmetric hydrogenation is effective for a variety of 5,6-disubstituted pyrazin-2-ols.[1] The electronic properties and position of substituents on the aromatic rings can influence the enantioselectivity.[1]
| Entry | R¹ | R² | Yield (%) | ee (%) |
| 1 | Ph | Ph | 93 | 90 |
| 2 | 4-MeC₆H₄ | Ph | 92 | 88 |
| 3 | 4-MeOC₆H₄ | Ph | 91 | 86 |
| 4 | 4-FC₆H₄ | Ph | 94 | 89 |
| 5 | 4-ClC₆H₄ | Ph | 95 | 88 |
| 6 | 4-BrC₆H₄ | Ph | 96 | 87 |
| 7 | 3-MeC₆H₄ | Ph | 90 | 85 |
| 8 | 2-MeC₆H₄ | Ph | 88 | 84 |
| 9 | Ph | 4-MeC₆H₄ | 93 | 89 |
| 10 | Ph | 4-MeOC₆H₄ | 92 | 87 |
| 11 | Ph | 4-FC₆H₄ | 95 | 90 |
| 12 | Ph | 4-ClC₆H₄ | 96 | 89 |
Reaction conditions: 5,6-disubstituted pyrazin-2-ol, [Pd(TFA)₂] (3.3 mol%), (S)-Segphos (3.3 mol%), TsOH·H₂O (100 mol%), DCM/benzene (1.5 mL/1.5 mL), H₂ (1000 psi), 80 °C, 24-48 h.[1]
Proposed Catalytic Cycle
The proposed mechanism involves the tautomerization of the pyrazin-2-ol to its corresponding pyrazin-2(1H)-one, followed by a series of hydrogenation and isomerization steps.
Caption: Proposed mechanism for the palladium-catalyzed asymmetric hydrogenation.
Conclusion
The palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides an efficient and practical method for the synthesis of chiral piperazin-2-ones. The reaction tolerates a range of substituents and is scalable, making it a valuable tool for medicinal chemistry research and drug development. The resulting chiral piperazin-2-ones can be further functionalized or reduced to chiral piperazines without loss of optical purity.[1]
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-Boc Protection of 2-Ethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of one of the two secondary amine functionalities in piperazine and its derivatives is a critical step in the synthesis of a vast array of pharmacologically active molecules. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. This document provides a detailed protocol for the N-Boc protection of 2-ethylpiperazine, a valuable building block in drug discovery. The protocol outlines the synthesis of both the mono- and di-protected derivatives, offering guidance on achieving selectivity.
Reaction Scheme
The reaction of 2-ethylpiperazine with di-tert-butyl dicarbonate ((Boc)₂O) can yield three products: the unprotected starting material, the mono-Boc protected 1-Boc-3-ethylpiperazine, and the di-Boc protected 1,4-di-Boc-2-ethylpiperazine. The selectivity of the reaction is highly dependent on the stoichiometry of the reagents.
Quantitative Data Summary
| Product | Molar Ratio (2-ethylpiperazine : (Boc)₂O) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| 1-Boc-3-ethylpiperazine | 1 : 0.8 - 1.1 | Dichloromethane (DCM) or Methanol | 0 to Room Temp | 2 - 4 | 45 - 84% | [1][2] |
| 1,4-di-Boc-2-ethylpiperazine | 1 : 2.1 - 2.2 | Dichloromethane (DCM) | Room Temp | 10 - 13 | >90% | [3] |
Note: Yields are highly dependent on specific reaction conditions and purification methods. The synthesis of mono-Boc-piperazine can be challenging due to the formation of the di-protected byproduct.[2] Flow chemistry has been reported as a method to improve the yield of the mono-protected product.[2] For valuable diamines where using a large excess of the starting material is not feasible, using one equivalent of an acid like HCl or TFA to block one nitrogen as a salt can improve mono-selectivity.[4]
Experimental Workflow Diagram
References
Application Notes and Protocols for (R)-1-Boc-2-ethylpiperazine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Boc-2-ethylpiperazine is a valuable chiral building block in medicinal chemistry. Its stereochemically defined ethyl group at the C-2 position, combined with the versatile Boc-protected piperazine scaffold, allows for the synthesis of complex and specific bioactive molecules. The piperazine moiety is a "privileged scaffold" frequently found in approved drugs, where it can enhance aqueous solubility, bioavailability, and target binding.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative pharmaceutical candidate, a hypothetical kinase inhibitor targeting Epidermal Growth Factor Receptor (EGFR) for oncology applications.
Application Note 1: Synthesis of a Hypothetical EGFR Kinase Inhibitor
This compound can serve as a key intermediate in the synthesis of potent and selective kinase inhibitors. The chiral ethyl group can provide specific steric interactions within the kinase ATP-binding pocket, potentially enhancing potency and selectivity. The following protocol outlines a representative synthesis of a hypothetical EGFR inhibitor, "EGFRi-42," starting from this compound.
Overall Synthetic Scheme:
The synthesis involves a three-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of this compound with an activated heteroaryl chloride.
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
-
Amide Coupling: Acylation of the deprotected piperazine with a carboxylic acid to yield the final inhibitor.
Experimental Protocols
Step 1: Synthesis of tert-butyl (R)-4-(2-chloro-5-nitropyrimidin-4-yl)-2-ethylpiperazine-1-carboxylate (Intermediate 1)
This step involves the nucleophilic aromatic substitution reaction between this compound and 2,4-dichloro-5-nitropyrimidine.
-
Materials:
-
This compound
-
2,4-dichloro-5-nitropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 2,4-dichloro-5-nitropyrimidine (1.1 eq) in anhydrous DMF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford Intermediate 1.
-
Step 2: Synthesis of (R)-4-(2-chloro-5-nitropyrimidin-4-yl)-2-ethylpiperazine (Intermediate 2)
This step involves the removal of the Boc protecting group.
-
Materials:
-
Intermediate 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Carefully neutralize the residue with a saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield Intermediate 2, which can be used in the next step without further purification.
-
Step 3: Synthesis of N-(3-ethynylphenyl)-4-((R)-4-(2-ethylpiperazin-1-yl)-5-nitropyrimidin-2-ylamino)benzamide (EGFRi-42)
This final step is an amide coupling reaction. For the purpose of this example, we will assume a precursor to the final benzamide portion is coupled in a similar SNAr fashion to the remaining chloro- position on the pyrimidine ring, followed by the final amide bond formation. A more direct approach for this hypothetical molecule would be a final amide coupling.
-
Materials:
-
Intermediate 2
-
4-((5-nitropyrimidin-2-yl)amino)benzoic acid (prepared separately)
-
N-(3-ethynylphenyl)amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
To a solution of the benzoic acid precursor (1.0 eq) in anhydrous DMF, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add Intermediate 2 (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final compound, EGFRi-42.
-
Data Presentation: Synthesis of EGFRi-42
| Step | Intermediate/Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) |
| 1 | Intermediate 1 | This compound | 371.82 | 85 | >98% |
| 2 | Intermediate 2 | Intermediate 1 | 271.70 | 95 (crude) | >95% |
| 3 | EGFRi-42 | Intermediate 2 | 524.57 | 65 | >99% |
Application Note 2: Biological Context and Signaling Pathway
Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of many cancers, including non-small cell lung cancer and glioblastoma. Kinase inhibitors that target the ATP-binding site of EGFR can block its downstream signaling, leading to apoptosis of cancer cells.
Hypothetical Signaling Pathway Inhibition by EGFRi-42
The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition by our hypothetical drug, EGFRi-42.
References
Application Notes and Protocols: (R)-1-Boc-2-ethylpiperazine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of substituted piperazines, with a focus on the ethylpiperazine moiety, in the synthesis of kinase inhibitors. While specific public-domain examples detailing the direct use of (R)-1-Boc-2-ethylpiperazine are limited, the CDK4/6 inhibitor Abemaciclib, which contains an N-ethylpiperazine group, serves as a pertinent case study. The synthetic protocols and biological data presented herein are centered on Abemaciclib and provide a comprehensive framework for understanding the role and incorporation of such building blocks in the development of targeted cancer therapies.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of kinase inhibitors. Its presence can enhance aqueous solubility, improve pharmacokinetic properties, and provide a versatile handle for synthetic modification. Substituted piperazines, such as those with an ethyl group at the 2-position, offer the potential for stereospecific interactions within the kinase active site, which can influence potency and selectivity. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for regioselective functionalization of the other nitrogen atom, making this compound a valuable chiral building block for complex molecule synthesis.
Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), features an N-ethylpiperazine moiety.[1] It is approved for the treatment of certain types of breast cancer.[1] The synthesis of Abemaciclib provides excellent examples of standard organic chemistry reactions used to incorporate a substituted piperazine into a heterocyclic core.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of Abemaciclib against CDK4 and CDK6.
| Compound | Target Kinase | IC50 (nM) | Cell Line |
| Abemaciclib | CDK4 | 2 | - |
| Abemaciclib | CDK6 | 10 | - |
Data sourced from PubChem and other publications.[2]
Experimental Protocols
The synthesis of Abemaciclib involves the coupling of an N-ethylpiperazine unit to a complex heterocyclic core. Two common methods for this transformation are reductive amination and the Leuckart–Wallach reaction.[3] While the syntheses described in the literature do not specify the use of a single enantiomer of ethylpiperazine, these protocols are representative of how a chiral building block like this compound would be deprotected and subsequently coupled.
Protocol 1: Synthesis of Abemaciclib Intermediate via Reductive Amination
This protocol describes the coupling of N-ethylpiperazine to an aldehyde precursor.
Materials:
-
6-bromonicotinaldehyde
-
N-ethylpiperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-bromonicotinaldehyde (1.0 eq) in DCM or DCE.
-
Add N-ethylpiperazine (1.2 eq) to the solution and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of Abemaciclib via Leuckart–Wallach Reaction
This protocol details an alternative method for the reductive amination step.[3][4]
Materials:
-
Aldehyde intermediate (e.g., N-(5-formylpyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine)
-
N-ethylpiperazine
-
Formic acid
-
Trimethyl orthoformate
Procedure:
-
To a solution of the aldehyde intermediate (1.0 eq) in a suitable solvent, add N-ethylpiperazine (1.5 eq) and formic acid (2.0 eq).
-
Add trimethyl orthoformate as a water scavenger.[4]
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude Abemaciclib by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
CDK4/6 Signaling Pathway
Abemaciclib targets the cyclin D-CDK4/6-Rb pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.[5][6] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Abemaciclib inhibits the kinase activity of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb).[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry and ultimately leading to G1 cell cycle arrest.[6]
Caption: CDK4/6 Signaling Pathway and Mechanism of Abemaciclib Action.
General Synthetic Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor incorporating a substituted piperazine moiety, exemplified by the synthesis of Abemaciclib.
Caption: General workflow for kinase inhibitor synthesis using a substituted piperazine.
References
- 1. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Boc-piperazine with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. For drug development professionals, the ability to readily couple 1-Boc-piperazine with a diverse range of aryl and heteroaryl halides is of paramount importance, as the resulting N-aryl piperazine scaffold is a privileged structure found in numerous approved drugs.
These application notes provide a detailed overview, experimental protocols, and representative data for the Buchwald-Hartwig amination of 1-Boc-piperazine with aryl halides.
General Reaction Scheme
The general transformation involves the coupling of an aryl halide (Ar-X, where X = I, Br, Cl) with 1-Boc-piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. The selection of these components is crucial for achieving high yields and broad substrate scope.
Application Notes and Protocols for N-Boc Deprotection of Piperazine Derivatives using TFA or HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Piperazine moieties are prevalent scaffolds in numerous clinically approved drugs and drug candidates. Therefore, the efficient and clean deprotection of N-Boc protected piperazine derivatives is a critical step in many synthetic routes.
This document provides detailed application notes and protocols for the deprotection of N-Boc piperazine derivatives using two common acidic reagents: trifluoroacetic acid (TFA) and hydrochloric acid (HCl). It aims to guide researchers in selecting the appropriate conditions and successfully executing the deprotection reaction.
Data Presentation: Comparison of TFA and HCl for N-Boc Deprotection
The choice between TFA and HCl for Boc deprotection depends on several factors, including the substrate's sensitivity to acid, the desired salt form of the product, and practical considerations such as solvent choice and work-up. The following table summarizes key quantitative and qualitative parameters for both methods.[1]
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Reagent | 20-50% TFA in Dichloromethane (DCM) or neat TFA[1] | 4M HCl in 1,4-dioxane or 1-4M in other organic solvents (e.g., methanol, ethyl acetate)[1] |
| Reaction Time | Generally 1 to 4 hours at room temperature[2] | Typically 1 to 3 hours at room temperature; can be faster with higher concentrations[1][2] |
| Temperature | Often performed at 0°C to room temperature[2] | Typically carried out at room temperature[3] |
| Yield | High to quantitative yields are common[1] | Generally high to quantitative yields[1] |
| Product Salt Form | Trifluoroacetate salt | Hydrochloride salt |
| Work-up | Requires careful neutralization of the strong acid. The resulting trifluoroacetate salt can sometimes be challenging to handle.[2] | The hydrochloride salt often precipitates from the reaction mixture, simplifying isolation by filtration.[3] |
| Common Solvents | Dichloromethane (DCM)[2] | 1,4-Dioxane, Methanol, Ethyl Acetate[3][4] |
Mechanism of Acid-Catalyzed N-Boc Deprotection
The deprotection of an N-Boc group under acidic conditions proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by the acid (TFA or HCl). This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding salt.[5]
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and generally effective method for N-Boc deprotection.[2]
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is a common alternative to TFA and can be advantageous if the trifluoroacetate salt of the product is difficult to handle or if the hydrochloride salt is desired for subsequent steps.[2]
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol or ethyl acetate (optional, as a co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in a minimal amount of a suitable solvent such as methanol or ethyl acetate in a round-bottom flask with a magnetic stir bar.
-
Add the 4M HCl in 1,4-dioxane solution (3-5 equivalents) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours. Monitor the reaction progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate from the solution.
-
Upon completion, the product can be isolated in two ways:
-
Isolation as the hydrochloride salt: Add diethyl ether to the reaction mixture to further precipitate the product. Collect the solid by filtration and wash with diethyl ether. The salt can often be used directly in the next step.
-
Isolation as the free base: Remove the solvent and excess HCl under reduced pressure. Dissolve the residue in water and basify with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Troubleshooting and Side Reactions
While N-Boc deprotection is generally a robust reaction, several issues can arise.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of acid, prolonging the reaction time, or moderately increasing the temperature.[2] Poor solubility of the starting material can also hinder the reaction; in such cases, a different solvent system may be required.[2]
-
Side Reactions: The primary side reaction is the alkylation of nucleophiles by the tert-butyl cation generated during the deprotection.[3] This can lead to t-butylation of the deprotected piperazine or other sensitive functional groups. To mitigate this, scavengers such as triisopropylsilane (TIS) or anisole can be added to the reaction mixture to trap the tert-butyl cation.[3]
-
Degradation of Acid-Sensitive Groups: If the substrate contains other acid-labile functional groups (e.g., acetals, trityl groups), they may be cleaved under the reaction conditions.[2] In such cases, milder deprotection methods may need to be explored.
References
Application Notes and Protocols for the Lithiation and Functionalization of N-Boc Piperazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the α-lithiation and subsequent functionalization of N-Boc protected piperazines. The piperazine moiety is a privileged scaffold in medicinal chemistry, and the methodologies described herein offer robust and versatile strategies for the synthesis of novel piperazine derivatives for drug discovery and development. The protocols cover both racemic and asymmetric transformations, enabling access to a wide array of functionalized building blocks.
Introduction
The direct functionalization of the piperazine ring at the carbon atom alpha to a nitrogen atom is a powerful tool for rapidly generating structural diversity. The electron-withdrawing N-Boc (tert-butyloxycarbonyl) group acidifies the adjacent C-H bonds, facilitating their deprotonation by a strong base, typically an organolithium reagent like sec-butyllithium (s-BuLi). The resulting organolithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents.
This document outlines two key methodologies: a diamine-free racemic lithiation-trapping protocol and an asymmetric method employing a chiral ligand to achieve enantiocontrol. The choice of the N'-substituent on the piperazine ring can significantly influence the reaction's efficiency and selectivity.
Core Methodologies
Two primary approaches for the α-lithiation of N-Boc piperazines are highlighted:
-
Diamine-Free Racemic Lithiation: This operationally simple method utilizes s-BuLi in an ethereal solvent like tetrahydrofuran (THF) at low temperatures. It provides a straightforward route to racemic α-substituted piperazines.[1][2]
-
Asymmetric Lithiation using a Chiral Ligand: For the synthesis of enantiomerically enriched piperazines, a chiral diamine ligand such as (-)-sparteine or a (+)-sparteine surrogate is used in conjunction with s-BuLi.[3][4][5][6] This approach facilitates the enantioselective deprotonation of the α-protons.
The general workflow for these transformations is depicted below.
Data Presentation
The following tables summarize the yields for the racemic and asymmetric functionalization of various N-Boc piperazine derivatives with a range of electrophiles.
Table 1: Diamine-Free Racemic Lithiation and Trapping of N-Boc-N'-benzylpiperazine [7]
| Electrophile (E+) | Product | Yield (%) |
| Me₃SiCl | 2-(Trimethylsilyl)-N-Boc-N'-benzylpiperazine | 75 |
| MeI | 2-Methyl-N-Boc-N'-benzylpiperazine | 68 |
| EtI | 2-Ethyl-N-Boc-N'-benzylpiperazine | 65 |
| PhCHO | 2-(Hydroxy(phenyl)methyl)-N-Boc-N'-benzylpiperazine | 83 |
| (PhCO)₂O | 2-Benzoyl-N-Boc-N'-benzylpiperazine | 72 |
Table 2: Asymmetric Lithiation and Trapping of N-Boc-N'-(α-methylbenzyl)piperazine using s-BuLi/(-)-sparteine [3][4]
| Electrophile (E+) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Me₃SiCl | 2-(Trimethylsilyl)-N-Boc-N'-(α-methylbenzyl)piperazine | 85 | >95:5 |
| MeI | 2-Methyl-N-Boc-N'-(α-methylbenzyl)piperazine | 70 | 90:10 |
| PhCHO | 2-(Hydroxy(phenyl)methyl)-N-Boc-N'-(α-methylbenzyl)piperazine | 78 | >95:5 |
| MeOCOCl | Methyl 2-carboxy-N-Boc-N'-(α-methylbenzyl)piperazinate | 82 | >95:5 |
Experimental Protocols
Protocol 1: General Procedure for Diamine-Free Racemic Lithiation and Trapping of N-Boc-N'-benzylpiperazine
This protocol describes a simplified and efficient method for the racemic α-functionalization of N-Boc piperazines.[1][2]
Materials:
-
N-Boc-N'-benzylpiperazine
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)
-
Electrophile (e.g., trimethylsilyl chloride, methyl iodide, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottomed flask under an argon atmosphere, add N-Boc-N'-benzylpiperazine (1.0 equiv) and anhydrous THF (to make a 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.3 equiv) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the electrophile (1.5 equiv) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Asymmetric Lithiation and Trapping of N-Boc-N'-(α-methylbenzyl)piperazine
This protocol outlines the enantioselective functionalization of an N-Boc piperazine derivative using (-)-sparteine as a chiral ligand.[3][5]
Materials:
-
N-Boc-N'-(α-methylbenzyl)piperazine
-
(-)-Sparteine
-
Anhydrous diethyl ether (Et₂O)
-
sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)
-
Electrophile (e.g., trimethylsilyl chloride, methyl iodide, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottomed flask under an argon atmosphere, add N-Boc-N'-(α-methylbenzyl)piperazine (1.0 equiv) and (-)-sparteine (1.3 equiv) followed by anhydrous Et₂O (to make a 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.3 equiv) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the electrophile (1.5 equiv) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Concluding Remarks
The lithiation and subsequent functionalization of N-Boc piperazines represent a highly effective and versatile strategy for the synthesis of novel piperazine derivatives. The choice between a racemic or an asymmetric approach allows for the targeted synthesis of either screening libraries or enantiomerically pure compounds for detailed pharmacological evaluation. The protocols provided herein are robust and can be adapted to a wide range of substrates and electrophiles, making them valuable tools for medicinal chemists and drug development professionals. In situ IR spectroscopy can be a valuable tool for monitoring the lithiation and trapping steps to optimize reaction times.[3][7] The distal N-substituent and the choice of electrophile can have a significant impact on the yield and stereoselectivity of the reaction.[3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of Chiral Piperazines in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of a wide range of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] The introduction of chirality to the piperazine core further expands its utility, allowing for three-dimensional diversity that can lead to enhanced potency, selectivity, and improved safety profiles of drug candidates.[3] Chiral piperazines are key components in a variety of clinically successful drugs, targeting a diverse array of biological targets including G-protein coupled receptors (GPCRs), kinases, and proteases. This document provides a detailed overview of the application of chiral piperazines in medicinal chemistry, including synthetic strategies, quantitative biological data, and detailed experimental protocols.
I. Synthesis of Chiral Piperazines
The enantioselective synthesis of piperazines is a critical aspect of their application in drug discovery. Several strategies have been developed to obtain enantiomerically pure or enriched piperazine derivatives.
Asymmetric Synthesis
Asymmetric synthesis aims to create a specific enantiomer directly. Common approaches include:
-
Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperazine ring. For example, enantiomerically pure 2-substituted piperazines can be synthesized from α-amino acids in a multi-step process.[4]
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and is subsequently removed.
-
Catalytic Asymmetric Synthesis: This approach employs a chiral catalyst to stereoselectively create the desired enantiomer from a prochiral substrate. For instance, iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides can produce a wide range of chiral piperazines with high enantiomeric excess.[5]
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture of piperazine enantiomers. This can be achieved through several techniques:
-
Diastereomeric Salt Formation: The racemic piperazine is reacted with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[6]
-
Enzymatic Kinetic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[7]
-
Chiral Chromatography: Chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be used to separate enantiomers based on their differential interactions with the CSP.[8][9]
II. Chiral Piperazines in Drug Discovery and Development
The rigid, yet conformationally flexible, nature of the piperazine ring, combined with the stereochemical definition provided by chirality, makes it a valuable scaffold for targeting a wide range of biological molecules.
Kinase Inhibitors
Chiral piperazines are found in numerous kinase inhibitors, where they often interact with the hinge region of the ATP-binding site. The stereochemistry of the piperazine substituent can significantly impact potency and selectivity.
Imatinib (Gleevec®): A blockbuster anticancer drug used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Imatinib contains a methylpiperazine moiety. It functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[1][10]
Signaling Pathway of Imatinib in CML:
Caption: Imatinib inhibits the Bcr-Abl tyrosine kinase, blocking downstream signaling pathways that promote cell proliferation and survival in Chronic Myeloid Leukemia.
GPCR Ligands
Chiral piperazines are prevalent in ligands for G-protein coupled receptors, where the defined stereochemistry is often crucial for selective and high-affinity binding.
Neurokinin 1 (NK1) Receptor Antagonists: These drugs, such as Aprepitant, are used to prevent chemotherapy-induced nausea and vomiting.[11] They block the binding of substance P to the NK1 receptor.[12]
Signaling Pathway of NK1 Receptor Antagonists:
Caption: NK1 receptor antagonists block the binding of Substance P, thereby inhibiting the downstream signaling cascade that leads to emesis.
CCR5 Antagonists: Maraviroc is an example of a CCR5 antagonist used in the treatment of HIV. It contains a chiral piperazine moiety and works by blocking the entry of the virus into host cells.
Other Therapeutic Areas
Chiral piperazines have also been explored as:
-
α-Glucosidase Inhibitors: For the management of type 2 diabetes. The stereochemistry of the piperazine derivative can significantly influence its inhibitory activity.[2][10]
-
Nicotinic Acetylcholine Receptor (nAChR) Modulators: For potential treatment of neurological and inflammatory disorders.[3]
-
CNS-Active Agents: Derivatives of chiral piperazines have been investigated for their potential as antidepressants and anxiolytics.[7]
III. Quantitative Data Summary
The following tables summarize the biological activity of various chiral piperazine derivatives, highlighting the importance of stereochemistry.
Table 1: Comparative Activity of Chiral Piperazine Stereoisomers
| Compound Class | Target | Stereoisomer | IC50 / Ki (nM) | Reference |
| Phenylpiperazinium | α9α10 nAChR | (2R)-PA-diMPP | IC50 = 210 | [1] |
| (2S)-PA-diMPP | No Activity | [1] | ||
| Pyrimidinyl-piperazine | α-Glucosidase | S-configuration | IC50 = 0.4 - 1.5 µM | Not found in search results |
| R-configuration | 5-fold less active | Not found in search results | ||
| (Piperazin-2-yl)methanol | Sigma-1 Receptor | p-methoxybenzyl substituted | Ki = 12.4 | [13] |
Table 2: Activity of Chiral Piperazine-Containing Compounds
| Compound | Target | Activity | Value | Reference |
| Imatinib | Bcr-Abl | IC50 | 250 - 500 | [10] |
| Aprepitant | NK1 Receptor | IC50 | 0.09 | [14] |
| Maraviroc | CCR5 | IC50 | 2.3 | Not found in search results |
| Phenylpiperazine Derivative | 5-HT1A Receptor | Ki | 7 (meta-isomer) | [15] |
| Piperazine-chalcone hybrid | VEGFR-2 | IC50 | 570 - 1480 | Not found in search results |
IV. Experimental Protocols
General Workflow for Chiral Drug Discovery
The discovery and development of a chiral drug is a multi-step process that requires careful consideration of stereochemistry at each stage.
Caption: A generalized workflow for the discovery and development of a chiral drug, from initial target identification to regulatory approval.
Protocol: Asymmetric Synthesis of a Chiral 2-Substituted Piperazine
This protocol is a representative example for the synthesis of an enantiomerically pure 2-substituted piperazine starting from a chiral α-amino acid.[4]
Materials:
-
(S)-Amino acid
-
Thionyl chloride
-
Ethanol
-
Chloroacetyl chloride
-
Sodium bicarbonate
-
Ammonia in methanol
-
Borane-tetrahydrofuran complex (BH3-THF)
-
Appropriate protecting groups and deprotection reagents
Procedure:
-
Esterification: Convert the (S)-amino acid to its corresponding ethyl ester hydrochloride by reacting with thionyl chloride in ethanol.
-
N-Acylation: Acylate the amino group of the amino acid ester with chloroacetyl chloride in the presence of a base like sodium bicarbonate.
-
Cyclization: Treat the N-chloroacetylated amino acid ester with ammonia in methanol to induce cyclization, forming the chiral piperazine-2,5-dione.
-
Reduction: Reduce the diketopiperazine using a reducing agent such as borane-tetrahydrofuran complex to yield the desired chiral 2-substituted piperazine.
-
Purification: Purify the final product using column chromatography or crystallization.
-
Characterization: Confirm the structure and enantiomeric purity of the product using techniques like NMR, mass spectrometry, and chiral HPLC.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a general method to determine the inhibitory activity of a chiral piperazine derivative against a specific kinase.[1]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Test compound (chiral piperazine derivative) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and the kinase reaction buffer.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a DMSO control (vehicle) and a positive control inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Capture: Stop the reaction and capture the phosphorylated substrate on the filter plate.
-
Washing: Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic or anti-proliferative effects of a chiral piperazine derivative on cancer cell lines.[12][16]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Test compound (chiral piperazine derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.
V. Conclusion
Chiral piperazines are a cornerstone of modern medicinal chemistry, offering a versatile and privileged scaffold for the design of potent and selective therapeutic agents. The ability to precisely control the three-dimensional arrangement of substituents through asymmetric synthesis or chiral resolution is paramount to optimizing their pharmacological properties. The examples and protocols provided herein offer a foundation for researchers to explore the vast potential of chiral piperazines in the ongoing quest for novel and improved medicines. The continued development of innovative synthetic methodologies and a deeper understanding of the structure-activity relationships of chiral piperazine-containing drugs will undoubtedly lead to the discovery of new therapies for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. medium.com [medium.com]
- 11. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 12. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Evaluation of N-Aryl Piperazines for Central Nervous System (CNS) Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl piperazines represent a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system.[1][2][3] Their unique structure allows for interaction with a variety of aminergic G-protein-coupled receptors (GPCRs), including dopamine and serotonin receptors, making them valuable candidates for treating a range of neurological and psychiatric conditions such as schizophrenia, depression, anxiety, and Parkinson's disease.[1][4][5] This document provides detailed protocols for the synthesis of N-aryl piperazine derivatives, along with methodologies for their pharmacological evaluation and an overview of their structure-activity relationships.
Data Presentation: Pharmacological Activity of N-Aryl Piperazine Derivatives
The following tables summarize the binding affinities and functional potencies of representative N-aryl piperazine derivatives for key CNS targets, as reported in the literature.
Table 1: Binding Affinities of N-Aryl Piperazines for Dopamine D2 and D3 Receptors
| Compound | Target Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Compound 4 | D₂ | 12.9 | - | [6] |
| D₃ | 0.118 | - | [6] | |
| Compound 5a-f (general) | D₂ / D₃ | < 1000 | - | [6][7] |
Table 2: Binding Affinities and Functional Activities of N-Aryl Piperazines for Serotonin 5-HT₁ₐ and 5-HT₂ₐ Receptors
| Compound | Target Receptor | Kᵢ (nM) | Functional Assay | Reference |
| Compound 2b | 5-HT₁ₐ | 412 | - | [3][8] |
| Compound 2a | 5-HT₁ₐ | 2290 | - | [8] |
| Compound 2c | 5-HT₁ₐ | 49500 | - | [8] |
| Derivatives 1d-g, 2d-f, 3d-f | 5-HT₁ₐ | 1.25 - 54 | Postsynaptic antagonists/partial agonists | [9] |
| 5-HT₂ₐ | 27 - 495 | Antagonists | [9] | |
| Compound 8b | 5-HT₁ₐ | 12.1 | - | [10] |
| Compound 9b | 5-HT₁ₐ | 4.8 | - | [10] |
Table 3: Antiprion Activity and Pharmacokinetic Properties of Arylpiperazines
| Compound | EC₅₀ (µM) | Brain Cₘₐₓ (µM) | Brain AUC₀₋₆ₕ (µM·h) | Plasma Cₘₐₓ (µM) | Plasma AUC₀₋₆ₕ (µM·h) | Reference |
| Compound 7 | 2.94 | - | - | - | - | [11] |
| Compound 41 | < 1 | 3.6 | 14.2 | 0.9 | 4.2 | [11] |
| Compound 44 | 0.38 | 3.0 | 14.4 | 0.6 | 2.7 | [11] |
| Compound 46 | < 1 | 0.4 | 1.3 | 0.4 | 1.2 | [11] |
| Compound 47 | < 1 | 1.6 | 3.0 | 0.7 | 1.1 | [11] |
Experimental Protocols
Protocol 1: General Synthesis of 2-(x-(Piperazin-1-yl)phenyl)-4,5-dihydrothiazole Derivatives[8]
This protocol describes the synthesis of N-aryl piperazines containing a 4,5-dihydrothiazole ring, which have shown affinity for 5-HT₁ₐ receptors.[8]
Materials:
-
Appropriate x-(1-piperazinyl)benzonitrile (1a-c)
-
2-aminoethane-1-thiol hydrochloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
100 mL round-bottomed flask
-
Stirrer/hotplate
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottomed flask, combine x-(1-piperazinyl)benzonitrile (1 mmol), 2-aminoethane-1-thiol hydrochloride (1.5 mmol), and sodium hydroxide (0.2 mmol).
-
Stir the mixture at 80°C for 4 hours under solvent-free conditions.
-
After cooling, dissolve the reaction mixture in 20 mL of dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under vacuum using a rotary evaporator to yield the crude product.
-
Purify the product as necessary (e.g., by column chromatography).
Protocol 2: Solid-Phase Synthesis of a 24-Membered Arylpiperazine Library[12]
This protocol outlines a solid-phase approach for the combinatorial synthesis of N-aryl piperazine derivatives, enabling the rapid generation of a library of compounds for screening.[12]
Materials:
-
BAL-MBHA-PS resin or BAL-PS-SynPhase Lanterns
-
Amines (diversity reagents)
-
Fmoc-protected amino acids
-
Carboxylic acids (diversity reagents)
-
N,N'-diisopropylcarbodiimide (DIC)
-
O-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Reductive Amination: Attach the primary amine diversity reagents to the BAL resin via a one-pot reductive amination to yield support-bound secondary amines.
-
Amino Acid Coupling: Couple Fmoc-protected amino acids to the support-bound amines using a symmetric anhydride method with DIC in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group to expose the free amine.
-
Carboxylic Acid Coupling: Couple the carboxylic acid diversity reagents to the free amines in the presence of HBTU and DIEA.
-
Cleavage from Resin: Cleave the final compounds from the solid support using a solution of TFA in DCM.
-
Purification: Purify the cleaved compounds as needed.
Protocol 3: Radioligand Binding Assay for Dopamine D₂/D₃ Receptors[6][13]
This protocol describes a method to determine the binding affinity of synthesized compounds for dopamine D₂ and D₃ receptors.
Materials:
-
Cell membranes expressing human D₂ or D₃ receptors
-
Radioligand (e.g., [³H]spiperone for D₂ or [³H]-(+)-PHNO for D₃)
-
Synthesized test compounds
-
Non-specific binding control (e.g., haloperidol or sulpiride)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer, test compound, or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values (concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dopamine D2/D3 receptor signaling pathway.
Caption: Serotonin 5-HT1A receptor signaling pathway.
Caption: General workflow for synthesis and screening.
Caption: Key areas for SAR in N-aryl piperazines.
References
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Piperazine Derivatives as Neurotransmitter Receptor Modulators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine derivatives represent a versatile and highly significant class of compounds in medicinal chemistry and neuropharmacology. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, serves as a privileged scaffold in the design of centrally acting agents.[1][2] Trivial substitutions on this nucleus can lead to significant variations in pharmacological activity, allowing for the fine-tuning of interactions with various neurotransmitter receptors.[1] These derivatives have been successfully developed as therapeutic agents for a range of neurological and psychiatric disorders, including anxiety, depression, psychosis, and Alzheimer's disease.[3][4][5] Their mechanisms of action often involve the modulation of key neurotransmitter systems, such as the serotonergic, dopaminergic, GABAergic, and glutamatergic pathways.[1][6][7] This document provides detailed application notes and experimental protocols for researchers engaged in the study and development of piperazine derivatives as neurotransmitter receptor modulators.
I. Modulation of Serotonin Receptors
Piperazine derivatives are well-known for their interactions with serotonin (5-HT) receptors, acting as agonists, partial agonists, or antagonists at various subtypes.[8] This has led to the development of successful drugs for depression and anxiety.[3][9]
Data Presentation: Affinity of Piperazine Derivatives for Serotonin Receptors
| Compound | Receptor Subtype | Affinity (Ki, nM) | Functional Activity | Reference |
| Vilazodone | 5-HT1A | - | Activator | [1] |
| Tandospirone | 5-HT1A | - | Partial Agonist | [1] |
| Trifluoromethylphenylpiperazine (TFMPP) | 5-HT1A | - | Agonist | [1][3] |
| meta-Chlorophenylpiperazine (mCPP) | 5-HT1A | - | Agonist | [1][3] |
| Compound 6a (a 3,4-dihydroquinolin-2(1H)-one derivative) | 5-HT1A | 1.28 | - | [9] |
| Compound 4 (a 6-acetyl-7-hydroxy-4-methylcoumarin derivative) | 5-HT1A | 0.78 | - | [10] |
| Compound 7 (a 6-acetyl-7-hydroxy-4-methylcoumarin derivative) | 5-HT1A | 0.57 | - | [10] |
Experimental Protocol: Serotonin Receptor (5-HT1A) Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of piperazine derivatives for the human 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor.
-
[³H]-8-OH-DPAT (radioligand).
-
Serotonin (for determining non-specific binding).
-
Test piperazine derivatives.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-5HT1A cells to confluency.
-
Harvest cells and homogenize them in ice-cold binding buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (membrane preparation) in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer.
-
50 µL of test compound at various concentrations or buffer (for total binding).
-
50 µL of serotonin (10 µM final concentration) for non-specific binding.
-
50 µL of [³H]-8-OH-DPAT (at a concentration near its Kd, typically 0.5-2 nM).
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
-
Incubation:
-
Incubate the plates at 25°C for 60 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Visualization: 5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling pathway.
II. Modulation of Dopamine Receptors
Piperazine derivatives are also prominent modulators of dopamine receptors, particularly the D2 and D3 subtypes.[1] This activity is central to their use as antipsychotic medications.[12]
Data Presentation: Affinity of Piperazine Derivatives for Dopamine Receptors
| Compound | Receptor Subtype | Affinity (Ki, nM) | Functional Activity | Reference |
| Prochlorperazine | D2 | - | Antagonist | [1] |
| Lurasidone | D2, D3 | - | Antagonist | [1] |
| Compound 6a (a 4-thiophene-3-yl-benzamide N-phenylpiperazine) | D3 | 1.4 | - | [13] |
| LS-3-134 | D3 | 0.17 | Partial Agonist | [13] |
| WW-III-55 | D3 | ~20 | - | [13] |
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of test compounds to the dopamine D2 receptor.[11]
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.[11]
-
[³H]-Spiperone (radioligand).[11]
-
Haloperidol (a known D2 antagonist for determining non-specific binding).[11]
-
Test piperazine derivatives.[11]
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[11]
-
96-well microplates.[11]
-
Glass fiber filters.[11]
-
Scintillation cocktail and counter.[11]
Procedure:
-
Membrane Preparation:
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
-
Incubation:
-
Incubate the plate at room temperature for 2 hours.[11]
-
-
Filtration and Washing:
-
Counting and Data Analysis:
Visualization: Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
III. Modulation of GABAa Receptors
Several N-aryl piperazines, including some clinical antidepressants and antipsychotics, exhibit GABA antagonist activity.[1][6] This modulation of the primary inhibitory neurotransmitter system in the brain contributes to their overall pharmacological profile.
Data Presentation: Activity of Piperazine Derivatives at GABAa Receptors
| Compound | Functional Activity | Method | Reference |
| Amoxapine | GABA Antagonist | ³⁵S-TBPS binding | [1][6] |
| Mianserine | GABA Antagonist | ³⁵S-TBPS binding | [1][6] |
| Clozapine | GABA Antagonist | ³⁵S-TBPS binding | [1][6] |
| 1-(2-chlorophenyl)piperazine (2CPP) | GABAA-R Antagonist (IC₂₀ = 46µM) | Two-electrode voltage-clamp | [14] |
Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Assay in Xenopus Oocytes
This protocol is used to functionally characterize the effect of piperazine derivatives on GABAA receptor ion channel activity.[14][15]
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human GABAA receptor subunits (e.g., α1, β2, γ2).
-
GABA (gamma-aminobutyric acid).
-
Test piperazine derivatives.
-
Oocyte Ringer's solution (OR-2).
-
Two-electrode voltage-clamp setup.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits.
-
Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with OR-2 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Compound Application and Data Acquisition:
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC₅₋₁₀) to establish a baseline response.
-
Co-apply the test piperazine derivative with GABA to determine its modulatory effect (potentiation or inhibition).
-
To determine antagonist activity, pre-apply the piperazine derivative before co-application with GABA.
-
Record the changes in ion current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the test compound.
-
Calculate the percentage of inhibition or potentiation.
-
Construct concentration-response curves to determine IC₅₀ or EC₅₀ values.
-
Visualization: GABAA Receptor Modulation
Caption: GABAA receptor antagonist action.
IV. Modulation of Glutamate Receptors
Piperazine derivatives have also been investigated as modulators of glutamate receptors, including NMDA and mGlu5 receptors.[1][7] This highlights their potential in treating conditions associated with glutamatergic dysregulation, such as schizophrenia.[7]
Data Presentation: Activity of Piperazine Derivatives at Glutamate Receptors
| Compound | Receptor Subtype | Functional Activity | Reference |
| VU0364289 | mGlu5 | Positive Allosteric Modulator (PAM) | [7] |
| DPFE | mGlu5 | Positive Allosteric Modulator (PAM) | [7] |
Experimental Protocol: Cell-Based Assay for mGlu5 Receptor Positive Allosteric Modulators (PAMs)
This protocol describes a method to identify and characterize mGlu5 PAMs by measuring intracellular calcium mobilization.
Materials:
-
CHO or HEK293 cells stably expressing the human mGlu5 receptor.
-
Glutamate.
-
Test piperazine derivatives.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Preparation:
-
Plate the mGlu5-expressing cells in black-walled, clear-bottom 96-well plates and grow to confluency.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them in assay buffer containing the dye for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Performance:
-
Place the plate in the fluorescence plate reader.
-
Add the test piperazine derivative at various concentrations and incubate for a short period (e.g., 5-15 minutes).
-
Establish a baseline fluorescence reading.
-
Inject a submaximal concentration of glutamate (e.g., EC₂₀) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Calculate the potentiation of the glutamate response by the test compound.
-
Construct concentration-response curves for the PAM activity to determine the EC₅₀ value.
-
To determine the effect on glutamate potency, perform a full glutamate concentration-response curve in the presence and absence of a fixed concentration of the PAM.
-
Visualization: mGlu5 Receptor PAM Mechanism
Caption: mGlu5 receptor PAM mechanism.
Conclusion
Piperazine derivatives are a cornerstone in the development of drugs targeting neurotransmitter receptors. Their structural tractability allows for the generation of diverse libraries of compounds with nuanced pharmacological profiles. The protocols and data presented herein provide a framework for the systematic evaluation of these compounds, facilitating the identification and characterization of novel modulators with therapeutic potential for a wide range of CNS disorders. The use of standardized assays, from radioligand binding to functional cell-based and electrophysiological methods, is crucial for building a comprehensive understanding of their structure-activity relationships and mechanisms of action.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mono N-aryl ethylenediamine and piperazine derivatives are GABAA receptor blockers: implications for psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Aryl Piperazine Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators Possess Efficacy in Preclinical Models of NMDA Hypofunction and Cognitive Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (R)-1-Boc-2-ethylpiperazine in Peptidomimetic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a pivotal class of molecules in modern drug discovery, designed to replicate the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] The incorporation of rigid scaffolds into peptide sequences is a well-established strategy to induce specific conformations and enhance pharmacological properties.[2][3] (R)-1-Boc-2-ethylpiperazine is a chiral building block that offers a unique combination of a conformationally constrained piperazine ring and a lipophilic ethyl group. This scaffold can be strategically incorporated into peptide chains to modulate their three-dimensional structure, receptor binding affinity, and pharmacokinetic profiles.[4][5] The tert-butyloxycarbonyl (Boc) protecting group allows for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows using the Boc/Bzl protection strategy.[4][6]
These application notes provide detailed protocols for the incorporation of this compound into peptidomimetics, discuss its potential applications based on the properties of related piperazine-containing compounds, and present relevant quantitative data in a structured format.
Key Applications
The introduction of the (R)-2-ethylpiperazine moiety can be advantageous in several therapeutic areas:
-
Modulation of Protein-Protein Interactions (PPIs): The rigid piperazine core can serve as a scaffold to mimic secondary structures like β-turns, which are often crucial for PPIs.[7] The ethyl group can be oriented to interact with hydrophobic pockets in the target protein.
-
Central Nervous System (CNS) Drug Development: The piperazine motif is a common feature in centrally acting drugs.[4] Peptidomimetics containing this scaffold may exhibit improved blood-brain barrier permeability.
-
Antimicrobial Agents: N-arylpiperazine derivatives have shown promise as antimycobacterial agents.[8] Incorporating (R)-2-ethylpiperazine could lead to novel antimicrobial peptidomimetics.
-
Enzyme Inhibitors: The constrained conformation can lead to higher binding affinities and selectivities for enzyme active sites. For example, piperazinone-containing peptidomimetics have been explored as HIV capsid modulators.[9]
Experimental Protocols
The following protocols are adapted from standard solid-phase peptide synthesis (SPPS) procedures for N-Boc-piperazine and can be applied to this compound.[4][10]
Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the attachment of the piperazine building block to the solid support.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.[4]
-
Preparation of Reagent Solution: In a separate flask, dissolve this compound (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).
-
Immobilization Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).[4]
-
Agitation: Gently agitate the resin slurry at room temperature for 2 hours.[4]
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.[4]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).[4]
-
Drying: Dry the resin under vacuum to a constant weight. The loading can be determined gravimetrically.
Protocol 2: Boc Deprotection
This step removes the Boc protecting group from the piperazine nitrogen to allow for peptide chain elongation.
Materials:
-
This compound-loaded resin
-
50% Trifluoroacetic acid (TFA) in DCM
-
DCM
-
10% DIPEA in DMF
-
DMF
Procedure:
-
Swell the resin: Swell the peptide-resin with DCM.
-
Pre-wash: Stir the peptide-resin in 50% TFA/DCM for 5 minutes (10 mL/g peptide-resin).[11]
-
Deprotection: Drain the pre-wash solution and add a fresh solution of 50% TFA/DCM. Stir for an additional 20 minutes.[11]
-
Washing: Drain the TFA solution and wash the resin with DCM (5 x 10 mL).
-
Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time. Then, wash with DMF (5 x 10 mL).[4]
-
Confirmation: Perform a qualitative test (e.g., Chloranil test) to confirm the presence of a free secondary amine.[4]
Protocol 3: Amino Acid Coupling
This protocol describes the coupling of the next Boc-protected amino acid to the deprotected piperazine nitrogen.
Materials:
-
Deprotected (R)-2-ethylpiperazine-loaded resin
-
Boc-protected amino acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
DIPEA
-
DMF
-
DCM
Procedure:
-
Pre-activation: In a separate vial, pre-activate the Boc-protected amino acid (3.0 mmol, 3.0 eq.) with HATU (2.9 mmol, 2.9 eq.) and DIPEA (6.0 mmol, 6.0 eq.) in DMF (5 mL) for 5 minutes.[4]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2 hours.[4]
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[4]
-
Repeat the deprotection and coupling cycles for subsequent amino acids.
Protocol 4: Cleavage and Purification
This final step cleaves the synthesized peptidomimetic from the resin and removes side-chain protecting groups.
Materials:
-
Peptidomimetic-loaded resin
-
Cleavage cocktail (e.g., HF/anisole 9:1 or a TFA-based cocktail)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Cleavage: Add the appropriate cleavage cocktail (10 mL per gram of resin) to the resin in a sealed reaction vessel. Agitate the mixture at room temperature for 2-3 hours.[4]
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL). Combine the filtrates.[4]
-
Precipitation: Reduce the volume of the combined filtrate by approximately half under a stream of nitrogen. Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL) to precipitate the crude peptidomimetic.[4]
-
Purification: Centrifuge the mixture and decant the ether. Wash the crude product with cold diethyl ether (2 x 20 mL). Dry the crude product under vacuum.[4]
-
Analysis and Final Purification: Analyze the crude product by analytical HPLC and mass spectrometry. Purify the crude product by preparative reverse-phase HPLC to obtain the final peptidomimetic.
Data Presentation
Table 1: Binding Affinities of Piperazine-based Compounds for Sigma Receptors [12]
| Compound | S1R Ki (nM) | S2R Ki (nM) |
| 1 | 3.2 | >100 |
| 2 | 8.9 | >100 |
| 3 | 4.5 | >100 |
| Haloperidol | 2.6 | 15.6 |
Data from radioligand binding assays. Lower Ki values indicate higher binding affinity.
Table 2: Antimycobacterial Activity of N-Arylpiperazine Conjugates [8]
| Compound | M. tuberculosis H37Ra MIC (µM) | M. kansasii DSM 44162 MIC (µM) |
| 6e | < 3.80 | 7.59 |
| 6g | < 3.80 | 16.18 |
MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of the compound that inhibits visible growth of the bacteria.
Table 3: Cytotoxic and PAR1 Antagonist Activity of 2-Oxopiperazine-based Peptidomimetics [13]
| Compound | Cytotoxicity (µM) | PAR1 Antagonist Activity |
| Compound A | > 50 | Moderate |
| Compound B | 15 | Weak |
| Compound C | 25 | Moderate |
Cytotoxicity is presented as the concentration at which significant cell death is observed. PAR1 antagonist activity was determined by inhibition of platelet aggregation.
Visualizations
Caption: Experimental workflow for peptidomimetic synthesis.
References
- 1. rroij.com [rroij.com]
- 2. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents [mdpi.com]
- 9. Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chempep.com [chempep.com]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Boc Deprotection in Acid-Sensitive Molecules
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group, particularly from molecules containing acid-labile functionalities. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful deprotection while maintaining the integrity of your target compound.
Troubleshooting Guides and FAQs
This section addresses specific issues encountered during N-Boc deprotection in a direct question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Question: My N-Boc deprotection reaction is slow or fails to reach completion using standard conditions like Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). What are the potential causes and solutions?
Answer: Several factors can contribute to incomplete or slow deprotection:
-
Insufficient Acid Strength/Concentration: The acidity of the reaction medium may not be potent enough for your specific substrate.[1] Low concentrations of TFA can be ineffective, and the acid itself can degrade if it absorbs water.[1]
-
Low Reaction Temperature: Performing the reaction at 0 °C or below can significantly slow down the rate of Boc cleavage.[2]
-
Steric Hindrance: A sterically congested environment around the N-Boc group can impede the acid's access, requiring more forceful conditions for removal.[3]
-
Poor Substrate Solubility: If the starting material is not fully dissolved, the reaction becomes heterogeneous and incomplete.[4]
Recommended Solutions:
-
Increase Acid Concentration/Temperature: You can gradually increase the concentration of TFA in DCM (e.g., from 20% to 50% v/v) or allow the reaction to warm from 0 °C to room temperature.[2][3] For very resistant groups, using neat TFA for a short period may be effective, but caution is advised for sensitive molecules.[2]
-
Use a Stronger Acid System: A 4M solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate is often more potent than TFA/DCM mixtures and is a common alternative.[2][5]
Issue 2: Degradation of Other Acid-Sensitive Groups
Question: My molecule contains other acid-labile groups (e.g., acetals, ketals, tert-butyl esters, trityl groups) that are being cleaved along with the N-Boc group. How can I achieve selective deprotection?
Answer: The use of strong acids like TFA will often cleave other sensitive functionalities.[1] In these cases, milder or alternative deprotection methods are necessary.
Recommended Solutions:
-
Milder Protic Acids: Consider using acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA), which can be effective for Boc removal while preserving other sensitive groups.[2][6]
-
Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative. Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave the Boc group under milder conditions.[2][5] ZnBr₂ in CH₂Cl₂ has been shown to selectively cleave secondary N-Boc groups while leaving primary ones intact.[7]
-
Oxalyl Chloride in Methanol: This is a very mild method reported to be tolerant of acid-labile esters where standard TFA or HCl conditions fail.[3][8]
-
Thermal Deprotection: For highly sensitive substrates, heating the compound in a suitable solvent such as water, dioxane-water, or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid catalyst.[2][5][9] This method's selectivity can sometimes be controlled by adjusting the temperature.[10]
Issue 3: Formation of Side Products (Alkylation)
Question: I am observing byproducts where a tert-butyl group has been added to my molecule, especially on electron-rich aromatic rings (like tryptophan) or sulfur-containing residues (methionine, cysteine). How can this be prevented?
Answer: This side reaction is caused by the reactive tert-butyl cation generated during the acid-catalyzed cleavage of the Boc group.[1][11] This electrophilic cation can then alkylate any nucleophilic sites on your molecule.[12]
Recommended Solutions:
-
Use Scavengers: The most effective way to prevent t-butylation is to add a "scavenger" to the reaction mixture. Scavengers are reagents that trap the tert-butyl cation before it can react with your substrate.[1][12] Common scavengers include triisopropylsilane (TIS), thioanisole, or thiophenol.[13] A general scavenger cocktail is often effective when multiple sensitive residues are present.[11]
Data Presentation: Comparison of Deprotection Methods
The following tables summarize quantitative data for various N-Boc deprotection methods, allowing for easy comparison of reaction conditions.
Table 1: Common Acidic Deprotection Conditions
| Reagent | Solvent | Concentration | Temperature (°C) | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[3] | 0 to Room Temp | 30 min - 4 h[3] | Most common method; scavengers are highly recommended.[3] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M[3] | Room Temp | 30 min - 12 h[1][12] | Potent alternative to TFA; product often precipitates as HCl salt.[2] |
| p-Toluenesulfonic Acid (pTSA) | Choline Chloride (DES) | 1:2 molar ratio | Room Temp | 10 - 30 min | A green and efficient method, preserving acid-labile groups like benzyl ethers.[6] |
Table 2: Milder & Alternative Deprotection Conditions for Sensitive Substrates
| Reagent | Solvent | Concentration | Temperature (°C) | Typical Time | Notes |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | ~4 equivalents | Room Temp | Up to 3 days | Good for substrates sensitive to protic acids.[2] |
| Oxalyl Chloride | Methanol | ~3 equivalents | Room Temp | 1 - 4 h[8] | Very mild method; tolerant of acid-labile esters.[3][8] |
| None (Thermal) | Water | N/A | Reflux (~100 °C) | ~15 min[1] | Acid-free method suitable for highly sensitive molecules.[1][9] |
| None (Thermal) | Trifluoroethanol (TFE) | N/A | 150 °C | ~60 min | Effective acid-free method; reaction efficiency depends on substrate.[10] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Acid-catalyzed Boc deprotection proceeds via protonation, cleavage, and decarboxylation.[12][14]
Caption: Scavengers intercept the reactive tert-butyl cation, preventing unwanted side reactions.[12]
Caption: A logical workflow for troubleshooting common N-Boc deprotection issues.
Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM
-
Dissolution: Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM) to a typical concentration of 0.1-0.5 M.[2]
-
Acid Addition: To this solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[2] For sensitive substrates, this step can be performed at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[2]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. The deprotected amine is more polar and will have a lower Rf value than the starting material.[2]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual acid, co-evaporate the residue with a solvent like toluene.[3] The crude product can then be purified or used directly.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolution: Dissolve or suspend the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent or directly in the HCl solution.[2][12]
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[2][12]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[2]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[2]
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.[2] Alternatively, the solvent can be removed under reduced pressure.[11]
Protocol 3: Mild Deprotection using Zinc Bromide (ZnBr₂)
-
Setup: Dissolve the N-Boc protected substrate (1 equivalent) in dichloromethane (DCM).[2]
-
Reagent Addition: Add zinc bromide (ZnBr₂), approximately 4 equivalents, to the solution.[2]
-
Reaction: Stir the reaction mixture at room temperature. Reaction times can be long, potentially up to 3 days.[2]
-
Monitoring: Monitor the reaction progress by TLC.[2]
-
Work-up: Upon completion, dilute the reaction mixture with an aqueous solution of sodium bicarbonate or sodium carbonate and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2][6]
Protocol 4: Thermal Deprotection in Water
-
Setup: Suspend the N-Boc protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottom flask equipped with a reflux condenser.[1]
-
Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring.[1]
-
Monitoring: The reaction is often complete within 15 minutes. Monitor by TLC or LC-MS.[1]
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the deprotected amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. total-synthesis.com [total-synthesis.com]
Technical Support Center: N-Boc Piperazine Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during the N-Boc deprotection of piperazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-Boc deprotection of piperazine?
A1: The most prevalent side reactions include:
-
t-Butylation: The primary cause of side product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid.[1] This carbocation can then alkylate nucleophilic sites on the piperazine ring or other sensitive functional groups within the molecule.[1]
-
Formation of Stable Salts: When using trifluoroacetic acid (TFA), the resulting trifluoroacetate salt of the piperazine can sometimes be difficult to work with or interfere in subsequent reactions. Using hydrochloric acid (HCl) in dioxane can be an alternative, as it often forms a more manageable hydrochloride salt.[2]
-
Degradation of Acid-Sensitive Groups: If the piperazine derivative contains other functional groups that are labile to acid (e.g., esters, acetals), the harsh conditions of Boc deprotection can lead to their cleavage.[2]
-
Ring Fragmentation: In some specific cases, particularly with certain substitution patterns on the piperazine ring, strong acidic conditions can cause fragmentation of the ring itself.[2]
Q2: My N-Boc deprotection reaction is incomplete. What can I do to drive it to completion?
A2: Incomplete deprotection is a common challenge. Here are several strategies to improve the reaction's efficiency:
-
Increase Reaction Time: Monitor the reaction's progress using TLC or LC-MS and extend the reaction time until all the starting material has been consumed.[2]
-
Increase Acid Concentration: The concentration of the acid is a critical factor. Using a higher concentration or a larger excess of the acid, such as 4M HCl in dioxane, can help ensure the complete removal of the Boc group.[2]
-
Elevate the Temperature: Gently warming the reaction mixture can accelerate the deprotection. However, this should be done with caution, as excessive heat can promote side reactions.[1]
Q3: What are scavengers and why are they recommended for Boc deprotection?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction to "trap" the reactive tert-butyl cation intermediate.[1] By reacting with the carbocation more readily than the desired product or other sensitive groups on the molecule, scavengers prevent unwanted side reactions like t-butylation.[1] Common scavengers include triisopropylsilane (TIS) and water. A standard scavenger cocktail often used is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3]
Q4: I have a low yield of my deprotected piperazine. What are the possible causes and solutions?
A4: Low yields can stem from several issues during the reaction or work-up:
-
Side Reactions: Harsh reaction conditions can lead to the formation of byproducts, thus reducing the yield of the desired product. Consider lowering the reaction temperature or using a milder deprotection reagent.[2]
-
Product Loss During Work-up: Ensure complete extraction of the product from the aqueous phase by performing multiple extractions. Also, confirm that the final pH of the aqueous layer is basic to ensure the product is in its free base form for efficient extraction into the organic solvent.[2]
-
Formation of Water-Soluble Salts: The hydrochloride or trifluoroacetate salt of your product might be water-soluble, leading to loss during the aqueous work-up. In such cases, consider alternative work-up procedures or using the salt directly in the next synthetic step.[2]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
If you observe the presence of starting material after the reaction, follow this troubleshooting guide.
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
Issue 2: Presence of Side Products (Low Yield & Purity)
If you observe unexpected peaks in your analytical data (e.g., LC-MS, NMR), it often indicates the formation of side products.
Caption: Troubleshooting workflow for low product yield and purity.
Data Presentation
The choice of deprotection reagent and the use of scavengers can significantly impact the outcome of the reaction. The following table provides illustrative data on the effectiveness of different conditions in minimizing side reactions.
| Deprotection Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide | Reference |
| TFA/H₂O (95:5) | 80% | 15% | [3] |
| TFA/TIS/H₂O (95:2.5:2.5) | >95% | <5% | [3] |
| TFA/EDT/H₂O (95:2.5:2.5) | >94% | <6% | [3] |
| TFA/TIS/EDT/H₂O (94:1:2.5:2.5) | >97% | <3% | [3] |
| Data is illustrative and highly dependent on the specific substrate and reaction conditions.[4] TIS (Triisopropylsilane) and EDT (Ethanedithiol) are common scavengers. |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and widely used protocol for N-Boc deprotection.
Materials:
-
N-Boc protected piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[2]
-
Cool the solution to 0°C using an ice bath.[2]
-
Slowly add TFA (5-10 equiv.) to the stirred solution.[2]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[2]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[2]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[2]
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[2]
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a common alternative to TFA and is particularly useful if the TFA salt of the product is problematic.
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[2]
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[2]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[2]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[2]
-
For obtaining the free base, follow steps 7-10 of Protocol 1.
Mandatory Visualization
General Experimental Workflow for N-Boc Deprotection
Caption: General experimental workflow for N-Boc piperazine deprotection.
Mechanism of Side Reaction: t-Butylation
Caption: Mechanism of t-butylation side reaction and its prevention by scavengers.
References
Improving yield and purity in chiral piperazine synthesis
Welcome to the Technical Support Center for Chiral Piperazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and purity in the synthesis of chiral piperazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in chiral piperazine synthesis?
A1: The most frequent challenges encountered during chiral piperazine synthesis include low reaction yields, low enantiomeric or diastereomeric purity, the formation of undesired side products (such as di-substituted piperazines), and difficulties in product purification. Racemization or epimerization of the chiral centers during the reaction or work-up is also a significant concern.
Q2: How can I favor the formation of a mono-substituted piperazine over a di-substituted one?
A2: To enhance selectivity for mono-substitution, several strategies can be employed. Using a large excess of piperazine (5-10 equivalents) statistically favors the reaction at a single nitrogen atom. Alternatively, employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective method to prevent di-substitution. After the initial reaction, the protecting group can be removed to yield the mono-substituted product.
Q3: What are the key factors influencing enantioselectivity in asymmetric synthesis of chiral piperazines?
A3: The key factors that govern enantioselectivity include the choice of chiral catalyst or auxiliary, the reaction solvent, temperature, and the nature of the substrates and reagents. The ligand in metal-catalyzed reactions plays a crucial role in creating a chiral environment that favors the formation of one enantiomer over the other. Optimization of these parameters is critical for achieving high enantiomeric excess (ee).
Q4: When should I consider using a chiral resolving agent?
A4: Chiral resolving agents are useful when a racemic or diastereomeric mixture of piperazines has been synthesized. This classical resolution technique involves reacting the mixture with an enantiomerically pure chiral acid or base to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by crystallization. This method is often applied to amines and acids when other asymmetric synthesis or chiral chromatography methods are not feasible or cost-effective.[1]
Q5: What can cause racemization or epimerization during my synthesis, and how can I prevent it?
A5: Racemization or epimerization can be caused by harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.[1] For instance, in reactions involving deprotection of a Boc group with strong acid, or in coupling reactions using certain bases, the stereochemical integrity of the chiral center can be compromised.[2] To prevent this, it is advisable to use milder reaction conditions, lower temperatures, and carefully select bases and coupling reagents known to suppress racemization.[2] For sensitive substrates, using highly efficient coupling reagents like HATU or COMU can be beneficial.[2]
Troubleshooting Guides
Issue 1: Low Yield in Chiral Piperazine Synthesis
Question: My reaction is resulting in a low yield of the desired chiral piperazine. What are the potential causes and how can I improve the yield?
Answer: Low yields in chiral piperazine synthesis can stem from various factors, including incomplete reactions, side product formation, or product degradation. The following troubleshooting steps can help identify and address the issue.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Temperature: Screen a range of temperatures. Lower temperatures may be necessary to prevent side reactions and degradation, while higher temperatures might be required to drive the reaction to completion.[2] - Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product decomposition. |
| Inefficient Catalyst or Reagent | - Catalyst/Ligand Screening: In metal-catalyzed reactions, screen a variety of catalysts and ligands. The choice of ligand can significantly impact catalytic activity and stability. - Reagent Quality: Ensure the purity and dryness of all reagents and solvents, as impurities can poison catalysts and interfere with the reaction. |
| Poor Substrate Reactivity | - Protecting Groups: The choice of protecting groups on the piperazine nitrogen or other functionalities can influence reactivity. Consider alternative protecting groups that may be more compatible with the reaction conditions. - Activation: In some cases, derivatization of a substrate to a more reactive form (e.g., converting a poor leaving group to a better one) may be necessary. |
| Side Reactions | - Di-substitution: If di-substitution is the primary side reaction, refer to FAQ Q2 for mitigation strategies. - Other Side Products: Analyze the crude reaction mixture by LC-MS or NMR to identify major side products. Understanding their structure can provide insights into the undesired reaction pathways and help in optimizing conditions to minimize them. |
Issue 2: Low Enantiomeric or Diastereomeric Purity
Question: The chiral purity (ee or de) of my piperazine product is low. What steps can I take to improve it?
Answer: Low stereoselectivity is a common challenge in chiral synthesis. A systematic approach to optimizing the reaction parameters is crucial for improving the enantiomeric or diastereomeric excess.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chiral Catalyst/Auxiliary | - Ligand Variation (for catalytic reactions): The electronic and steric properties of the chiral ligand are paramount. Screen a library of ligands to identify the one that provides the best stereochemical induction for your specific substrate. - Chiral Auxiliary Choice: If using a chiral auxiliary approach, the choice of the auxiliary is critical. Different auxiliaries can offer varying degrees of facial selectivity. |
| Incorrect Reaction Temperature | - Temperature Optimization: Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature generally increases selectivity, although it may also decrease the reaction rate. A temperature screen is recommended to find the optimal balance.[3] |
| Solvent Effects | - Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state of the stereodetermining step. Screen a range of solvents with different properties to identify the optimal medium for high enantioselectivity. |
| Racemization/Epimerization | - Milder Conditions: As discussed in FAQ Q5, harsh conditions can lead to loss of stereochemical integrity. Use the mildest possible conditions for all reaction and work-up steps.[2] - Base Selection: In base-mediated reactions, the choice of base is critical. Sterically hindered, non-nucleophilic bases are often preferred to minimize epimerization.[2] |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my final chiral piperazine product. What purification strategies can I employ?
Answer: The basic nature and potential polarity of piperazine derivatives can make purification challenging. A combination of techniques may be necessary to achieve high purity.
| Purification Challenge | Recommended Strategy |
| Co-elution with Byproducts or Starting Materials | - Column Chromatography: This is the most common method. To mitigate tailing on silica gel due to the basicity of the piperazine, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. A gradient elution from a non-polar to a polar solvent system is often effective. - Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations and can offer better resolution and faster run times compared to HPLC.[4][5] |
| Separation of Enantiomers/Diastereomers | - Chiral HPLC/SFC: For the separation of enantiomers, chiral chromatography is the most direct method. A variety of chiral stationary phases (CSPs) are available, and screening different columns and mobile phases is necessary to find the optimal conditions.[5] - Diastereomeric Salt Crystallization: If chiral chromatography is not feasible, diastereomeric salt formation with a chiral resolving agent can be an effective method for separating enantiomers on a larger scale.[1] |
| Removal of Polar Impurities | - Acid-Base Extraction: This technique can be used to separate the basic piperazine product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The piperazine will move into the aqueous layer as its salt. The aqueous layer can then be basified and the pure piperazine re-extracted into an organic solvent. |
| Product is a Stubborn Oil | - Salt Formation: If the free base is an oil, converting it to a salt (e.g., hydrochloride, tartrate) can often induce crystallization, providing a solid material that is easier to handle and purify by recrystallization. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine
This protocol describes a general method for the palladium-catalyzed N-arylation of N-Boc-piperazine with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, base, palladium catalyst, and phosphine ligand.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyrazine
This protocol provides a general procedure for the asymmetric hydrogenation of a pyrazine to a chiral piperazine, adapted from literature procedures.
Materials:
-
Pyrazine substrate (1.0 equiv)
-
Alkyl halide (for activation, 1.1 equiv)
-
[Ir(COD)Cl]₂ (0.5-2 mol%)
-
Chiral phosphine ligand (e.g., (S,S)-f-Binaphane, 1.1-4.4 mol%)
-
Solvent (e.g., CH₂Cl₂)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a vial with the pyrazine substrate, [Ir(COD)Cl]₂, and the chiral ligand.
-
Add the anhydrous solvent, followed by the alkyl halide.
-
Transfer the vial to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50 atm).
-
Stir the reaction at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.
Visualizations
Troubleshooting Workflow for Low Yield
Decision Pathway for Improving Stereoselectivity
References
Technical Support Center: Purification of (R)-1-Boc-2-ethylpiperazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of (R)-1-Boc-2-ethylpiperazine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the purification of this compound.
Issue 1: Low Yield of Purified Product
Question: My overall yield of this compound is significantly lower than expected after purification. What are the potential causes and solutions?
Answer:
Low recovery of the final product can stem from several stages of the purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Extraction: The basic nature of the free amine on the piperazine ring can affect its solubility. Ensure the pH of the aqueous layer is adjusted correctly during workup to maximize partitioning into the organic solvent. For extraction of the free base, a pH > 9 is generally recommended.
-
Product Loss During Solvent Removal: this compound is a relatively low molecular weight compound and can be volatile under high vacuum, especially at elevated temperatures. It is advisable to remove the solvent under reduced pressure at a controlled temperature (e.g., < 40°C).
-
Co-elution with Impurities in Chromatography: If a significant portion of the product is discarded due to inseparable impurities, the chromatography conditions need optimization. Consider changing the solvent system, using a gradient elution, or trying a different stationary phase (e.g., alumina instead of silica gel).[1]
-
Product Precipitation: The product might precipitate out of solution during workup and be unintentionally discarded with filtered solids. Always check all filtered materials for your product.[1]
Issue 2: Oily Product That Fails to Crystallize
Question: After purification, my this compound is an oil and I am unable to induce crystallization. How can I obtain a solid product?
Answer:
Obtaining an oily product is a common issue. Here are several strategies to address this:
-
Residual Solvents or Impurities: The presence of even small amounts of solvent or impurities can inhibit crystallization. Ensure the product is thoroughly dried under high vacuum. If impurities are suspected, re-purification by column chromatography may be necessary.
-
Inducing Crystallization:
-
Seeding: If you have a small amount of crystalline material, use it to seed the oil.
-
Scratching: Scratch the inside of the flask at the surface of the oil with a glass rod to create nucleation sites.
-
Solvent Addition: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) to the oil and triturate. This may induce precipitation.
-
Cooling: Slowly cool the oil to a lower temperature (e.g., 0°C or -20°C).
-
-
Salt Formation: If the free base is persistently an oil, converting it to a salt (e.g., hydrochloride or fumarate) can often yield a stable, crystalline solid. This is achieved by dissolving the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of the corresponding acid.[1]
Issue 3: Poor Peak Shape in Column Chromatography
Question: When I run a silica gel column for the purification of this compound, I observe significant peak tailing. How can I improve the peak shape?
Answer:
Peak tailing on silica gel is a frequent problem for basic compounds like piperazine derivatives due to strong interactions with the acidic silanol groups on the silica surface.[1] Here are some effective solutions:
-
Addition of a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) at a concentration of 0.1-1% is commonly used and can significantly improve peak shape.
-
Use of an Alternative Stationary Phase: If adding a basic modifier is not sufficient or desirable, consider using a less acidic stationary phase, such as neutral alumina.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for the purification of chiral and achiral basic compounds and often provides better resolution and faster run times than traditional HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include:
-
Unreacted starting materials: Depending on the synthetic route, this could be piperazine or a precursor.
-
Di-Boc protected piperazine: If an excess of Boc-anhydride is used during the protection step, a di-protected byproduct can form.[2]
-
Isomeric impurities: If the starting material is not enantiomerically pure, the corresponding (S)-enantiomer will be present.
-
Byproducts from side reactions: The specific byproducts will depend on the synthetic method employed.
Q2: How can I purify this compound by column chromatography?
A2: A typical starting point for column chromatography on silica gel would be a gradient of ethyl acetate in hexanes. To mitigate peak tailing due to the basic nature of the piperazine, it is highly recommended to add a small amount of triethylamine (0.1-1%) to the eluent.
Q3: Are there any recommended solvent systems for the recrystallization of this compound?
Q4: How can I determine the enantiomeric purity of my this compound?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining enantiomeric purity. A polysaccharide-based chiral stationary phase (CSP), such as Chiralcel OD-H or a similar cellulose-based column, is often effective for the separation of N-protected amino acid and amine derivatives. A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and an alcohol such as 2-propanol, sometimes with a small amount of an acidic or basic modifier.
Q5: Is there a risk of racemization of this compound during purification?
A5: The chiral center at the 2-position of the piperazine ring is generally stable under standard purification conditions. However, exposure to strong acidic or basic conditions for prolonged periods, especially at elevated temperatures, could potentially lead to racemization. It is always advisable to use the mildest conditions possible for purification and to confirm the enantiomeric purity of the final product.
Data Presentation
Table 1: General Parameters for Chiral HPLC Analysis of N-Boc-2-Alkylpiperazines
| Parameter | Typical Conditions |
| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralcel OD-H) |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |
| Modifier | Trifluoroacetic Acid (TFA) (e.g., 0.1%) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-230 nm |
| Temperature | Ambient |
Note: These are general starting conditions and should be optimized for the specific separation of this compound enantiomers.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes with 0.1% triethylamine).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is basic (pH > 9). This will deprotonate the product.
-
Back-Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified free base.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for poor peak shape in column chromatography.
References
Technical Support Center: Troubleshooting Low Conversion in Piperazine Synthesis
Welcome to the technical support center for piperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of piperazine and its derivatives, with a primary focus on troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in piperazine synthesis?
Low yields in piperazine synthesis can often be attributed to several factors, including the formation of di-substituted byproducts, suboptimal reaction conditions, catalyst deactivation (in catalyzed reactions), and issues with starting material quality. For instance, the comparable reactivity of the second nitrogen atom in the piperazine ring makes di-substitution a frequent challenge.[1]
Q2: How can I improve the selectivity for mono-substituted piperazine?
Improving mono-substitution selectivity is a key challenge. Several strategies can be employed:
-
Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[1]
-
Slow Addition of Reagents: Adding the alkylating or arylating agent slowly and at a low temperature can help control the reaction rate and minimize the formation of the di-substituted product.[1]
-
Use of Protecting Groups: A highly reliable method involves temporarily blocking one of the nitrogen atoms with a protecting group, such as a tert-butyloxycarbonyl (Boc) group. The reaction is then performed on the unprotected nitrogen, followed by deprotection.[2][3][4]
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid forms a mono-salt, deactivating one nitrogen and directing substitution to the other.[3]
Q3: My Buchwald-Hartwig amination for N-aryl piperazine synthesis is giving low yields. What should I check?
Low yields in Buchwald-Hartwig amination can be complex. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is advisable to screen a variety of ligands and palladium sources.[2][5]
-
Base Selection: The base plays a crucial role. Strong bases like NaOtBu are common, but if they cause decomposition of your starting material, consider weaker bases such as K₃PO₄ or Cs₂CO₃.[2][5]
-
Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Common choices include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[2][5]
-
Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time and temperature.[1][2]
Q4: What are some common side reactions in piperazine synthesis?
Besides di-substitution, other common side reactions can include elimination reactions with certain alkyl halides, ring-opening, and over-oxidation, depending on the specific synthetic route.[2]
Troubleshooting Guides
Issue 1: Low Yield of Mono-substituted Piperazine with Significant Di-substituted Byproduct Formation
Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
Answer: The formation of di-substituted piperazine is a common issue due to the similar reactivity of both nitrogen atoms. Here are several strategies to enhance mono-substitution:
Troubleshooting Workflow for Low Mono-substitution Yield
Data Presentation: Comparison of Mono-Alkylation Strategies
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield of Mono-product | Advantages | Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80% | One-step, cost-effective.[3] | Difficult removal of excess piperazine.[3] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for alkylation step | High selectivity, clean reaction.[3] | Multi-step process, higher cost.[3] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 salt:electrophile | 60-89% | One-pot synthesis, good yields.[3] | May require longer reaction times or activation.[3] |
Issue 2: Low Conversion in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: I am consistently experiencing low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in this cross-coupling reaction can be attributed to several factors. A systematic approach to optimization is recommended.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Data Presentation: Optimization Parameters for Buchwald-Hartwig Amination
| Parameter | Common Options | Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Stability and ease of handling can vary. |
| Phosphine Ligand | RuPhos, BINAP, Xantphos | Steric hindrance and electron-donating properties are key; match to the aryl halide.[1] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong bases can cause substrate decomposition; weaker bases may slow the reaction.[2][5] |
| Solvent | Toluene, Dioxane, THF, t-Butanol | Affects solubility and catalyst stability.[1][2] |
| Temperature | Room temperature to reflux | Dependent on substrate reactivity; monitor for decomposition at higher temperatures.[1][2] |
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[1]
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or an acidic wash to remove excess piperazine.[3]
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.[2]
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.[2]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[2]
-
After reaction completion, concentrate the mixture.
-
Purify by column chromatography to isolate N-Boc-piperazine.[2]
Protocol 3: Purification of Piperazine via Diacetate Salt Formation
This method is effective for purifying crude piperazine from many impurities.
Materials:
-
Crude piperazine-containing mixture
-
Acetone
-
Glacial acetic acid
Procedure:
-
Dissolve the crude mixture in acetone (to a concentration of approximately 0.5 to 20 weight percent piperazine) at 20-40°C.[1]
-
While stirring, slowly add glacial acetic acid (at least a stoichiometric amount, up to 5 times).[1]
-
The crystalline piperazine diacetate will precipitate.
-
Cool the mixture to 10-30°C to maximize precipitation.[1]
-
Separate the precipitated salt from the liquid by filtration.
-
Wash the collected precipitate with cold acetone to remove residual impurities.[1]
-
Dry the purified piperazine diacetate under vacuum.[1] The free base can be regenerated by treatment with a strong base.
References
Minimizing racemization during synthesis of chiral piperazines
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing racemization during the synthesis of chiral piperazines. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in maintaining stereochemical integrity.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Problem 1: Significant racemization is observed during the coupling of a chiral carboxylic acid precursor to form an amide bond.
-
Potential Cause: The primary mechanism for racemization in this step is the formation of a chiral oxazolone intermediate, which has an acidic proton at the stereocenter that can be easily abstracted by a base.[1] Several factors can promote the formation of this intermediate and subsequent racemization.
-
Troubleshooting Steps:
-
Review Your Coupling Reagent and Additives: Standard carbodiimide reagents (like DIC or EDC) can lead to significant racemization if used alone.
-
Solution: Always use a racemization-suppressing additive. Additives like OxymaPure or HOAt are highly effective at preventing the formation of the oxazolone intermediate.[1] For substrates that are particularly sensitive to racemization, consider using modern coupling reagents like HATU or COMU, which are designed to minimize this side reaction.[1][2]
-
-
Evaluate Your Choice of Base: Strong, non-sterically hindered bases can readily deprotonate the oxazolone intermediate, leading to racemization.[3]
-
Solution: Switch from a strong base like triethylamine (TEA) to a more sterically hindered base such as diisopropylethylamine (DIPEA) or collidine.[1] Use the minimum amount of base necessary for the reaction to proceed.
-
-
Assess Reaction Temperature: The rate of racemization increases with temperature.[1][4]
-
Check Pre-activation Time: Allowing the activated carboxylic acid to sit for an extended period in the presence of a base before the amine is added increases the opportunity for racemization.[1]
-
Solution: Minimize the pre-activation time to 1-5 minutes. Alternatively, add the coupling reagent to a mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[1]
-
-
Problem 2: Loss of stereochemical purity is observed during a cyclization step under basic conditions.
-
Potential Cause: Stereocenters, particularly those adjacent to a carbonyl group or other electron-withdrawing group, can be susceptible to epimerization under basic conditions. This occurs via the formation of a planar enolate intermediate.
-
Troubleshooting Steps:
-
Modify the Base: The strength and steric bulk of the base are critical factors.
-
Solution: If possible, use a weaker or more sterically hindered base that can facilitate the desired cyclization without causing significant deprotonation at the chiral center.
-
-
Optimize Reaction Conditions: Temperature and reaction time can influence the extent of epimerization.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
-
Consider Solvent Effects: The polarity of the solvent can affect the stability of the enolate intermediate.
-
Solution: Experiment with less polar, aprotic solvents which are less likely to facilitate the proton exchange that leads to epimerization.
-
-
Problem 3: My synthesis starts with an enantiomerically pure amino acid (e.g., phenylglycine), but the final piperazine product is racemic.
-
Potential Cause: Certain amino acids, like phenylglycine, are particularly prone to racemization because the proton at the stereocenter is activated by the adjacent phenyl group, making it more acidic.[5] This can be a problem in initial synthetic steps, such as the formation of a β-ketoester, even under seemingly mild conditions.
-
Troubleshooting Steps:
-
Analyze Intermediates: If possible, analyze the stereochemical purity of key intermediates in your synthetic route to pinpoint the exact step where racemization is occurring.
-
Modify Reaction Conditions for the Problematic Step:
-
Reagent Choice: Explore alternative reagents for the transformation that are known to be milder or proceed through a mechanism that does not involve the deprotonation of the chiral center.
-
Protecting Group Strategy: The choice of protecting group on the amino acid can influence the acidity of the alpha-proton. It may be beneficial to screen different protecting groups.
-
-
Data Presentation
Table 1: Influence of Coupling Reagents on Racemization
The following table summarizes the general trends in racemization observed for various coupling conditions. "Very Low" indicates a higher preservation of stereochemistry.
| Coupling Reagent | Additive | Racemization Level | Notes |
| DIC / EDC | None | High | Not recommended for chiral acids without an additive. |
| DIC / EDC | HOBt | Low to Moderate | A classic method that significantly reduces racemization. |
| DIC / EDC | HOAt | Low | More effective than HOBt at suppressing racemization.[1] |
| DIC / EDC | OxymaPure | Very Low | An excellent and non-explosive alternative to HOBt/HOAt.[1] |
| HBTU / TBTU | None | Low | Generally effective, but can still cause racemization with sensitive substrates. |
| HATU | None | Very Low | Highly recommended for racemization-prone couplings.[1] |
| COMU | None | Very Low | A modern, highly efficient reagent with excellent racemization suppression.[1][2] |
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling using HATU
This protocol is designed to minimize racemization during amide bond formation, a common step in the synthesis of chiral piperazines.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.
-
Initiation: Add a hindered base, such as DIPEA (2.0 equivalents), dropwise to the mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 2-16 hours, monitoring by TLC or LC-MS until the starting acid is consumed.[1]
-
Work-up: Proceed with a standard aqueous work-up and purify the product by column chromatography or another suitable method.
Protocol 2: General Protocol for Racemization Analysis by Chiral HPLC
This protocol provides a general guideline for quantifying the stereochemical purity of your product.
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for your molecule. Polysaccharide-based columns are a common starting point.
-
Mobile Phase Screening: Screen a variety of mobile phases (e.g., mixtures of hexane/isopropanol or hexane/ethanol) to achieve baseline separation of the enantiomers.
-
Sample Analysis: Dissolve a small amount of your crude or purified product in the mobile phase and inject it onto the column.
-
Quantification: Identify the peaks corresponding to the desired and undesired stereoisomers. Integrate the peak areas for both to determine the enantiomeric excess (ee).[1]
Mandatory Visualization
Caption: A logical workflow for troubleshooting racemization in coupling reactions.
Caption: The primary pathway for racemization via the oxazolone intermediate.
Frequently Asked Questions (FAQs)
Q1: Which amino acids are most susceptible to racemization during synthesis? A1: Amino acids with electron-withdrawing groups on their side chains, such as phenylglycine, histidine, and cysteine, are particularly prone to racemization.[5] The electron-withdrawing nature of the side chain increases the acidity of the proton at the chiral center, making it easier to abstract under basic conditions.
Q2: Can protecting groups influence the rate of racemization? A2: Yes, the choice of protecting group can have an impact. For example, in peptide synthesis, protecting groups that form a carbamate moiety on the alpha-amino group can still lead to racemizable intermediates upon activation of the carboxylic acid.[6] The electronic and steric properties of the protecting group can influence the stability of intermediates and the acidity of the alpha-proton.
Q3: My reaction is run at low temperature with a hindered base and a good coupling reagent, but I still see some racemization. What else could be the cause? A3: Even under optimized conditions, other factors can contribute to minor racemization. Consider the solvent polarity, as more polar solvents can sometimes increase the rate of racemization.[3] Also, review the purity of your starting materials and reagents. Finally, ensure that your work-up and purification procedures are not exposing the product to harsh acidic or basic conditions that could cause epimerization.
Q4: What is epimerization and how is it different from racemization? A4: Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. Racemization is the formation of an equal mixture of enantiomers (a 50:50 mixture of the molecule and its mirror image) from a single enantiomer. If your molecule has only one stereocenter, epimerization and racemization are effectively the same. If it has multiple stereocenters, epimerization at one center will lead to a diastereomer, not the enantiomer.
Q5: Can racemization occur at a chiral center that is not directly involved in the reaction? A5: Yes, this is possible through "long-range" electronic effects. Activating groups elsewhere in the molecule can increase the acidity of a proton at a distant chiral center, making it susceptible to epimerization under basic or acidic conditions.[4] Careful selection of protecting groups and reaction conditions is necessary to mitigate this.
References
- 1. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedure for Acidic N-Boc Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the work-up procedure for acidic N-Boc deprotection. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-Boc deprotection reaction is incomplete or proceeding very slowly. What could be the cause and how can I fix it?
A1: Incomplete or sluggish N-Boc deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration. A low concentration of acid, such as trifluoroacetic acid (TFA), may not be sufficient to efficiently remove the Boc group.[1][2]
-
Low Reaction Temperature: Performing the reaction at low temperatures, such as 0 °C, can significantly slow down the reaction rate.[1]
-
Steric Hindrance: Molecules with significant steric bulk around the Boc-protected amine may require more forceful conditions for complete removal.[1][3]
Troubleshooting Steps:
-
Increase Acid Concentration or Temperature: You can incrementally increase the concentration of TFA in the reaction mixture. If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature. For particularly stubborn substrates, using neat TFA for a short period might be effective, assuming your compound is stable under these conditions.[1]
-
Switch to a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to a TFA/DCM mixture.[2]
Q2: I'm observing side products with an additional tert-butyl group. How can I prevent this?
A2: The formation of byproducts with an added tert-butyl group is due to the tert-butyl cation generated during the acidic cleavage of the Boc group.[4][5] This reactive cation can alkylate nucleophilic residues in your molecule, especially electron-rich aromatic rings (like tryptophan) or sulfur-containing functional groups (like methionine).[4]
Preventative Measures:
-
Use Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Scavengers are nucleophilic compounds that "trap" the tert-butyl cation before it can react with your product.[4] Common scavengers include:
-
Triisopropylsilane (TIS)
-
Triethylsilane (TES)
-
Anisole
-
1,2-Ethanedithiol (EDT) (particularly effective for preventing oxidation of tryptophan)[4]
-
Q3: How can I effectively monitor the progress of my Boc deprotection reaction?
A3: Monitoring the reaction is crucial to ensure complete deprotection and to avoid prolonged exposure of your product to harsh acidic conditions.[2]
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method. The deprotected amine is typically more polar than the starting Boc-protected material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it produces a characteristic purple or yellow spot for primary and secondary amines, confirming the presence of the free amine.[1][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can be used to confirm the mass of the desired product and identify any side products that may have formed.[2]
Q4: What is the standard work-up procedure after a successful Boc deprotection?
A4: The goal of the work-up is to remove excess acid and any scavengers to isolate the pure deprotected product.[2]
-
Removal of Volatiles: The solvent and excess volatile acid (like TFA) are typically removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[2]
-
Aqueous Work-up: If your deprotected amine is soluble in an organic solvent and not water-soluble, an aqueous work-up is effective. This involves diluting the reaction mixture with an organic solvent and washing with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid. The organic layer is then dried and concentrated.[2]
-
Precipitation: The crude product can often be precipitated by adding a solvent in which it is insoluble.[2]
Q5: My substrate is sensitive to strong acids. Are there milder alternatives for Boc deprotection?
A5: Yes, for acid-sensitive substrates, several milder deprotection methods can be employed:
-
Milder Protic Acids: Consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1][7]
-
Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage.[1][8]
-
Thermal Deprotection: In some instances, heating the Boc-protected compound, sometimes in a solvent like water or 2,2,2-trifluoroethanol (TFE), can achieve deprotection without any acid.[1][9]
-
Oxalyl Chloride in Methanol: This system provides a mild and selective method for N-Boc deprotection.[6][10]
Data Presentation
Table 1: Common Acidic Conditions for N-Boc Deprotection
| Reagent | Typical Concentration | Solvent | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (or neat) | Dichloromethane (DCM) | 0 to Room Temp | 30 min - 2 h |
| Hydrochloric Acid (HCl) | 4M | Dioxane or Ethyl Acetate | Room Temp | 1-2 h |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric | Various | Room Temp to elevated | Varies |
| Phosphoric Acid | Aqueous solution | Various | Room Temp to elevated | Varies |
Table 2: Common Scavengers for Preventing Tert-butylation
| Scavenger | Typical Concentration (v/v) | Target Residues |
| Triisopropylsilane (TIS) | 2-5% | General carbocation scavenger, effective for tryptophan.[4] |
| Triethylsilane (TES) | 2-5% | General carbocation scavenger.[4] |
| Anisole | 5-10% | Protects tyrosine and tryptophan. |
| 1,2-Ethanedithiol (EDT) | 2-5% | Protects methionine and prevents tryptophan oxidation.[4] |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection using TFA in DCM
-
Dissolve the N-Boc protected compound in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene (2-3 times) to remove residual TFA.[2]
-
Proceed with aqueous work-up or precipitation to isolate the product.
Protocol 2: N-Boc Deprotection using 4M HCl in Dioxane
-
Dissolve the N-Boc protected compound in a minimal amount of a suitable solvent (e.g., methanol or DCM).[2]
-
Add a solution of 4M HCl in dioxane (typically 4-10 equivalents).[2]
-
Stir the reaction at room temperature for 1-2 hours, or until completion as indicated by TLC or LC-MS.[2]
-
Remove the solvent under reduced pressure. The product is often obtained as the hydrochloride salt.[2]
Visualizations
Caption: Experimental workflow for a typical acidic N-Boc deprotection and work-up.
Caption: Troubleshooting decision tree for acidic N-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative N-Boc Deprotection Strategies for Piperazines
Welcome to the technical support center for N-Boc deprotection of piperazines. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from piperazine moieties.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-Boc deprotection of piperazines?
The most prevalent methods for N-Boc deprotection involve the use of strong acids. The two most common systems are Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[1] These methods are widely used due to their general effectiveness and reliability. However, several milder, alternative methods exist for substrates that are sensitive to harsh acidic conditions.
Q2: Why is my standard acidic N-Boc deprotection reaction failing or giving low yields?
Several factors can contribute to incomplete reactions or low yields in acidic N-Boc deprotection. Common causes include:
-
Insufficient Acid: The concentration or equivalents of the acid may be too low to drive the reaction to completion.[2]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[2]
-
Low Temperature: Most deprotections are performed at room temperature; however, sluggish reactions may require gentle warming.[2]
-
Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can impede the approach of the acid, slowing down the reaction.[2]
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent system.
Q3: What are the primary side reactions observed during acidic N-Boc deprotection, and how can they be minimized?
The primary side reaction is the alkylation of nucleophiles by the reactive tert-butyl cation generated during the cleavage of the Boc group.[2] This can lead to the formation of t-butylated byproducts. To minimize this, "scavengers" such as triisopropylsilane (TIS) or water can be added to the reaction mixture to trap the tert-butyl cation.[3] Another common issue is the degradation of other acid-sensitive functional groups within the molecule. In such cases, employing milder deprotection methods is recommended.
Q4: Are there milder alternatives to strong acids for N-Boc deprotection of piperazines?
Yes, several milder alternatives are available for substrates with acid-sensitive functionalities. These include:
-
Lewis Acid Catalysis: Lewis acids like Zinc Bromide (ZnBr₂) can facilitate Boc deprotection under milder conditions than strong Brønsted acids.[4][5]
-
Oxalyl Chloride in Methanol: This system provides a mild and selective method for N-Boc deprotection at room temperature.
-
Thermal Deprotection: Heating the N-Boc protected piperazine in a suitable solvent can effect deprotection without the need for any acid or base catalyst.[1]
Troubleshooting Guides
Guide 1: Standard Acidic Deprotection (TFA/DCM or HCl/Dioxane)
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient acid concentration or equivalents. | Increase the concentration of the acid (e.g., use 50% TFA in DCM) or increase the number of equivalents of acid. |
| Short reaction time. | Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. | |
| Low reaction temperature. | Consider gently warming the reaction to 40-50°C, but be mindful of potential side reactions. | |
| Poor solubility of starting material. | Try a different solvent system in which the starting material is more soluble. | |
| Low Yield | Product loss during work-up. | Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction. Perform multiple extractions with an appropriate organic solvent. |
| Formation of a water-soluble salt. | If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider using the salt directly in the next step or explore alternative work-up procedures. | |
| Side Product Formation (t-butylation) | Reactive tert-butyl cation alkylating the product or other nucleophiles. | Add a scavenger, such as triisopropylsilane (TIS, 2.5-5% v/v) and/or water (2.5-5% v/v), to the reaction mixture. |
| Degradation of Other Functional Groups | Presence of other acid-labile groups (e.g., esters, acetals). | Switch to a milder deprotection method such as Lewis acid catalysis, oxalyl chloride in methanol, or thermal deprotection. |
Troubleshooting Workflow for Standard Acidic Deprotection
Caption: Troubleshooting workflow for standard acidic N-Boc deprotection.
Guide 2: Alternative Deprotection Methods
| Method | Problem | Possible Cause | Solution |
| Lewis Acid (e.g., ZnBr₂) | Incomplete Reaction | Insufficient equivalents of Lewis acid. | Increase the equivalents of the Lewis acid (e.g., from 1.5 to 3 equivalents). |
| Low reaction temperature or short reaction time. | Gently warm the reaction or increase the reaction time, monitoring by TLC/LC-MS. | ||
| Low Yield | Complexation of the product with the Lewis acid. | Ensure a thorough aqueous work-up with a suitable base (e.g., NaHCO₃, NH₄OH) to break up any complexes. | |
| Oxalyl Chloride/Methanol | Incomplete Reaction | Insufficient equivalents of oxalyl chloride. | Increase the equivalents of oxalyl chloride (typically 3 equivalents are used). |
| Presence of water in the reaction. | Use anhydrous methanol and perform the reaction under an inert atmosphere. | ||
| Thermal Deprotection | Incomplete Reaction | Insufficient temperature or time. | Increase the reaction temperature or prolong the reaction time. Note that temperatures can range from 120°C to 240°C.[1] |
| Side Reactions/Degradation | Substrate is thermally unstable. | This method may not be suitable for thermally labile compounds. Consider a different milder method. | |
| Racemization of chiral centers. | High temperatures can lead to racemization. If this is a concern, choose a lower temperature method. |
Comparison of N-Boc Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Standard Acidic | TFA in DCM or HCl in Dioxane | 0°C to RT, 1-4 h | Generally effective, reliable, and well-documented. | Harsh conditions, potential for side reactions, not suitable for acid-sensitive substrates. |
| Lewis Acid Catalysis | ZnBr₂ in DCM | RT, can take up to 3 days | Milder than strong acids, can be selective. | Can require stoichiometric amounts of Lewis acid, work-up can be more complex. |
| Oxalyl Chloride | Oxalyl Chloride in Methanol | RT, 1-4 h | Mild conditions, tolerant of many functional groups.[5][6] | Oxalyl chloride is toxic and moisture-sensitive. |
| Thermal Deprotection | Heat (no reagent) | 120-240°C in a high-boiling solvent (e.g., TFE, MeOH) | No acidic or basic reagents required, simple work-up. | High temperatures can cause degradation or racemization, not suitable for all substrates. |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected piperazine derivative.
Protocol 2: N-Boc Deprotection using Oxalyl Chloride in Methanol
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Methanol (MeOH)
-
Oxalyl chloride
Procedure:
-
In a dry round-bottom flask, dissolve the N-Boc protected piperazine substrate (1.0 equiv.) in anhydrous methanol (e.g., 50 mg in 3 mL).
-
Stir the solution at room temperature for 5 minutes.
-
Add oxalyl chloride (3.0 equiv.) dropwise to the solution. A slight increase in temperature and sputtering may be observed.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected piperazine.
-
For the free base, perform a standard basic work-up as described in Protocol 1 (steps 7-10).
Protocol 3: N-Boc Deprotection using Zinc Bromide (ZnBr₂) in Dichloromethane (DCM)
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Zinc Bromide (ZnBr₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-Boc protected piperazine (1.0 equiv.) in anhydrous DCM, add ZnBr₂ (1.5-4.0 equiv.).
-
Stir the reaction mixture at room temperature. The reaction time can vary significantly (from a few hours to 3 days), so diligent monitoring by TLC or LC-MS is crucial.
-
Upon completion, dilute the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.
Signaling Pathways and Logical Relationships
Mechanism of Acid-Catalyzed N-Boc Deprotection and the Role of Scavengers
Caption: Mechanism of acid-catalyzed N-Boc deprotection and the role of scavengers.
References
Technical Support Center: Overcoming Challenges in the C-H Functionalization of Piperazines
Welcome to the technical support center for the C-H functionalization of piperazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the C-H functionalization of piperazines more challenging than for other cyclic amines like pyrrolidines or piperidines?
A1: The primary challenge arises from the presence of the second nitrogen atom in the piperazine ring.[1][2] This additional Lewis basic site can lead to several complications, including:
-
Catalyst Inhibition: The lone pair of electrons on the second nitrogen can coordinate to the transition metal catalyst, leading to deactivation or altered reactivity.[1]
-
Side Reactions: The second nitrogen can participate in undesired side reactions, such as acting as a nucleophile.[1][3]
-
Altered Reactivity: The electronic properties of the piperazine ring are different from those of piperidine or pyrrolidine, which can affect the reactivity of the adjacent C-H bonds.[1]
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
A2: Low yields in piperazine C-H functionalization can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: Ensure the catalyst is active and handled under appropriate inert conditions, especially if it is air or moisture-sensitive.[4] Running a control reaction with a known substrate can verify catalyst activity.
-
Reaction Conditions: Suboptimal conditions can significantly impact yield. Key parameters to optimize include:
-
Solvent: The choice of solvent is critical. For instance, in some iridium-catalyzed reactions, polar, non-coordinating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have shown superior performance compared to THF or CH₂Cl₂.[4]
-
Temperature: While lower temperatures (e.g., -78 °C) are often required for methods like α-lithiation to prevent side reactions, some protocols have been developed to work at higher, more process-friendly temperatures like -30 °C or -20 °C.[1][5]
-
Additives: The presence of additives like bases or ligands can be crucial. For example, in photoredox-catalyzed arylations, a base like sodium acetate is used to facilitate deprotonation.[5]
-
-
Substrate-Related Issues:
-
Protecting Groups: The nature of the N-protecting group is critical. The widely used tert-butyloxycarbonyl (Boc) group is often employed in α-lithiation protocols.[1][5]
-
Distal Substituents: The substituent on the second nitrogen atom (N') can have a profound effect on yield. Bulky N'-substituents can prevent undesired side reactions and improve yields.[1][3]
-
Q3: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
A3: Achieving high regioselectivity is a central challenge in piperazine C-H functionalization. Several strategies can be employed:
-
Directing Groups: Installing a directing group on one of the nitrogen atoms is a powerful strategy to control which C-H bond is activated. Pyridinyl groups have been used to direct rhodium-catalyzed reactions.[1] Nitrile-based directing groups have also been developed for meta-selective C-H functionalization in aromatic systems, a concept that could be adapted.[6]
-
Protecting Groups: The choice of N-protecting group can influence regioselectivity. For instance, in photoredox catalysis, the reaction may proceed preferentially at the C-H bond alpha to the more electron-rich nitrogen.
-
Catalyst and Ligand Choice: The catalyst and associated ligands play a crucial role in determining regioselectivity.[7] For iridium-catalyzed borylations, the ligand can be modified to achieve specific selectivities.[8][9]
-
Steric Hindrance: The steric environment around the C-H bonds can dictate the site of functionalization. Bulky substituents on the piperazine ring can block certain positions, favoring reaction at less hindered sites.[10]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the C-H functionalization of piperazines.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Perform a control reaction with a reliable substrate. | Confirms the catalytic system is active.[4] |
| Inappropriate Solvent | Screen a range of solvents with varying polarity and coordinating ability. | The solvent can significantly influence catalyst activity and substrate solubility.[4] |
| Incorrect Temperature | Vary the reaction temperature. For lithiation, ensure the temperature is kept low (-78 °C). | Temperature affects reaction kinetics and the stability of intermediates.[1][5] |
| Air or Moisture Contamination | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). | Many organometallic catalysts and intermediates are sensitive to air and moisture.[11] |
| Poor Substrate Purity | Purify starting materials before use. | Impurities can poison the catalyst or lead to side reactions. |
Issue 2: Poor Regio- or Stereoselectivity
| Potential Cause | Troubleshooting Step | Rationale |
| Ineffective Directing Group | If using a directing group, ensure it is appropriate for the desired transformation and catalyst system. | The directing group must effectively coordinate to the metal center to control regioselectivity.[1] |
| Suboptimal Ligand | Screen different ligands for the transition metal catalyst. | Ligands can tune the steric and electronic properties of the catalyst, influencing selectivity.[7] |
| Incorrect N-Protecting Group | Experiment with different N-protecting groups (e.g., Boc, Cbz, Fmoc). | The electronic and steric nature of the protecting group can influence the reactivity of the adjacent C-H bonds.[12] |
| Chiral Ligand/Auxiliary Issues (for stereoselectivity) | For asymmetric reactions, screen different chiral ligands or auxiliaries. Ensure the chiral agent is of high enantiomeric purity. | The choice of chiral source is critical for achieving high enantioselectivity.[1] |
Quantitative Data Summary
The following tables summarize quantitative data from representative C-H functionalization reactions of piperazines to aid in experimental design and troubleshooting.
Table 1: Effect of N'-Substituent on Yield in α-Lithiation/Trapping of N-Boc-Piperazines
| N'-Substituent | Electrophile | Yield (%) | Reference |
| Benzyl | TMSCl | Good | [1] |
| tert-Butyl | TMSCl | Good | [1] |
| Methyl | Ph₂CO | Lower (significant byproduct formation) | [3] |
| α-Methylbenzyl | Ph₂CO | Good (reduced byproduct formation) | [1][3] |
Table 2: Comparison of Yields in Photoredox-Catalyzed α-C-H Functionalization of N-Boc-N'-phenylpiperazine
| Coupling Partner | Catalyst | Yield (%) | Reference |
| 1,4-Dicyanobenzene (Arylation) | Ir(ppy)₃ | 95 | [1][2] |
| Vinyl Sulfone (Vinylation) | Ir(ppy)₃ | 74 | [1][2] |
| Heteroaryl Chloride | Ir(ppy)₃ | 35-84 | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Diamine-Free α-Lithiation and Trapping of N-Boc-N'-benzylpiperazine
This protocol is adapted from the work of O'Brien and coworkers.[1][13]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-N'-benzylpiperazine (1.0 equiv).
-
Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.14 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add sec-butyllithium (1.3 equiv) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Electrophile Addition: Add the electrophile (1.5-2.0 equiv) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.
-
Warming: Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.
-
Quenching and Work-up: Quench the reaction by the sequential addition of saturated aqueous NH₄Cl, 20% aqueous NaOH, and diethyl ether. Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Visible-Light Photoredox α-Arylation of N-Boc-N'-phenylpiperazine
This protocol is based on the work of MacMillan and coworkers.[5][13]
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add N-Boc-N'-phenylpiperazine (1.0 equiv), the aryl nitrile (e.g., 1,4-dicyanobenzene, 1.5 equiv), [Ir(ppy)₃] (1-2 mol%), and sodium acetate (NaOAc) (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vial with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED light source (450 nm) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Strategies to improve regioselectivity.
Caption: Proposed mechanism for photoredox C-H arylation.
References
- 1. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 6. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. dumelelab.com [dumelelab.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of (R)-1-Boc-2-ethylpiperazine for Enantiomeric Purity
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules is a critical step in guaranteeing the safety and efficacy of pharmaceutical products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of the enantiomeric purity of (R)-1-Boc-2-ethylpiperazine, a key chiral building block in medicinal chemistry. Alternative analytical techniques are also discussed, with supporting experimental data and detailed protocols to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a robust and widely adopted technique for the separation and quantification of enantiomers.[1][2] The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. For Boc-protected piperazine derivatives, polysaccharide-based CSPs, such as those from the Chiralpak series, have demonstrated excellent enantioselectivity.[3][4]
Key Performance Characteristics of Chiral HPLC
The selection of an appropriate chiral column and mobile phase is paramount for achieving a successful enantiomeric separation.[1][2] The following table summarizes typical performance data for a chiral HPLC method suitable for this compound, based on methods developed for similar N-Boc-piperazine derivatives.[3][4]
| Parameter | HPLC Method for this compound |
| Stationary Phase | Chiralpak IC (or similar polysaccharide-based CSP) |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (e.g., 90:10:0.1, v/v/v)[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 35°C[3][4] |
| Detection | UV at 210-230 nm (due to the Boc protecting group)[3] |
| Resolution (Rs) | > 1.5 (baseline separation) |
| Limit of Detection (LOD) | Typically in the range of 0.01-0.1% for the minor enantiomer |
| Limit of Quantitation (LOQ) | Typically in the range of 0.03-0.3% for the minor enantiomer |
| Precision (%RSD) | < 2.0%[5] |
| Accuracy (% Recovery) | 98-102% |
Alternative Analytical Techniques
While chiral HPLC is a dominant method, other techniques can also be employed for the determination of enantiomeric purity. Capillary Electrophoresis (CE) with a chiral selector is a notable alternative, offering advantages in terms of speed and sample consumption.[6]
Capillary Electrophoresis (CE)
In chiral CE, enantiomers are separated in a capillary filled with a background electrolyte containing a chiral selector, most commonly a cyclodextrin derivative.[6] The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, thus, separation.
| Parameter | Capillary Electrophoresis (CE) Method |
| Chiral Selector | Cyclodextrin derivatives (e.g., sulfated-β-cyclodextrin)[6] |
| Background Electrolyte | Phosphate or borate buffer at a specific pH |
| Applied Voltage | 15-30 kV |
| Detection | UV (direct or indirect) |
| Resolution (Rs) | Often comparable to or higher than HPLC |
| Analysis Time | Typically faster than HPLC (5-15 minutes) |
| Sample Volume | Nanoliter range |
| LOD/LOQ | Can be comparable to HPLC, but may be less sensitive for trace analysis without pre-concentration techniques |
Comparison of HPLC and CE for Enantiomeric Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a mobile and a chiral stationary phase. | Differential migration in an electric field due to interaction with a chiral selector in the electrolyte.[6] |
| Instrumentation | Widely available in analytical laboratories. | Less common than HPLC, requires specialized instrumentation. |
| Method Development | Can be time-consuming due to the need to screen multiple columns and mobile phases.[2] | Often faster method development due to the ease of changing the chiral selector in the background electrolyte. |
| Sample Throughput | Moderate, with typical run times of 15-30 minutes. | High, with faster analysis times.[6] |
| Solvent Consumption | Higher, which can be a significant cost and environmental factor. | Minimal, significantly reducing solvent waste. |
| Sensitivity | Generally very good, with well-established methods for trace analysis. | Can be less sensitive than HPLC, particularly for UV detection, due to the short path length. |
| Preparative Scale | Readily scalable for the isolation of pure enantiomers. | Primarily an analytical technique, not suitable for preparative scale. |
Experimental Protocols
HPLC Method for Enantiomeric Purity of this compound
This protocol is a representative method based on established procedures for similar compounds.[3][4]
1. Instrumentation:
-
HPLC system with a UV detector
-
Chiralpak IC column (250 x 4.6 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the racemic 1-Boc-2-ethylpiperazine at the same concentration to determine the retention times of both enantiomers and to calculate the resolution.
4. Analysis:
-
Inject the racemic mixture to establish the retention times of the (R)- and (S)-enantiomers and to verify system suitability (resolution > 1.5).
-
Inject the this compound sample solution.
-
The enantiomeric purity is calculated as the peak area of the (R)-enantiomer divided by the total peak area of both enantiomers, expressed as a percentage.
% Enantiomeric Purity = [Area(R) / (Area(R) + Area(S))] * 100
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the HPLC analysis of enantiomeric purity.
Caption: Workflow for HPLC analysis of enantiomeric purity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of (R)-1-Boc-2-ethylpiperazine and its (S)-enantiomer: A Review of Available Data
A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in experimental data directly comparing the biological activities of (R)-1-Boc-2-ethylpiperazine and its (S)-enantiomer. While the versatile piperazine scaffold is a common feature in a wide array of biologically active compounds, specific pharmacological or therapeutic data for the individual enantiomers of 1-Boc-2-ethylpiperazine is not readily accessible. This guide, therefore, aims to provide a framework for such a comparison, drawing on the established principles of stereochemistry in drug action and available information on related chiral piperazine derivatives.
The chirality at the C2 position of the piperazine ring, where the ethyl group is attached, is expected to play a crucial role in the interaction of these molecules with biological targets. The three-dimensional arrangement of the ethyl group and the Boc-protecting group relative to the piperazine ring can lead to significant differences in binding affinity, efficacy, and metabolic stability between the (R) and (S) enantiomers.
The Critical Role of Stereochemistry in Piperazine Derivatives
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other may be less active, inactive, or even contribute to undesirable side effects. For instance, studies on other chiral piperazine derivatives have demonstrated significant enantioselective differences in their interactions with biological targets. One such study on a series of piperazine-containing compounds targeting dopamine D2 and D3 receptors found that the (-)-enantiomer of a lead compound displayed significantly higher binding affinity compared to its (+)-enantiomer.[1] This highlights the critical importance of evaluating the biological activity of individual enantiomers in drug discovery and development.
Hypothetical Comparative Framework
In the absence of direct experimental data for (R)- and (S)-1-Boc-2-ethylpiperazine, a hypothetical framework for their comparison can be constructed. This would involve a series of in vitro and in vivo experiments designed to elucidate their pharmacological profiles.
Data Presentation: A Template for Comparison
Should experimental data become available, it could be summarized in the following tabular format for a clear and direct comparison:
| Parameter | This compound | (S)-1-Boc-2-ethylpiperazine | Reference Compound(s) |
| Target Binding Affinity (Ki, nM) | Data not available | Data not available | |
| Receptor/Enzyme 1 | |||
| Receptor/Enzyme 2 | |||
| In Vitro Potency (IC50/EC50, µM) | Data not available | Data not available | |
| Cell-based Assay 1 | |||
| Cell-based Assay 2 | |||
| In Vivo Efficacy (ED50, mg/kg) | Data not available | Data not available | |
| Animal Model 1 | |||
| Animal Model 2 | |||
| Pharmacokinetic Properties | Data not available | Data not available | |
| Bioavailability (%) | |||
| Half-life (t1/2, h) | |||
| Metabolic Stability (in vitro) | |||
| Cytotoxicity (CC50, µM) | Data not available | Data not available | |
| Cell Line 1 | |||
| Cell Line 2 |
Experimental Protocols for Future Comparative Studies
To generate the necessary data for a comprehensive comparison, the following experimental protocols would be essential.
Receptor/Enzyme Binding Assays
Objective: To determine the binding affinity of each enantiomer to its putative biological target(s).
Methodology: Radioligand binding assays are a standard method. This involves incubating a preparation of the target receptor or enzyme with a radiolabeled ligand that is known to bind to the target. The ability of the (R) and (S) enantiomers of 1-Boc-2-ethylpiperazine to displace the radioligand is then measured at various concentrations. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, from which the binding affinity (Ki) can be calculated.
Workflow for Receptor Binding Assay
Caption: A generalized workflow for determining receptor binding affinity.
In Vitro Functional Assays
Objective: To assess the functional activity of each enantiomer (e.g., agonist, antagonist, or modulator activity).
Methodology: The choice of assay depends on the biological target. For example, if the target is a G-protein coupled receptor (GPCR), a functional assay could measure the production of a second messenger (e.g., cAMP) or the recruitment of β-arrestin. For an enzyme, the assay would measure the inhibition or activation of the enzyme's catalytic activity.
In Vivo Efficacy Studies
Objective: To evaluate the therapeutic effect of each enantiomer in a relevant animal model of disease.
Methodology: After determining the in vitro activity, the enantiomers would be administered to animal models. The choice of animal model would depend on the therapeutic indication being investigated. Efficacy would be assessed by measuring relevant physiological or behavioral endpoints.
Conclusion and Future Directions
While a direct comparison of the biological activities of this compound and its (S)-enantiomer is not possible at present due to the lack of publicly available data, the principles of stereochemistry strongly suggest that their pharmacological profiles are likely to be different. The information on related chiral piperazine derivatives underscores the importance of studying enantiomers separately.
Future research should focus on the synthesis and subsequent pharmacological evaluation of the individual (R) and (S) enantiomers of 1-Boc-2-ethylpiperazine. The experimental framework outlined in this guide provides a roadmap for such studies. The data generated from these experiments would be invaluable for understanding the structure-activity relationship of this chemical scaffold and for guiding the development of potentially novel and stereochemically pure therapeutic agents. Researchers in the field of medicinal chemistry and drug development are encouraged to pursue these investigations to unlock the full therapeutic potential of this and related chiral piperazine derivatives.
References
Spectroscopic Fingerprints: A Comparative Guide to 2-Substituted Piperazine Diastereomers
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. This guide offers a detailed spectroscopic comparison of the diastereomers of 2-substituted piperazines, focusing on 2,5-dimethylpiperazine as a representative example. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we provide the experimental data and protocols necessary to distinguish between cis and trans isomers.
The spatial arrangement of substituents in a molecule can significantly influence its pharmacological activity. In the case of 2-substituted piperazines, the cis and trans diastereomers can exhibit distinct biological properties. Therefore, unambiguous identification is paramount. This guide presents a summary of the key spectroscopic differences, supported by experimental data, to aid in this crucial analytical step.
At a Glance: Key Spectroscopic Differentiators
| Spectroscopic Technique | Key Differentiating Feature for 2,5-Dimethylpiperazine Diastereomers |
| ¹H NMR | Chemical shift and multiplicity of the methyl protons and the axial/equatorial protons on the piperazine ring. |
| ¹³C NMR | Chemical shifts of the methyl carbons and the carbons of the piperazine ring, reflecting the different steric environments. |
| IR Spectroscopy | Subtle differences in the fingerprint region (below 1500 cm⁻¹) due to variations in vibrational modes. |
| Mass Spectrometry | While generally not the primary method for distinguishing diastereomers, subtle differences in fragment ion abundances may be observed. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing between diastereomers of 2-substituted piperazines. The different spatial orientations of the substituents in the cis and trans isomers lead to distinct chemical shifts and coupling constants.
Comparative ¹H and ¹³C NMR Data for cis- and trans-2,5-Dimethylpiperazine
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| cis-2,5-Dimethylpiperazine | ¹H | ~1.05 | Doublet |
| ~2.75 | Multiplet | ||
| ¹³C | ~17.0 (CH₃) | - | |
| ~51.0 (C2/C5) | - | ||
| ~47.0 (C3/C6) | - | ||
| trans-2,5-Dimethylpiperazine | ¹H | ~1.10 | Doublet |
| ~2.80 | Multiplet | ||
| ¹³C | ~19.0 (CH₃) | - | |
| ~53.0 (C2/C5) | - | ||
| ~49.0 (C3/C6) | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented here are representative values.
In the cis isomer, both methyl groups are on the same side of the piperazine ring, leading to a more shielded environment and typically upfield chemical shifts for the methyl protons and carbons compared to the trans isomer. The conformational dynamics of the piperazine ring also influence the appearance of the spectra.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the piperazine diastereomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.
-
¹H NMR Acquisition:
-
Use a standard pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: A Confirmatory Method
While NMR is the primary tool for diastereomer identification, IR spectroscopy can provide complementary information. The vibrational frequencies of bonds are sensitive to the local molecular environment, and thus, the IR spectra of diastereomers will exhibit subtle differences, particularly in the fingerprint region.
Comparative IR Data for trans-2,5-Dimethylpiperazine
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Thin Film: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the two diastereomers.
Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of the compound and can offer structural insights through fragmentation patterns. While diastereomers have the same mass and often produce similar mass spectra, there can be minor differences in the relative abundances of fragment ions due to the different stabilities of the precursor ions and their fragments.
The mass spectrum of 2,5-dimethylpiperazine shows characteristic fragmentation patterns of piperazine derivatives.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the relative intensities of key fragments between the two diastereomers.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic differentiation of 2-substituted piperazine diastereomers.
References
A Comparative Guide to Boc and Cbz Protecting Groups in Chiral Piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure piperazines is a cornerstone of modern medicinal chemistry, with this privileged scaffold present in a multitude of approved drugs. The strategic use of nitrogen protecting groups is critical for the successful construction of chiral piperazine derivatives, enabling regioselective functionalization and preservation of stereochemical integrity. Among the most common protecting groups employed are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups. Their selection can significantly impact the efficiency, robustness, and scalability of a synthetic route. This guide provides an objective comparison of the Boc and Cbz protecting groups in the context of chiral piperazine synthesis, supported by experimental data to inform the strategic design of synthetic pathways.
Core Chemical Properties and Orthogonality
The primary distinction between the Boc and Cbz protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality. This allows for the selective deprotection of one group in the presence of the other, a crucial feature in multi-step syntheses of complex molecules.[1][2]
The tert-Butoxycarbonyl (Boc) Group: The Boc group is renowned for its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, as well as catalytic hydrogenation.[1] Its removal is typically achieved under acidic conditions, most commonly with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent such as dioxane.[3][4]
The Benzyloxycarbonyl (Cbz) Group: The Cbz group is stable under acidic and basic conditions but is labile to catalytic hydrogenolysis.[1] This deprotection method is exceptionally mild, proceeding under neutral conditions with a palladium catalyst and a hydrogen source, yielding the free amine along with volatile byproducts like toluene and carbon dioxide.[5]
Performance Comparison in Chiral Piperazine Synthesis
Table 1: Comparison of Boc and Cbz Protection of Piperazine Derivatives
| Parameter | Boc Protection | Cbz Protection |
| Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Typical Conditions | (Boc)₂O, base (e.g., NaHCO₃, Et₃N), solvent (e.g., DCM, THF/H₂O) | Cbz-Cl, base (e.g., NaHCO₃, Na₂CO₃), solvent (e.g., DCM, THF/H₂O) |
| Reaction Time | Typically 1-24 hours | Typically 1-20 hours |
| Representative Yield | >90% for various amines[1] | 90% for N-Cbz protection[6] |
| Key Considerations | Generally clean reactions with easy work-up. | Cbz-Cl is moisture-sensitive; requires careful handling. |
Table 2: Comparison of Boc and Cbz Deprotection in Piperazine Synthesis
| Parameter | Boc Deprotection | Cbz Deprotection |
| Reagents | Strong acid (e.g., TFA in DCM, 4M HCl in dioxane) | H₂, Catalyst (e.g., Pd/C) |
| Typical Conditions | 0 °C to room temperature | Room temperature, atmospheric pressure of H₂ |
| Reaction Time | Typically 1-4 hours[3] | Typically 1-40 hours, substrate-dependent[2] |
| Representative Yield | Often quantitative, but can be affected by work-up. | Generally high to quantitative. |
| Stereochemical Integrity | Risk of racemization under harsh acidic conditions or during basic work-up if not controlled.[7] | Generally considered very mild, preserving stereochemistry. However, issues have been reported in specific cases.[8] |
| Side Reactions | Formation of t-butyl cation can lead to alkylation of sensitive functional groups. Scavengers (e.g., triisopropylsilane) are recommended.[3] | Aromatization of the piperazine ring has been observed in some cases during hydrogenolysis in protic solvents.[8] |
| Compatibility | Incompatible with other acid-labile groups (e.g., trityl, some silyl ethers). | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups, some benzyl ethers). |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting methods to new substrates. Below are representative protocols for the introduction and removal of Boc and Cbz groups in the context of piperazine synthesis.
Boc Protection of a Chiral Piperazine Derivative
A general procedure for the Boc protection of an amine involves dissolving the piperazine substrate in a suitable solvent like dichloromethane. To this solution, di-tert-butyl dicarbonate (1.0-1.2 equivalents) and a base such as triethylamine (1.0-1.5 equivalents) are added. The reaction is typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The work-up usually involves washing the organic layer with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration to yield the N-Boc protected piperazine.
Boc Deprotection using TFA/DCM
The N-Boc protected piperazine is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C.[4] A solution of trifluoroacetic acid (TFA) in DCM (typically 20-50%) is added dropwise.[4] The reaction is stirred at 0 °C or allowed to warm to room temperature for 1-3 hours.[4] Progress is monitored by TLC or LC-MS. Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting residue, the trifluoroacetate salt of the piperazine, can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.[4]
Cbz Protection of a Piperazine Derivative
In a typical Schotten-Baumann procedure, the piperazine derivative is dissolved in a biphasic system of an organic solvent (e.g., DCM) and an aqueous solution of a base like sodium carbonate.[5] The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl) is added dropwise with vigorous stirring.[5] The reaction is maintained at 0 °C for an hour and then stirred at room temperature for an additional 3-4 hours.[5] After completion, the organic layer is separated, washed, dried, and concentrated to afford the N-Cbz protected piperazine.
Cbz Deprotection via Catalytic Hydrogenolysis
The N-Cbz protected piperazine is dissolved in a suitable solvent such as methanol, ethanol, or ethyl acetate.[5] A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.[5] The reaction vessel is then placed under a hydrogen atmosphere (e.g., using a hydrogen balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.[5] The reaction is monitored by TLC or LC-MS. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to yield the deprotected piperazine.[5]
Visualization of Synthetic Workflows
The following diagrams illustrate the general synthetic strategies and the orthogonal nature of Boc and Cbz protecting groups in the synthesis of a hypothetical chiral disubstituted piperazine.
Orthogonal synthesis of a chiral piperazine using Boc and Cbz groups.
Decision workflow for selecting Boc vs. Cbz protecting groups.
Conclusion and Recommendations
The choice between Boc and Cbz protecting groups for chiral piperazine synthesis is highly dependent on the overall synthetic strategy and the nature of the substrate.
Choose Boc when:
-
The synthetic route involves downstream steps that are sensitive to acidic conditions.
-
The molecule contains functional groups that are incompatible with catalytic hydrogenation (e.g., alkenes, alkynes, nitro groups).
-
A robust protecting group stable to a wide variety of reagents is required.
Choose Cbz when:
-
The substrate is sensitive to strong acids.
-
A mild, neutral deprotection method is paramount to preserve sensitive functionalities or stereocenters.
-
Orthogonality to acid-labile protecting groups like Boc is necessary.
For the synthesis of complex chiral piperazines requiring differential functionalization of the two nitrogen atoms, a strategy employing both Boc and Cbz as orthogonal protecting groups is highly effective. This approach allows for the selective deprotection and subsequent elaboration of each nitrogen, providing a powerful tool for the construction of diverse and complex molecular architectures. Careful consideration of the factors outlined in this guide will enable researchers to make informed decisions, leading to more efficient and successful syntheses of chiral piperazine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy (R)-4-Boc-1-Cbz-2-methyl-piperazine | 1163793-25-6 [smolecule.com]
- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for Asymmetric Piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous blockbuster drugs. The stereochemistry of substituents on the piperazine ring is often crucial for biological activity, making the development of efficient asymmetric syntheses a key focus for pharmaceutical research and development. This guide provides an objective comparison of prominent catalytic systems for the asymmetric synthesis of piperazines and their precursors, supported by experimental data to aid in the selection of the most suitable method for a given synthetic challenge.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of representative metal-based and organocatalytic systems in the asymmetric synthesis of piperazine derivatives. Key performance indicators such as yield, enantiomeric excess (ee%), and diastereomeric ratio (dr) are presented for easy comparison.
Table 1: Palladium-Catalyzed Asymmetric Synthesis of Piperazin-2-ones
Palladium catalysts have proven highly effective in the asymmetric hydrogenation and allylic alkylation for the synthesis of chiral piperazin-2-ones, which are versatile intermediates for piperazines.
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | dr | Reference |
| Pd(OCOCF₃)₂ / (R)-TolBINAP | 5,6-Diphenylpyrazin-2-ol | (R)-5,6-Diphenylpiperazin-2-one | 90 | 90 | >20:1 | [1][2] |
| Pd(OCOCF₃)₂ / (R)-TolBINAP | 5-(4-Methoxyphenyl)-6-phenylpyrazin-2-ol | (R)-5-(4-Methoxyphenyl)-6-phenylpiperazin-2-one | 91 | 90 | >20:1 | [1] |
| [Pd₂(pmdba)₃] / (S)-(CF₃)₃-tBuPHOX | N-Benzoyl-N'-benzyl-3-(allyloxycarbonyl)piperazin-2-one | (S)-3-Allyl-N-benzoyl-N'-benzyl-3-methylpiperazin-2-one | 95 | 94 | N/A | [3][4] |
| [Pd₂(pmdba)₃] / (S)-(CF₃)₃-tBuPHOX | N-(4-Fluorobenzoyl)-N'-benzyl-3-(allyloxycarbonyl)piperazin-2-one | (S)-3-Allyl-N-(4-fluorobenzoyl)-N'-benzyl-3-methylpiperazin-2-one | 92 | 93 | N/A | [3] |
Table 2: Organocatalytic Asymmetric Synthesis of Piperazin-2-ones
Organocatalysts, particularly those derived from cinchona alkaloids, have enabled the development of efficient one-pot syntheses of chiral piperazin-2-ones from simple starting materials.
| Catalyst System | Aldehyde Substrate | Diamine Substrate | Product | Yield (%) | ee (%) | Reference |
| Quinine-derived urea (eQNU) | 4-Chlorobenzaldehyde | N,N'-Dibenzylethylenediamine | (R)-3-(4-Chlorophenyl)-1,4-dibenzylpiperazin-2-one | 90 | 96 | [5][6] |
| Quinine-derived urea (eQNU) | 4-Cyanobenzaldehyde | N,N'-Dibenzylethylenediamine | (R)-3-(4-Cyanophenyl)-1,4-dibenzylpiperazin-2-one | 85 | 95 | [5] |
| Quinine-derived urea (eQNU) | 2-Naphthaldehyde | Ethylenediamine | (R)-3-(Naphthalen-2-yl)piperazin-2-one | 78 | 99 | [5] |
| Quinine-derived urea (eQNU) | 3-Methoxybenzaldehyde | Ethylenediamine | (R)-3-(3-Methoxyphenyl)piperazin-2-one | 82 | 98 | [5] |
Table 3: Iridium-Catalyzed Asymmetric Allylic Amination
Iridium catalysts have emerged as powerful tools for the direct asymmetric synthesis of chiral piperazines through intramolecular allylic amination reactions.
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / Ligand | Pyrrole-tethered allylic carbonate | Pyrrole-fused piperazine derivative | 92 | 98 | [7] |
| [Ir(COD)Cl]₂ / Ligand | Pyrrole-tethered allylic carbonate | Pyrrole-fused piperazinone derivative | 85 | 95 | [7] |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols[1]
Catalyst Preparation: In a glovebox, Pd(OCOCF₃)₂ (0.01 mmol) and (R)-TolBINAP (0.011 mmol) are dissolved in a mixture of CH₂Cl₂/Benzene (1:1, 1.0 mL). The solution is stirred at room temperature for 30 minutes.
Hydrogenation Procedure: To a solution of the pyrazin-2-ol substrate (0.3 mmol) in CH₂Cl₂/Benzene (1:1, 2.0 mL) in a test tube, the catalyst solution and TsOH·H₂O (0.3 mmol) are added. The tube is transferred to an autoclave, which is then charged with 1000 psi of H₂. The reaction is stirred at 80 °C for 24-48 hours. After cooling and careful release of the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral piperazin-2-one.
Organocatalytic One-Pot Synthesis of Piperazin-2-ones[5]
Reaction Setup: To a solution of the aldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in anhydrous toluene (0.33 mL) is added the quinine-derived urea catalyst (eQNU) (0.01 mmol). The mixture is stirred at room temperature.
Epoxidation Step: After the initial reaction is complete (monitored by TLC), the mixture is diluted with toluene (5 mL) and cooled to -20 °C. Cumyl hydroperoxide (CHP, 0.11 mmol) is then added, and the reaction is stirred at this temperature.
Domino Ring-Opening Cyclization (DROC): Upon completion of the epoxidation, the corresponding 1,2-diamine (0.12 mmol) and triethylamine (0.2 mmol) are added. The reaction is allowed to warm to 25 °C and stirred until completion. The solvent is then evaporated, and the crude product is purified by flash chromatography to yield the desired piperazin-2-one.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the general workflow and a representative catalytic cycle for asymmetric piperazine synthesis.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reaction Kinetics of Piperazine N-Arylation: Palladium vs. Copper Catalysis
For Researchers, Scientists, and Drug Development Professionals
The N-arylation of piperazine is a cornerstone reaction in medicinal chemistry and drug development, forming the backbone of numerous pharmaceuticals. The efficiency and selectivity of this transformation are critically dependent on the chosen catalytic system. This guide provides a detailed comparison of the two most prevalent methods: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, with a focus on their reaction kinetics, supported by experimental data.
At a Glance: Comparing Catalytic Systems
| Feature | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation |
| Catalyst Loading | Typically lower (0.5 - 2 mol%) | Generally higher (1 - 10 mol%) |
| Ligands | Bulky, electron-rich phosphines (e.g., RuPhos, XPhos) | Nitrogen or oxygen-based ligands (e.g., phenanthroline, amino acids) |
| Reaction Temperature | Milder conditions (often 80 - 120 °C) | Higher temperatures typically required (>100 °C) |
| Reaction Time | Often faster, with some reactions completing in minutes.[1] | Generally longer reaction times |
| Aryl Halide Scope | Broad, including chlorides, bromides, and iodides.[1] | Primarily reactive with aryl iodides and bromides. |
| Functional Group Tolerance | Generally high, but sensitive to some functional groups. | Can be less tolerant due to harsher conditions. |
| Cost | Palladium catalysts and phosphine ligands can be expensive. | Copper catalysts are more cost-effective. |
Quantitative Kinetic Data
While comprehensive, directly comparative kinetic data for the N-arylation of piperazine under identical conditions is sparse in the literature, the following table summarizes typical observations and data extrapolated from various studies to provide a quantitative perspective.
| Parameter | Pd-Catalyzed (Buchwald-Hartwig) | Cu-Catalyzed (Ullmann) | Notes |
| Typical Reaction Rate | High | Moderate to Low | Pd-catalyzed reactions can be significantly faster, with some achieving high yields in as little as 10 minutes.[1] |
| Catalyst Turnover Frequency (TOF) | Generally high | Generally lower | Reflects the higher efficiency of palladium catalysts in this transformation. |
| Activation Energy (Ea) | Generally lower | Generally higher | The milder reaction temperatures for Buchwald-Hartwig amination suggest a lower activation energy barrier. |
| Order of Reaction | Often first-order in catalyst, aryl halide, and amine. | Can be more complex and dependent on the specific reaction conditions and mechanism. | The kinetics of Ullmann-type reactions are often debated and can involve Cu(I)/Cu(III) catalytic cycles. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible kinetic analysis. Below are representative procedures for monitoring the N-arylation of piperazine using both catalytic systems. The progress of these reactions can be monitored by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at specific time intervals.
Protocol 1: Kinetic Analysis of a Palladium-Catalyzed Buchwald-Hartwig Reaction
This protocol describes a general procedure for determining the initial reaction rate for the mono-N-arylation of piperazine with an aryl bromide.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst)
-
Buchwald-Hartwig ligand (e.g., RuPhos, XPhos)
-
Aryl bromide
-
Piperazine (use of a mono-protected piperazine like N-Boc-piperazine is recommended to avoid bis-arylation)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Internal standard (e.g., Dodecane)
-
GC or HPLC system for analysis
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., 1 mol%), the ligand (e.g., 1.5 mol%), the base (e.g., 1.4 equivalents), the aryl bromide (1.0 equivalent), and the internal standard.
-
Add the anhydrous solvent, followed by the N-Boc-piperazine (1.2 equivalents).
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and start vigorous stirring.
-
Immediately take the first aliquot (t=0) and quench it with a suitable solvent (e.g., ethyl acetate) and a small amount of water.
-
Take subsequent aliquots at regular time intervals (e.g., every 5-10 minutes for the first hour) and quench them in the same manner.
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product and the remaining aryl bromide relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
Protocol 2: Kinetic Analysis of a Copper-Catalyzed Ullmann Condensation
This protocol outlines a general procedure for studying the kinetics of the mono-N-arylation of piperazine with an aryl iodide.
Materials:
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or L-proline)
-
Aryl iodide
-
Piperazine (mono-protected, e.g., N-Boc-piperazine)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
High-boiling polar solvent (e.g., DMF or DMSO)
-
Internal standard
-
GC or HPLC system for analysis
Procedure:
-
In a sealed reaction vessel, combine CuI (e.g., 5 mol%), the ligand (e.g., 10 mol%), the base (e.g., 2.0 equivalents), the aryl iodide (1.0 equivalent), and the internal standard.
-
Add the solvent and the N-Boc-piperazine (1.2 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with vigorous stirring.
-
Take and quench aliquots at specified time intervals as described in the palladium-catalyzed protocol. Due to the typically slower nature of the Ullmann reaction, the time intervals may be longer (e.g., every 30-60 minutes).
-
Analyze the samples by GC or HPLC to monitor the formation of the product and consumption of the starting material.
-
Plot the data to determine the reaction rate.
Reaction Mechanisms and Logical Workflow
The choice of catalytic system dictates the underlying reaction mechanism, which in turn influences the reaction kinetics.
Buchwald-Hartwig Amination Catalytic Cycle
Ullmann Condensation Reaction Pathway
The mechanism of the Ullmann condensation is more debated but is generally believed to proceed through a Cu(I)/Cu(III) cycle.
General Experimental Workflow for Kinetic Analysis
Conclusion
The choice between Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation for piperazine N-arylation depends on the specific requirements of the synthesis. For rapid, high-yielding reactions with a broad substrate scope and good functional group tolerance, the Buchwald-Hartwig amination is often the superior choice, albeit at a higher cost. The Ullmann condensation provides a more economical alternative, particularly for large-scale synthesis, though it may require harsher conditions and longer reaction times. A thorough understanding of the reaction kinetics of both systems is paramount for process optimization, enabling researchers to make informed decisions to achieve their synthetic goals efficiently and cost-effectively.
References
A Comparative Analysis of the Pharmacological Profiles of Aripiprazole, Trazodone, and Cyclizine
A definitive guide for researchers and drug development professionals, this report provides a comprehensive comparison of the pharmacological profiles of three distinct piperazine derivatives: the atypical antipsychotic aripiprazole, the antidepressant trazodone, and the antihistamine cyclizine. This analysis is supported by quantitative experimental data on receptor binding affinities and pharmacokinetic properties, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
This guide delves into the nuanced differences in the mechanisms of action, receptor interactions, and metabolic pathways of these widely used therapeutic agents. By presenting a side-by-side comparison, this document aims to provide researchers with a valuable resource to inform drug discovery and development efforts centered on the versatile piperazine scaffold.
Pharmacodynamic Profile: A Tale of Three Mechanisms
The therapeutic divergence of aripiprazole, trazodone, and cyclizine stems from their distinct interactions with a range of neurotransmitter receptors. While all three are piperazine derivatives, their unique substituent groups dictate their affinity and activity at various G-protein coupled receptors (GPCRs), leading to their specific clinical applications.
Aripiprazole is classified as an atypical antipsychotic and is unique in its mechanism of action, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[1] This "dopamine-serotonin system stabilizer" activity is thought to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to older antipsychotics.
Trazodone , an antidepressant, functions primarily as a serotonin antagonist and reuptake inhibitor (SARI). It exhibits high affinity for 5-HT2A receptors, where it acts as an antagonist, and also inhibits the serotonin transporter (SERT), albeit with lower potency than selective serotonin reuptake inhibitors (SSRIs).[2] Its antagonist activity at histamine H1 and α1-adrenergic receptors contributes to its sedative effects, making it a common choice for depression with associated insomnia.
Cyclizine is a first-generation antihistamine that primarily acts as a potent antagonist of the histamine H1 receptor.[3] Its antiemetic properties are also attributed to its central anticholinergic (muscarinic receptor antagonist) activity.[3][4] This dual mechanism makes it effective in the prevention and treatment of nausea and vomiting associated with motion sickness and vertigo.
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of aripiprazole, trazodone, and cyclizine for a range of relevant human receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Aripiprazole (Ki, nM) | Trazodone (Ki, nM) | Cyclizine (Ki, nM) | Functional Activity |
| Dopamine Receptors | ||||
| D2 | 0.34 - 2.3 | ~1000 | - | Aripiprazole: Partial Agonist |
| D3 | 0.8 - 4.1 | - | - | Aripiprazole: Partial Agonist |
| D4 | 44 | - | - | Aripiprazole: Antagonist |
| Serotonin Receptors | ||||
| 5-HT1A | 1.7 - 4.4 | 65 - 87 | - | Aripiprazole: Partial Agonist; Trazodone: Partial Agonist |
| 5-HT2A | 3.4 - 10 | 1.2 - 2.5 | 1551 | Aripiprazole & Trazodone: Antagonist |
| 5-HT2C | 15 - 84 | 3.5 - 40 | - | Aripiprazole & Trazodone: Antagonist |
| 5-HT7 | 39 | 100 - 200 | - | Aripiprazole: Antagonist |
| SERT | 98 | 150 - 200 | - | Trazodone: Inhibitor |
| Adrenergic Receptors | ||||
| α1A | 57 | 10 - 50 | 1551 | Aripiprazole & Trazodone: Antagonist |
| α2A | - | 100 - 200 | - | Trazodone: Antagonist |
| Histamine Receptors | ||||
| H1 | 61 | 10 - 50 | ~10 | Aripiprazole, Trazodone & Cyclizine: Antagonist |
| Muscarinic Receptors | ||||
| M1 | >1000 | >1000 | 675 | Cyclizine: Antagonist |
| M2 | >1000 | >1000 | 412 | Cyclizine: Antagonist |
Data compiled from multiple sources.[5][6][7][8][9][10][11] Note that binding affinities can vary between studies due to different experimental conditions.
Pharmacokinetic Profiles: Absorption, Distribution, Metabolism, and Excretion (ADME)
The clinical utility of a drug is not only determined by its pharmacodynamics but also by its pharmacokinetic profile. The ADME properties of aripiprazole, trazodone, and cyclizine are summarized below.
| Parameter | Aripiprazole | Trazodone | Cyclizine |
| Oral Bioavailability | ~87%[5] | ~100%[12] | ~50-80%[13] |
| Protein Binding | >99% | 89-95%[12] | 59-76%[13] |
| Metabolism | Primarily hepatic via CYP2D6 and CYP3A4[6] | Primarily hepatic via CYP3A4[2] | Primarily hepatic, potentially via CYP2D6[13] |
| Major Active Metabolite | Dehydro-aripiprazole[6] | m-chlorophenylpiperazine (mCPP)[2] | Norcyclizine (weakly active)[3] |
| Elimination Half-life (t½) | ~75 hours (parent); ~94 hours (metabolite) | 5-9 hours[12] | ~20 hours[3] |
| Excretion | Feces (~55%) and urine (~25%) | Primarily urine (~75%) | Primarily renal |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of Aripiprazole.
Caption: Simplified signaling pathway of Trazodone.
Caption: Simplified signaling pathway of Cyclizine.
Caption: General workflow for a radioligand binding assay.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters such as cell lines, radioligands, and incubation times will vary depending on the receptor and ligands being studied.
Radioligand Binding Assay (for Ki determination)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes or tissues expressing the receptor of interest.
-
A specific radioligand for the receptor (e.g., [3H]-spiperone for D2 receptors).
-
Test compound (unlabeled).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Functional Assay (e.g., cAMP or Calcium Flux)
Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) of a test compound at a specific GPCR.
Materials:
-
A cell line stably or transiently expressing the GPCR of interest.
-
Assay-specific reagents (e.g., a cAMP detection kit or a calcium-sensitive fluorescent dye).
-
Test compound.
-
A known agonist for the receptor.
-
Cell culture medium and supplements.
-
A plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence).
Procedure:
-
Cell Culture and Plating: Culture the cells expressing the GPCR of interest and seed them into a 96-well or 384-well plate.
-
Compound Addition: For antagonist assays, pre-incubate the cells with varying concentrations of the test compound. For agonist assays, add varying concentrations of the test compound directly.
-
Agonist Stimulation (for antagonist assays): Add a fixed concentration of a known agonist to the wells (except for the basal control wells).
-
Incubation: Incubate the plate for a specific time at a controlled temperature to allow for receptor activation and downstream signaling.
-
Signal Detection: Add the assay-specific detection reagents according to the manufacturer's instructions and measure the signal (e.g., luminescence for cAMP or fluorescence for calcium flux) using a plate reader.
-
Data Analysis: For agonist assays, plot the signal as a function of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonist assays, plot the inhibition of the agonist response as a function of the test compound concentration to determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of a test compound to inhibit the activity of major drug-metabolizing CYP enzymes.
Materials:
-
Human liver microsomes (HLMs) or recombinant CYP enzymes.
-
A cocktail of probe substrates specific for different CYP isoforms (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).
-
Test compound.
-
NADPH regenerating system (cofactor for CYP activity).
-
Acetonitrile or other organic solvent for quenching the reaction.
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Incubation Setup: In a 96-well plate, pre-incubate the HLMs or recombinant enzymes with varying concentrations of the test compound in a suitable buffer.[6]
-
Initiate Reaction: Add the probe substrate cocktail and the NADPH regenerating system to start the metabolic reaction.[6]
-
Incubation: Incubate the plate at 37°C for a specific time.
-
Quench Reaction: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).[6]
-
Sample Preparation: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolites from each probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Plot the percent inhibition as a function of the test compound concentration to determine the IC50 value for each CYP isoform.[6]
This comprehensive comparison highlights the diverse pharmacological profiles of aripiprazole, trazodone, and cyclizine, underscoring how subtle modifications to the piperazine scaffold can lead to profoundly different therapeutic agents. The provided data and protocols offer a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. medicines.org.uk [medicines.org.uk]
- 4. Cyclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. multispaninc.com [multispaninc.com]
- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. cyclizine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of (R)-1-Boc-2-ethylpiperazine derivatives against specific biological targets
Comparative Efficacy of Piperazine Derivatives Targeting Dopamine D2 and D3 Receptors
Introduction: This guide provides a comparative analysis of the efficacy of various N-arylpiperazine derivatives against dopamine D2 and D3 receptors. While specific data for (R)-1-Boc-2-ethylpiperazine derivatives were not publicly available, this guide focuses on structurally related compounds, offering valuable insights into the structure-activity relationships (SAR) that govern their potency and selectivity. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Dopamine D2 and D3 receptors, members of the G protein-coupled receptor (GPCR) superfamily, are crucial targets in the central nervous system for therapeutic intervention in neuropsychiatric disorders such as schizophrenia and substance abuse.[1] The high sequence homology between these two receptor subtypes presents a significant challenge in developing selective ligands.[1][2] This guide summarizes the binding affinities and functional potencies of several piperazine derivatives from published studies, providing a basis for comparison and future drug design.
Quantitative Efficacy Data
The following tables summarize the binding affinities (Ki) and functional antagonist potencies (IC50) of selected N-arylpiperazine derivatives against human dopamine D2 and D3 receptors. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.
Table 1: Binding Affinities (Ki) of N-Arylpiperazine Derivatives at Dopamine D2 and D3 Receptors
| Compound ID | R Group (Substitution on N-phenyl) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio |
| 6 | 4-(thiophen-3-yl)benzamide | >1000 | 1.9 | >526 |
| 9 | 3-Trifluoromethyl | 168 | 3.0 | 56 |
| 10 | 5-Cyano | 27 | 5.0 | 5.4 |
| WW-III-55 | 4-(thiophen-3-yl)benzamide | >10000 | 12 | >833 |
| LS-3-134 | 4-(thiophen-3-yl)benzamide | 31 | 0.2 | 155 |
Data sourced from multiple studies.[2][3]
Table 2: Functional Antagonist Potency (IC50) of N-Arylpiperazine Derivatives in Mitogenesis Assay
| Compound ID | R Group (Substitution on N-phenyl) | D2 IC50 (nM) | D3 IC50 (nM) |
| 7 | 3-Methyl | 186 | 3.0 |
| 9 | 3-Trifluoromethyl | 260 | 20 |
| 25 | Pyrimidinyl | >10000 | 157 |
Data sourced from a study on acylaminobutylpiperazines.[2]
Experimental Protocols
Radioligand Competition Binding Assay for Dopamine D2/D3 Receptors
This protocol outlines a standard procedure for determining the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.
1. Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells stably expressing either human dopamine D2L or D3 receptors are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.[4]
-
Cells are harvested and lysed in a cold buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[4]
-
The cell lysate is homogenized and then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[4]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the total protein concentration is determined using a method like the Bradford assay.[4]
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a specific radioligand, and varying concentrations of the unlabeled test compound.[4][5] A commonly used radioligand for D2/D3 receptors is [³H]-methylspiperone.[4]
-
Total Binding wells contain membranes and the radioligand only.[5]
-
Non-specific Binding wells contain membranes, the radioligand, and a high concentration of a known non-selective antagonist (e.g., haloperidol or (+)-butaclamol) to saturate all specific binding sites.[5][6]
-
The reaction mixtures are incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[4][6]
3. Filtration and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[5]
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.[5]
4. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the resulting dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Dopamine D2/D3 Receptor Signaling Pathway
Caption: Simplified dopamine D2/D3 receptor inhibitory signaling pathway.
References
- 1. Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 2-Ethylpiperazine Analogs: A Comparative Guide
The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents. Its prevalence is due to favorable physicochemical properties, including the ability of its two nitrogen atoms to be protonated at physiological pH, which enhances aqueous solubility and bioavailability. Furthermore, the piperazine ring is synthetically tractable, allowing for diverse substitutions to fine-tune pharmacological activity. While N-substitution of the piperazine ring is common, substitution at the carbon atoms, such as with a 2-ethyl group, offers a strategy to explore new chemical space and develop novel structure-activity relationships (SAR).
This guide provides a comparative analysis of the SAR of 2-ethylpiperazine analogs and related C2-substituted derivatives, drawing from available experimental data across different biological targets.
Comparative Analysis of Biological Activity
The introduction of an ethyl group at the 2-position of the piperazine ring can significantly influence the potency and selectivity of a compound. The following tables summarize the quantitative data for 2-alkylpiperazine analogs, providing a basis for understanding their SAR.
Alpha-Adrenoreceptor Antagonists
A study on prazosin-related compounds explored the replacement of the piperazine ring with 2,3-dialkylpiperazine moieties. This modification aimed to characterize a lipophilic binding pocket in the α1-adrenoreceptor surface. The results demonstrated that dialkylpiperazine derivatives exhibited high affinity and selectivity for α1-adrenoreceptors. Notably, the stereochemistry of the substitution at the C2 and C3 positions played a crucial role in determining the antagonist activity.
| Compound ID | R1 | R2 | α1/α2 Selectivity Ratio | Reference |
| 7 | H | H | - | [1] |
| 8 | cis-Me | Me | 2800 | [1] |
| 9 | trans-Me | Me | 1200 | [1] |
| 10 | cis-Et | Et | 3500 | [1] |
| 11 | trans-Et | Et | 1400 | [1] |
| 12 | cis-iPr | iPr | 4500 | [1] |
| 13 (cyclazosin) | cis-Et | H | 7800 | [1] |
| 14 | trans-Et | H | 2500 | [1] |
Table 1: SAR of 2,3-dialkylpiperazine analogs as alpha-adrenoreceptor antagonists.[1]
The data indicates that cis-substitution is generally favored for higher α1/α2 selectivity. The most potent and selective compound in this series was 13 (cyclazosin) , a cis-2-ethylpiperazine derivative, with a selectivity ratio of 7800.[1] This highlights the beneficial effect of a single ethyl group at the 2-position in the cis configuration for this particular target.
CXCR4 Antagonists
In the development of CXCR4 antagonists, N-alkyl piperazine side chains were investigated to improve drug-like properties. While not a direct 2-ethylpiperazine analog, the study of N'-ethyl-substituted N-propyl piperazine provides insights into the impact of an ethyl group on activity and metabolic stability.
| Compound ID | R Group | CXCR4 IC50 (nM) | CYP2D6 IC50 (µM) | Reference |
| 5 | Butyl amine | - | - | [2] |
| 16 | Propyl piperazine | Potent | - | [2] |
| 43 | N'-methyl-N-propyl piperazine | ~10-fold loss vs. 16 | Improved vs. 16 | [2] |
| 44 | N'-ethyl-N-propyl piperazine | Similar to 16 | Greatly improved vs. 16 | [2] |
Table 2: Comparison of N-alkyl piperazine analogs as CXCR4 antagonists.[2]
Compound 44 , the N'-ethyl substituted analog, maintained potent CXCR4 antagonism similar to the parent propyl piperazine 16 while significantly improving its CYP450 2D6 inhibition profile.[2] This suggests that the ethyl group can be a favorable substitution for enhancing metabolic stability without compromising activity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of SAR data. The following are protocols for key experiments cited in this guide.
Alpha-Adrenoreceptor Binding Assay
The alpha-adrenoreceptor blocking activity of the prazosin-related compounds was evaluated in vitro. The affinities for α1- and α2-adrenoreceptors were determined by their ability to displace specific radioligands from rat brain membrane preparations.
-
α1-Adrenoreceptor Assay: Membranes from rat cortex were incubated with [3H]prazosin as the radioligand.
-
α2-Adrenoreceptor Assay: Membranes from rat cortex were incubated with [3H]clonidine as the radioligand.
-
Procedure: Varying concentrations of the test compounds were added to the incubation mixture. The reaction was allowed to reach equilibrium, after which the bound and free radioligand were separated by filtration. The radioactivity of the filters was measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand) were calculated from the dose-response curves. The Ki values were then calculated using the Cheng-Prusoff equation. The α1/α2 selectivity ratio was determined by dividing the Ki value for α2-adrenoreceptors by the Ki value for α1-adrenoreceptors.
CXCR4 Calcium Flux Assay
The antagonist activity of compounds against the CXCR4 receptor was determined by measuring their ability to inhibit SDF-1α-induced calcium mobilization in a cell-based assay.
-
Cell Line: A human cell line stably expressing the CXCR4 receptor.
-
Procedure: Cells were loaded with a calcium-sensitive fluorescent dye. The test compounds were pre-incubated with the cells before the addition of the agonist, SDF-1α. The change in intracellular calcium concentration was measured using a fluorometric imaging plate reader.
-
Data Analysis: The IC50 values were determined from the concentration-response curves, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium flux.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts and workflows related to the SAR of 2-ethylpiperazine analogs.
Caption: General SAR concept for substituted piperazine analogs.
Caption: SAR of 2-alkylpiperazines on α1-adrenoreceptor selectivity.
Conclusion
The available data, though not extensive for 2-ethylpiperazine analogs specifically, indicates that C2-substitution on the piperazine ring is a viable strategy for modulating pharmacological activity and properties. The case of cyclazosin demonstrates that a cis-2-ethyl group can significantly enhance selectivity for α1-adrenoreceptors.[1] Furthermore, the introduction of an ethyl group on a piperazine nitrogen in a different scaffold improved metabolic stability while retaining potency.[2] These findings underscore the importance of exploring carbon-substituted piperazine analogs in drug discovery. Further systematic studies focusing on the 2-ethylpiperazine core are warranted to fully elucidate its potential across a broader range of biological targets.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling (R)-1-Boc-2-ethylpiperazine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal of (R)-1-Boc-2-ethylpiperazine. While specific data for this compound is limited, the following recommendations are based on the known hazards of the parent compound, piperazine, and other N-Boc protected piperazine derivatives.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Standard/Specification |
| Eyes/Face | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) and a lab coat or protective clothing to prevent skin exposure. | EN 374[2] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when handling the solid form to avoid dust inhalation or if working in an area with inadequate ventilation. A respirator with a particle filter is suitable for dusts. | OSHA 29 CFR 1910.134 or European Standard EN 149[1][3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound in a laboratory setting is critical to prevent accidents and exposure.
1. Engineering Controls:
-
Always work in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a chemical fume hood.
2. Pre-Handling Procedures:
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Review the Safety Data Sheet (SDS) for piperazine and related compounds to be fully aware of the potential hazards.
-
Inspect all PPE for integrity before use.
3. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe in dust or vapors.
-
When weighing or transferring the solid material, do so carefully to minimize dust generation.
-
Keep the container tightly closed when not in use.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
-
Contaminated work clothing should be removed and laundered separately before reuse.[4]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[5]
4. In Case of a Spill:
-
Minor Spills: For small spills of the solid, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[5]
-
Major Spills: For larger spills, evacuate the area and alert emergency responders. Wear appropriate PPE, including respiratory protection, before attempting to clean up.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. It is often recommended to dispose of chemical waste through a licensed contractor.[5] Incineration in a licensed facility is a common disposal method for such organic compounds.[5]
-
Contaminated Packaging: Decontaminate empty containers thoroughly before disposal. Observe all label warnings until the container is cleaned or destroyed.[5]
Hazard and Physical Properties
The following table summarizes key hazard and physical property information for piperazine, which can serve as a conservative proxy for this compound in the absence of specific data.
| Property | Value (for Piperazine) |
| Physical State | Solid[3] |
| Appearance | Off-white[3] |
| Odor | Ammonia-like[3] |
| Melting Point/Range | 107 - 111 °C / 224.6 - 231.8 °F[3] |
| Boiling Point/Range | 146 - 148 °C / 294.8 - 298.4 °F @ 760 mmHg[3] |
| Flash Point | 65 °C / 149 °F[3] |
| Hazards | Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. Suspected of damaging fertility or the unborn child.[3][6] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
